Cholesteryl docosapentaenoate
描述
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Cholesteryl Docosapentaenoate in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of cholesteryl docosapentaenoate in mammals. It details the enzymatic pathways, regulatory mechanisms, and experimental protocols relevant to the study of this specific cholesteryl ester.
Introduction to this compound
Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid, a process crucial for cholesterol transport and storage.[1] Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid with five double bonds, existing primarily in two isomers: the omega-3 (n-3) form, clupanodonic acid, and the omega-6 (n-6) form, osbond acid.[2] this compound, therefore, represents the storage and transport form of DPA linked to a cholesterol backbone. The biosynthesis of this molecule is at the intersection of two major metabolic pathways: the biosynthesis of DPA and the esterification of cholesterol.
Biosynthesis of Docosapentaenoic Acid (DPA)
Mammals can synthesize both n-3 and n-6 DPA from their essential fatty acid precursors, alpha-linolenic acid (ALA) and linoleic acid (LA), respectively, through a series of desaturation and elongation reactions primarily in the endoplasmic reticulum.[3][4]
n-3 DPA (Clupanodonic Acid) Biosynthesis
The synthesis of n-3 DPA begins with eicosapentaenoic acid (EPA), which is itself derived from ALA. EPA is elongated to DPA, and DPA can be further converted to docosahexaenoic acid (DHA).[2][5] This positions n-3 DPA as a key intermediate in the omega-3 fatty acid metabolic pathway.[5]
n-6 DPA (Osbond Acid) Biosynthesis
The n-6 isomer of DPA is synthesized from arachidonic acid (AA), a product of linoleic acid metabolism. AA is first elongated to adrenic acid (AdA), which is then desaturated to form n-6 DPA.[2]
Cholesterol Esterification: The Final Step in this compound Synthesis
The esterification of cholesterol with fatty acids is catalyzed by two main enzymes in mammals: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT). These enzymes differ in their tissue distribution, subcellular localization, and fatty acyl donor specificities.
Acyl-CoA:Cholesterol Acyltransferase (ACAT)
ACAT is an intracellular enzyme located in the endoplasmic reticulum that utilizes fatty acyl-CoAs as the acyl donor for cholesterol esterification.[6] There are two isoforms of ACAT:
-
ACAT1: Ubiquitously expressed in various tissues and is thought to be primarily involved in maintaining cellular cholesterol homeostasis by storing excess cholesterol as cholesteryl esters in lipid droplets.[7]
-
ACAT2: Primarily expressed in the liver and intestines, where it plays a key role in the assembly and secretion of lipoproteins (VLDL and chylomicrons).[7][8]
The general reaction catalyzed by ACAT is: Cholesterol + Fatty Acyl-CoA ⇌ Cholesteryl Ester + Coenzyme A
Lecithin:Cholesterol Acyltransferase (LCAT)
LCAT is a plasma-associated enzyme, primarily synthesized in the liver, that is responsible for the majority of cholesteryl ester formation in circulating lipoproteins, particularly high-density lipoprotein (HDL).[10] LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol.
The general reaction catalyzed by LCAT is: Cholesterol + Phosphatidylcholine ⇌ Cholesteryl Ester + Lysophosphatidylcholine
The substrate specificity of LCAT for phosphatidylcholines containing different fatty acids is complex and can be influenced by the surrounding lipid and apolipoprotein environment.[11][12] Studies with phosphatidylcholines containing EPA and DHA have shown them to be relatively poor substrates for LCAT compared to those with saturated or monounsaturated fatty acids.[10] This suggests that phosphatidylcholines containing DPA may also be less preferred substrates for LCAT.
Regulatory Pathways
The biosynthesis of this compound is regulated at multiple levels, from the expression of the biosynthetic enzymes to the availability of the substrates.
Regulation of DPA Biosynthesis
The enzymes involved in the elongation and desaturation of fatty acids are subject to transcriptional regulation by sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, which is a key regulator of fatty acid synthesis.[12][13] The activity of these enzymes is also influenced by the dietary intake of polyunsaturated fatty acids.
Regulation of Cholesterol Esterification
The activity of ACAT is allosterically activated by its substrate, cholesterol.[14] The expression of ACAT2 is regulated by cholesterol levels, while ACAT1 expression is generally less responsive to sterol levels.[7] Polyunsaturated fatty acids have been shown to modulate ACAT activity.[9]
The activity of LCAT is dependent on its cofactor, apolipoprotein A-I (ApoA-I), which is the major protein component of HDL.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound biosynthesis.
ACAT Activity Assay in Microsomes
This protocol is adapted from methods used to measure ACAT activity with various fatty acyl-CoA substrates and can be used to assess the formation of this compound.[8][15][16]
Materials:
-
Microsomal protein fraction isolated from cells or tissues of interest
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Cholesterol
-
[1-14C]Docosapentaenoyl-CoA or unlabeled docosapentaenoyl-CoA
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
Solvents for lipid extraction (e.g., chloroform:methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation cocktail and counter (for radiolabeled substrate)
-
GC-MS or LC-MS/MS system (for unlabeled substrate)
Procedure:
-
Substrate Preparation: Prepare a stock solution of cholesterol in a suitable solvent (e.g., ethanol). Prepare a stock solution of [1-14C]docosapentaenoyl-CoA or unlabeled docosapentaenoyl-CoA.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (20-100 µg)
-
Assay buffer
-
BSA (to bind free fatty acids)
-
Cholesterol (added from the stock solution, the solvent should be evaporated)
-
-
Initiation of Reaction: Start the reaction by adding the docosapentaenoyl-CoA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the lipid extraction solvent (e.g., chloroform:methanol).
-
Lipid Extraction: Add the internal standard, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase.
-
Analysis:
-
Radiolabeled Substrate: Spot the extracted lipids on a TLC plate and develop the chromatogram. Visualize the lipid spots (e.g., with iodine vapor). Scrape the cholesteryl ester spot into a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Unlabeled Substrate: Dry the extracted lipids under a stream of nitrogen. Reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis to quantify the amount of this compound formed relative to the internal standard.
-
Analysis of Cholesteryl Esters by GC-MS
This method allows for the separation and quantification of different cholesteryl ester species, including this compound.[11][17][18]
Materials:
-
Lipid extract from cells, tissues, or plasma
-
Internal standard (e.g., cholesteryl heptadecanoate)
-
Saponification reagent (e.g., methanolic KOH)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Solvents (e.g., hexane, ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for lipid analysis (e.g., a high-temperature capillary column)
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a method like the Folch or Bligh-Dyer procedure, including an internal standard.
-
Fractionation (Optional): Separate the cholesteryl ester fraction from other lipids using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Saponification and Derivatization:
-
To analyze the fatty acid composition of the cholesteryl esters, saponify the lipid extract to release the fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Alternatively, for intact cholesteryl ester analysis, derivatize the cholesteryl esters to improve their volatility and chromatographic properties (e.g., silylation).
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the different cholesteryl esters or FAMEs.
-
The mass spectrometer can be operated in scan mode to identify the compounds or in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Quantification: Identify and quantify the peak corresponding to this compound or its constituent fatty acid methyl ester based on its retention time and mass spectrum, relative to the internal standard.
Quantitative Data Summary
Specific enzyme kinetic parameters for the biosynthesis of this compound are not well-documented in the literature. The following table summarizes general substrate preferences for ACAT enzymes.
| Enzyme | Preferred Acyl-CoA Substrate(s) | Comments |
| ACAT1 | Oleoyl-CoA (18:1) | Prefers monounsaturated fatty acids. Polyunsaturated fatty acids like arachidonoyl-CoA and eicosapentaenoyl-CoA are poorer substrates.[7] |
| ACAT2 | Oleoyl-CoA (18:1) | Similar to ACAT1, prefers monounsaturated fatty acids for cholesteryl ester synthesis for lipoprotein assembly.[8] |
Conclusion
The biosynthesis of this compound is a multi-step process involving the synthesis of DPA from essential fatty acid precursors and the subsequent esterification of DPA to cholesterol by ACAT or LCAT. While the general pathways are understood, specific quantitative data on the enzymatic reactions involving DPA are limited, presenting an area for future research. The experimental protocols provided in this guide offer a framework for investigating the synthesis and metabolism of this and other cholesteryl esters. A deeper understanding of the regulation of this compound biosynthesis may provide insights into the roles of DPA in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lecithin:cholesterol acyltransferase activity by synthetic phosphatidylcholine species containing eicosapentaenoic acid or docosahexaenoic acid in the sn-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Enzymatic Synthesis of Cholesteryl Docosapentaenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl docosapentaenoate, an ester formed from cholesterol and the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA), holds significant potential in pharmaceutical and nutraceutical applications. The enzymatic synthesis of this compound offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the selection of lipases, optimization of reaction conditions, and purification methods. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of this synthesis in a laboratory setting.
Introduction
Docosapentaenoic acid (DPA) is an elongated omega-3 polyunsaturated fatty acid (PUFA) that serves as an important intermediate in the metabolic pathway from eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1] Cholesteryl esters of PUFAs are crucial for various physiological processes and are being explored for their therapeutic benefits. The enzymatic synthesis of these esters, particularly through lipase-catalyzed reactions, provides a superior method for producing high-purity compounds under mild reaction conditions.[2][3] This guide focuses on the synthesis of this compound, leveraging established protocols for similar cholesteryl-PUFA esters.
General Workflow for Enzymatic Synthesis
The enzymatic synthesis of this compound involves the direct esterification of cholesterol and docosapentaenoic acid catalyzed by a lipase. The general workflow for this process is outlined below.
Caption: General workflow for the enzymatic synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the enzymatic synthesis of cholesteryl esters of polyunsaturated fatty acids.[4]
Materials
-
Cholesterol (analytical grade)
-
Docosapentaenoic Acid (DPA) (high purity)
-
Lipases (e.g., from Pseudomonas sp., Candida rugosa, Rhizopus delemar)
-
n-Hexane (analytical grade)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Silica Gel for column chromatography
-
Nitrogen gas
Lipase Screening
To identify the most effective lipase for the synthesis of this compound, a screening of various commercially available lipases is recommended.
Protocol:
-
Prepare reaction mixtures containing cholesterol and DPA in a specified molar ratio (e.g., 1:2) in a screw-capped vial.
-
Add a defined amount of water (e.g., 20% by weight of the reaction mixture) and the lipase to be tested (e.g., 4500 units).
-
Seal the vial under nitrogen gas.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with constant stirring (e.g., 500 rpm) for a set period (e.g., 20 hours).
-
After incubation, terminate the reaction and analyze the esterification extent.
Optimization of Reaction Conditions
Once the most effective lipase is selected, optimization of the reaction parameters is crucial to maximize the yield of this compound.
Protocol for a typical reaction:
-
In a 50-mL screw-capped vial, combine cholesterol and docosapentaenoic acid (DPA) at the desired molar ratio.
-
Add the determined optimal amount of water and the selected lipase.
-
Seal the vial with nitrogen gas.
-
Incubate the reaction mixture at the optimal temperature with stirring at 500 rpm for the determined reaction time.
-
The extent of esterification can be monitored by measuring the consumption of fatty acids during the reaction.[4]
Purification of this compound
Protocol:
-
To the reaction mixture (10-15 g), add 70 mL of 0.5 N KOH in 30% ethanol solution.
-
Extract the steryl esters and unreacted sterols with 150 mL of n-hexane.
-
Apply the n-hexane extract to a silica gel column.
-
Elute the this compound from the column.
-
Evaporate the solvent to obtain the purified product.[4]
Product Analysis
The purity and identity of the synthesized this compound can be confirmed by gas chromatography (GC) after methylation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the enzymatic synthesis of cholesteryl docosahexaenoate, which can be used as a reference for the synthesis of this compound due to the structural similarity of the fatty acids.
Table 1: Screening of Lipases for Cholesteryl Docosahexaenoate Synthesis [4]
| Lipase Source | Esterification Extent (%) |
| Pseudomonas sp. | 89.5 |
| Candida rugosa | 0 |
| Rhizopus delemar | 0 |
Reaction Conditions: Cholesterol/DHA (1:2 mol/mol), 20% water, 4500 U lipase, 30°C, 20 h, 500 rpm stirring.
Table 2: Effect of Reaction Parameters on Esterification Extent [4]
| Parameter | Condition | Esterification Extent (%) |
| Enzyme Amount (U/g-reaction mixture) | 2000 | 85.0 |
| 3000 | 89.5 | |
| 4000 | 89.7 | |
| Water Content (%) | 10 | 75.0 |
| 30 | 89.5 | |
| 50 | 88.0 | |
| DHA:Cholesterol Molar Ratio | 1:1 | 78.0 |
| 2:1 | 89.5 | |
| 3:1 | 93.5 | |
| Temperature (°C) | 30 | 89.5 |
| 40 | 93.5 | |
| 50 | 92.0 |
Optimized conditions from the study for cholesteryl docosahexaenoate synthesis were: DHA/cholesterol (3:1, mol/mol), 30% water, 3000 U/g-reaction mixture of Pseudomonas lipase, incubated at 40°C with stirring at 500 rpm for 24 h, which resulted in an esterification extent of 93.5%.[4]
Logical Relationship of Synthesis Parameters
The interplay between various reaction parameters is critical for achieving high yields in the enzymatic synthesis of this compound. The following diagram illustrates these relationships.
Caption: Key parameters influencing the enzymatic synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound presents a promising and sustainable method for producing this high-value compound. By selecting an appropriate lipase, such as one from Pseudomonas sp., and carefully optimizing reaction parameters including substrate molar ratio, water content, and temperature, high esterification yields can be achieved. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field, enabling the efficient and reproducible synthesis of this compound for further investigation and application.
References
- 1. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study [mdpi.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
The Structural Elucidation of Cholesteryl Docosapentaenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate is a cholesteryl ester, a class of lipids that play crucial roles in the transport and storage of cholesterol within the body. It is formed through the esterification of cholesterol with docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid. Understanding the precise structure of this molecule is fundamental to elucidating its metabolic fate, its role in cellular signaling, and its potential as a biomarker or therapeutic target in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of this compound.
Molecular Structure and Properties
This compound consists of a cholesterol moiety linked via an ester bond at the C3 position to a docosapentaenoic acid chain. The systematic name is (3β)-cholest-5-en-3-yl docosapentaenoate.
| Property | Value |
| Molecular Formula | C₄₉H₇₈O₂ |
| Molecular Weight | 699.14 g/mol |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The proton NMR spectrum of this compound will be a complex superposition of the signals from the cholesterol and docosapentaenoate portions.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.35 | m | H-6 (Cholesterol, olefinic) |
| ~5.34 | m | Olefinic protons (DPA) |
| ~4.60 | m | H-3 (Cholesterol, esterified) |
| ~2.80 | t | Bis-allylic protons (DPA) |
| ~2.28 | t | α-Methylene protons to carbonyl (DPA) |
| ~2.05 | m | Allylic protons (DPA) |
| 0.68 - 2.00 | m | Overlapping signals from cholesterol and DPA aliphatic protons |
| ~0.98 | t | Terminal methyl group (DPA) |
| ~1.02 | s | C-19 methyl protons (Cholesterol) |
| ~0.91 | d | C-21 methyl protons (Cholesterol) |
| ~0.86 | d | C-26/C-27 methyl protons (Cholesterol) |
| ~0.68 | s | C-18 methyl protons (Cholesterol) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The carbon NMR spectrum will similarly show a combination of signals from both constituent parts of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O (Ester carbonyl) |
| ~139.8 | C-5 (Cholesterol, olefinic) |
| ~128-132 | Olefinic carbons (DPA) |
| ~122.5 | C-6 (Cholesterol, olefinic) |
| ~74.0 | C-3 (Cholesterol, esterified) |
| ~56.7 | C-14 (Cholesterol) |
| ~56.1 | C-17 (Cholesterol) |
| ~50.0 | C-9 (Cholesterol) |
| ~42.3 | C-13 (Cholesterol) |
| ~39.7 | C-12 (Cholesterol) |
| ~39.5 | C-4 (Cholesterol) |
| ~38.1 | C-1 (Cholesterol) |
| ~36.9 | C-10 (Cholesterol) |
| ~36.5 | C-20 (Cholesterol) |
| ~36.2 | C-22 (Cholesterol) |
| ~35.8 | C-8 (Cholesterol) |
| ~34.2 | α-Methylene to carbonyl (DPA) |
| ~31.9 | C-7 (Cholesterol) |
| ~31.8 | C-2 (Cholesterol) |
| ~29.7 | Methylene chain (DPA) |
| ~28.2 | C-16 (Cholesterol) |
| ~28.0 | C-25 (Cholesterol) |
| ~25.6 | Bis-allylic carbons (DPA) |
| ~24.3 | C-15 (Cholesterol) |
| ~23.8 | C-23 (Cholesterol) |
| ~22.8 | C-27 (Cholesterol) |
| ~22.6 | C-26 (Cholesterol) |
| ~21.0 | C-11 (Cholesterol) |
| ~20.5 | Allylic carbons (DPA) |
| ~19.3 | C-19 (Cholesterol) |
| ~18.7 | C-21 (Cholesterol) |
| ~14.1 | Terminal methyl carbon (DPA) |
| ~11.8 | C-18 (Cholesterol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Expected Mass Spectral Data
-
Electrospray Ionization (ESI-MS): In positive ion mode, this compound is expected to be detected as its protonated molecule [M+H]⁺ at m/z 699.6, as well as adducts with sodium [M+Na]⁺ at m/z 721.6 and potassium [M+K]⁺ at m/z 737.6.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion would be expected to yield a characteristic neutral loss of the docosapentaenoic acid moiety, resulting in a prominent fragment ion corresponding to the cholesterol backbone at m/z 369.3. Other fragment ions corresponding to the docosapentaenoic acid chain may also be observed.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1670 | Weak | C=C stretch (alkene) |
| ~1465 and ~1375 | Medium | C-H bend (alkane) |
| ~1175 | Strong | C-O stretch (ester) |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate structural elucidation of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol/acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-1000) for identification and product ion scan for fragmentation analysis.
-
MS/MS Parameters:
-
Select the precursor ion (e.g., m/z 699.6).
-
Apply collision energy (e.g., 20-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Biological Context and Signaling Pathways
Cholesteryl esters, including this compound, are integral to lipid metabolism. They are synthesized from cholesterol and fatty acids and are the primary form in which cholesterol is stored in cells and transported in lipoproteins.
Cholesterol Ester Metabolism
The synthesis and hydrolysis of cholesteryl esters are key processes in maintaining cholesterol homeostasis.
Caption: Simplified pathway of cholesteryl ester metabolism within a cell.
This diagram illustrates the central role of Acyl-CoA:cholesterol acyltransferase (ACAT) in the esterification of free cholesterol with fatty acyl-CoAs to form cholesteryl esters, which are then stored in lipid droplets. Neutral cholesterol ester hydrolase (nCEH) catalyzes the reverse reaction, releasing free cholesterol and fatty acids.
Experimental Workflow for Structure Elucidation
The logical flow of experiments to elucidate the structure of an unknown compound suspected to be this compound is outlined below.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound relies on a combination of modern analytical techniques, with NMR spectroscopy providing the most definitive information regarding atom connectivity and stereochemistry. Mass spectrometry is crucial for determining the molecular weight and confirming the presence of the cholesterol and docosapentaenoate moieties through fragmentation analysis. Infrared spectroscopy serves to identify the key functional groups. While experimentally obtained spectra for this specific molecule are not widely published, the predicted data and detailed experimental protocols provided in this guide offer a robust framework for its identification and characterization. A thorough understanding of its structure is a critical first step for further research into its biological significance in health and disease.
Cholesteryl Docosapentaenoate in Marine Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are a significant class of neutral lipids in marine organisms, serving as a storage and transport form of both cholesterol and fatty acids. Among these, cholesteryl esters of long-chain polyunsaturated fatty acids (LC-PUFAs) are of particular interest due to the physiological importance of their constituent fatty acids. Docosapentaenoic acid (DPA), a vital omega-3 fatty acid, is a precursor to docosahexaenoic acid (DHA) and has its own distinct biological activities. While much research has focused on the free fatty acid forms of DPA, eicosapentaenoic acid (EPA), and DHA, their esterification to cholesterol represents a key metabolic step. This technical guide provides a comprehensive overview of cholesteryl docosapentaenoate and related cholesteryl esters in marine organisms, focusing on their analysis, potential biological roles, and methodologies for their study.
Quantitative Data on Cholesteryl Esters in Marine Organisms
Quantitative data specifically for this compound in marine organisms is not extensively documented in publicly available literature. Most studies focus on the total fatty acid profile after hydrolysis, not the intact cholesteryl ester. However, data on total cholesterol and the fatty acid composition of the cholesteryl ester fraction in some marine species can provide an indirect measure of the potential prevalence of this compound. The following table summarizes relevant data on cholesterol and DPA content in various marine organisms.
| Marine Organism | Tissue | Total Cholesterol (mg/100g) | Docosapentaenoic Acid (% of total fatty acids) | Citation |
| Atlantic Mackerel | Muscle | 1.74 (mg/g) | Not specified | |
| Red Porgy | Muscle | 0.58 (mg/g) | Not specified | |
| Offshore Rockfish | Muscle | 1.58 (mg/g) | Not specified | |
| Various Malaysian Marine Fish | Muscle | 37.1 - 49.1 | Not specified | [1] |
| Sardine | Muscle | 78.40 | Not specified | [2] |
| Thornback Ray | Muscle | 6.50 | Not specified | [2] |
Note: The data above indicates the presence of the precursor molecules for this compound. The actual concentration of the intact ester will depend on the enzymatic activity of acyl-CoA:cholesterol acyltransferase (ACAT) and the available pools of cholesterol and docosapentaenoyl-CoA within the organism's cells.
Experimental Protocols
The analysis of cholesteryl esters from marine organisms involves several critical steps, from extraction to identification and quantification.
Lipid Extraction
A modified Bligh-Dyer or Folch extraction is a standard method for isolating total lipids from marine tissue samples.
-
Procedure:
-
Homogenize the tissue sample in a chloroform:methanol mixture (typically 1:2, v/v).
-
Add chloroform and water (or a saline solution) to achieve a final ratio of approximately 2:2:1.8 (chloroform:methanol:water), which induces phase separation.
-
Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.
-
Collect the lower organic phase, which contains the total lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Separation of Cholesteryl Esters
Cholesteryl esters need to be separated from other lipid classes before analysis. This is typically achieved using chromatographic techniques.
-
Thin-Layer Chromatography (TLC):
-
Dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane or chloroform).
-
Spot the dissolved extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v). Cholesteryl esters are less polar than free fatty acids, cholesterol, and phospholipids, and will therefore have a higher Rf value.
-
Visualize the separated lipid classes using a reagent like primuline spray or iodine vapor.
-
Scrape the band corresponding to cholesteryl esters from the plate and elute the lipids from the silica with a solvent like chloroform or diethyl ether.
-
-
Solid-Phase Extraction (SPE):
-
Load the lipid extract onto a silica-based SPE cartridge pre-conditioned with a non-polar solvent.
-
Elute the cholesteryl esters with a non-polar solvent like hexane or a hexane:diethyl ether mixture.[3]
-
More polar lipids will be retained on the column and can be eluted subsequently with solvents of increasing polarity.
-
Analysis of Cholesteryl Esters
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs): This is an indirect method to determine the fatty acid composition of the cholesteryl ester fraction.
-
Transesterify the isolated cholesteryl esters to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or methanolic HCl.
-
Extract the FAMEs into a non-polar solvent (e.g., hexane).
-
Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).
-
Identify the FAMEs based on their retention times and mass spectra compared to known standards. The presence of docosapentaenoic acid methyl ester confirms its incorporation into the cholesteryl ester fraction.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Cholesteryl Esters: This method allows for the direct analysis of intact cholesteryl ester molecules.
-
Dissolve the isolated cholesteryl ester fraction in a suitable solvent for reverse-phase liquid chromatography (e.g., isopropanol).
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Use a C18 or C30 reverse-phase column for separation.
-
Employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
For identification and quantification, use multiple reaction monitoring (MRM) or precursor ion scanning. A characteristic neutral loss of the cholesterol backbone (368.5 Da) can be monitored to specifically detect cholesteryl esters.[4][5] The precursor ion will correspond to the [M+H]+ or [M+NH4]+ of the intact this compound.
-
Visualizations
Experimental Workflow for Cholesteryl Ester Analysis
Caption: Workflow for the analysis of cholesteryl esters from marine organisms.
Potential Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for the formation of this compound.
Biological Significance and Future Directions
The biological role of this compound in marine organisms is likely multifaceted. As a storage form, it provides a reservoir of both cholesterol for membrane synthesis and DPA for various metabolic processes, including its conversion to DHA or its role in producing signaling molecules.[6] The transport of cholesteryl esters via lipoproteins is crucial for lipid distribution throughout the organism.
Given the limited direct research on this compound, future studies should focus on:
-
Quantitative Profiling: Utilizing advanced lipidomics platforms, such as LC-MS/MS, to accurately quantify the levels of this compound and other cholesteryl esters in a wide range of marine species.[7]
-
Enzymology: Characterizing the specific acyl-CoA:cholesterol acyltransferases (ACATs) in marine organisms and their substrate specificity for DPA-CoA.
-
Functional Studies: Investigating the physiological roles of this compound in processes such as membrane homeostasis, energy metabolism, and cellular signaling in response to environmental changes.
This technical guide provides a foundational understanding of this compound in marine organisms, highlighting the necessary methodologies for its study and the key areas for future research. A deeper understanding of the metabolism and function of this specific lipid molecule could unveil novel biochemical pathways and potential applications in drug development and aquaculture.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Tissue Distribution of Cholesteryl Docosapentaenoate in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl docosapentaenoate (CDP), a cholesteryl ester of the omega-3 fatty acid docosapentaenoic acid (DPA), is a lipid molecule of growing interest in the fields of biochemistry and pharmacology. Understanding its distribution across human tissues is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target. This technical guide provides a comprehensive overview of the current knowledge on the tissue distribution of CDP in humans. Due to the limited availability of direct quantitative data for CDP, this guide synthesizes information on the distribution of its constituent molecule, DPA, and the general composition of cholesteryl esters in various human tissues. Detailed experimental protocols for the analysis of cholesteryl esters and diagrams of relevant metabolic pathways are also presented to facilitate further research in this area.
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a central role in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by the enzymes acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in plasma. The fatty acid composition of CEs is diverse and reflects both dietary intake and endogenous fatty acid metabolism.
Docosapentaenoic acid (DPA, 22:5n-3) is a long-chain omega-3 polyunsaturated fatty acid that serves as an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). DPA itself is recognized for its bioactive properties, including its role in resolving inflammation. When esterified to cholesterol, it forms this compound (CDP). The tissue-specific accumulation of CDP is of significant interest as it may influence local inflammatory responses, membrane fluidity, and cellular signaling.
This guide aims to consolidate the available scientific information regarding the presence and concentration of CDP in human tissues, provide detailed methodologies for its quantification, and illustrate the key metabolic pathways involved.
Quantitative Distribution of this compound and its Precursors
Direct quantitative data on the absolute concentrations of this compound (CDP) across a wide range of healthy human tissues is scarce in the current scientific literature. However, by examining the fatty acid composition of the cholesteryl ester fraction in various tissues, we can infer the relative abundance of CDP. Furthermore, data on the distribution of docosapentaenoic acid (DPA) in different lipid pools provides insight into its availability for esterification to cholesterol.
Docosapentaenoic Acid (DPA) in Human Blood Fractions
Blood lipids are a key indicator of systemic fatty acid metabolism and transport. Studies have shown that DPA is incorporated into various lipid fractions in the blood. Following supplementation, DPA concentrations increase in plasma triglycerides, plasma cholesteryl esters, and red blood cell (RBC) phospholipids[1]. This indicates that DPA is readily absorbed and distributed throughout the circulatory system, making it available for uptake by various tissues. For instance, after DPA supplementation, its levels in plasma cholesteryl esters have been shown to increase[1].
Table 1: Summary of Docosapentaenoic Acid (DPA) Distribution in Human Blood Components
| Blood Component | Lipid Fraction | Typical DPA Percentage of Total Fatty Acids (Baseline) | Post-Supplementation Change | Reference |
| Plasma | Cholesteryl Esters | ~0.5 - 1.5% | Significant Increase | [1] |
| Plasma | Triglycerides | Variable, generally low | Significant Increase | [1] |
| Red Blood Cells | Phospholipids | ~0.5 - 2.0% | Significant Increase | [1] |
Note: Baseline percentages can vary based on diet and genetics. Post-supplementation changes are qualitative descriptions from the cited literature.
Fatty Acid Composition of Cholesteryl Esters in Human Tissues
The following table summarizes the available data on the percentage of docosapentaenoic acid (DPA) within the cholesteryl ester fraction of various human tissues. It is important to note that this data is compiled from multiple sources and methodologies, and may not be directly comparable. The scarcity of data for many tissues highlights a significant knowledge gap.
Table 2: Percentage of Docosapentaenoic Acid (DPA) in the Cholesteryl Ester Fraction of Human Tissues
| Tissue | DPA (% of Total Fatty Acids in Cholesteryl Esters) | Remarks | Reference(s) |
| Plasma/Serum | 0.5 - 1.5% | Reflects dietary intake and endogenous metabolism. | [1] |
| Brain | Present, but quantitative data is limited. | Cholesteryl esters are found in the brain as lipid droplets and are involved in cholesterol transport and storage.[2] Increased levels are associated with neurodegenerative diseases.[2] | [3] |
| Adipose Tissue | Data not available. | Adipose tissue is a major storage site for neutral lipids, primarily triglycerides.[4] | |
| Liver | Low levels detected. | The liver is a central organ for lipid metabolism, including the synthesis of lipoproteins containing cholesteryl esters.[5][6] | [5][7] |
| Skeletal Muscle | Data not available. | Skeletal muscle utilizes fatty acids for energy, and its lipid composition can be influenced by diet. | |
| Heart | Data not available. | Comprehensive lipidomic analyses of the human heart have been performed, but specific data on the cholesteryl ester fatty acid profile is not detailed.[8][9] | |
| Kidney | Data not available. | The fatty acid composition of cholesteryl esters in renal tissue has been studied in the context of renal failure, but data for healthy tissue is limited.[10] | |
| Meibomian Gland Secretions | Not typically reported as a major component. | The fatty acid profile is dominated by very long-chain saturated and monounsaturated fatty acids.[11] | [11] |
Disclaimer: The data in Table 2 is sparse and derived from various studies with different methodologies. The absence of data for a particular tissue does not imply the absence of CDP, but rather a lack of reported quantitative analysis.
Experimental Protocols
Accurate quantification of this compound in human tissues requires robust and sensitive analytical methods. The following section outlines a general workflow and specific protocols for the analysis of cholesteryl esters.
General Experimental Workflow
The analysis of CDP in tissues typically involves lipid extraction, separation of the cholesteryl ester fraction, and subsequent analysis by chromatography and mass spectrometry.
Detailed Methodologies
3.2.1. Lipid Extraction
A common method for extracting lipids from tissues is the Folch method or the Bligh-Dyer method.
-
Protocol: Bligh-Dyer Lipid Extraction
-
Homogenize a known weight of tissue (e.g., 100 mg) in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for further analysis.
-
3.2.2. Separation of Cholesteryl Esters
The cholesteryl ester fraction can be isolated from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Protocol: Solid-Phase Extraction (SPE)
-
Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the lipid extract onto the cartridge.
-
Elute neutral lipids, including cholesteryl esters, with a non-polar solvent (e.g., hexane or a mixture of hexane and diethyl ether).
-
More polar lipids, such as phospholipids, will be retained on the column.
-
The collected fraction containing the cholesteryl esters is then dried down.
-
3.2.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the fatty acid composition of cholesteryl esters.
-
Protocol: GC-MS of Fatty Acid Methyl Esters (FAMEs)
-
The isolated cholesteryl ester fraction is transesterified to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.
-
The resulting FAMEs are extracted into a non-polar solvent (e.g., hexane).
-
The FAMEs are then injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a BPX70).
-
The separated FAMEs are detected by a mass spectrometer.
-
Identification of the docosapentaenoate methyl ester is based on its retention time and mass spectrum compared to a known standard. Quantification is typically performed using an internal standard.
-
3.2.4. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of intact this compound.
-
Protocol: LC-MS/MS of Intact Cholesteryl Esters
-
The isolated cholesteryl ester fraction is reconstituted in a suitable solvent for reverse-phase liquid chromatography.
-
The sample is injected onto a C18 column and eluted with a gradient of mobile phases (e.g., acetonitrile/isopropanol with a small percentage of formic acid and ammonium formate).
-
The eluting cholesteryl esters are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected by a tandem mass spectrometer.
-
CDP can be identified and quantified using multiple reaction monitoring (MRM) by selecting the precursor ion corresponding to the protonated or ammoniated adduct of CDP and a specific product ion (e.g., the neutral loss of the fatty acid or the cholesterol backbone).
-
Signaling and Metabolic Pathways
The tissue levels of this compound are determined by the interplay of DPA metabolism and the pathways of cholesteryl ester synthesis and breakdown.
Metabolic Pathway of Docosapentaenoic Acid (DPA)
DPA is an intermediate in the conversion of EPA to DHA. It can also be retro-converted to EPA.
Cholesteryl Ester Metabolism
CDP is synthesized from DPA and cholesterol and is hydrolyzed back to these components.
Conclusion and Future Directions
The tissue distribution of this compound in humans remains a nascent field of research. While the presence of its precursor, DPA, is established in various lipid fractions in the blood, comprehensive quantitative data for CDP across a range of healthy human tissues is largely unavailable. The existing data, primarily from blood and brain tissue, suggests that CDP is a naturally occurring lipid species, but its relative abundance appears to be lower than cholesteryl esters of more common fatty acids like oleic and linoleic acid.
Future research should focus on systematic, quantitative lipidomic analyses of a wide array of healthy human tissues to establish a baseline for CDP distribution. Such data would be invaluable for understanding its physiological significance and for exploring its potential role in health and disease. The development and standardization of high-throughput and sensitive analytical methods will be critical for achieving this goal. A deeper understanding of the tissue-specific regulation of CDP synthesis and catabolism will also be essential for elucidating its biological functions. This technical guide serves as a foundational resource to stimulate and guide these future investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Utility of Total Plasma Fatty Acids Versus those in Cholesteryl Ester, Phospholipid, and Triglyceride as Biomarkers of Fatty Acid Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neurolipid Atlas: a lipidomics resource for neurodegenerative diseases uncovers cholesterol as a regulator of astrocyte reactivity impaired by ApoE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Imaging-Based Single-Cell Lipidomics Profiles Metabolic Signatures of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. Cholesteryl ester transfer activity in liver disease and cholestasis, and its relation with fatty acid composition of lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Lipidomics Analysis of Adipose and Skeletal Muscle Tissues by Multiple Reaction Monitoring Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of Cholesteryl Docosapentaenoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate is a cholesteryl ester formed from the esterification of cholesterol with docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. Understanding the subcellular localization of this molecule is critical for elucidating its metabolic fate, potential signaling roles, and involvement in cellular processes. While specific quantitative data for this compound is limited in the current scientific literature, its subcellular distribution can be inferred from the well-established pathways of cholesterol and cholesteryl ester metabolism. This guide provides a comprehensive overview of the subcellular journey of cholesteryl esters, with a focus on the likely localization of this compound, detailed experimental methodologies, and relevant metabolic pathways.
I. Subcellular Distribution of Cholesteryl Esters
The intracellular distribution of cholesterol and its esters is tightly regulated, with distinct concentrations found in various organelles. While the endoplasmic reticulum (ER) is the primary site of cholesterol synthesis, its concentration is kept low in this organelle.[1][2] The majority of free cholesterol resides in the plasma membrane.[1][3] When cellular free cholesterol levels exceed the capacity of the membranes, it is esterified to form cholesteryl esters (CEs) for storage.[4]
Table 1: Subcellular Distribution of Total Cholesterol
While specific data for this compound is not available, the following table summarizes the general distribution of total cholesterol in mammalian cells, which provides a foundational understanding of the lipid environment where cholesteryl esters are synthesized and stored.
| Subcellular Fraction | Percentage of Total Cellular Cholesterol | Key Functions |
| Plasma Membrane | 60-90% | Structural integrity, signal transduction |
| Endoplasmic Reticulum | ~5% | Cholesterol synthesis, esterification |
| Golgi Apparatus | 5-10% | Protein and lipid sorting and transport |
| Mitochondria | 3-7% | Steroidogenesis (in specific cell types) |
| Endosomes/Lysosomes | Variable | Lipoprotein-derived cholesterol processing |
| Lipid Droplets | Variable | Storage of neutral lipids (cholesteryl esters and triglycerides) |
Cholesteryl esters, being highly hydrophobic, are primarily sequestered in specialized organelles called lipid droplets (LDs) .[4][5] These organelles consist of a neutral lipid core, mainly composed of triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer.[5][6]
II. Metabolic Pathway of this compound
The metabolic pathway of this compound follows the general pathway of cholesteryl ester metabolism. This process begins with the esterification of free cholesterol and culminates in either storage within lipid droplets or hydrolysis to release free cholesterol.
A. Synthesis in the Endoplasmic Reticulum
The synthesis of cholesteryl esters occurs in the endoplasmic reticulum (ER).[4][7] The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol with a fatty acyl-CoA, in this case, docosapentaenoyl-CoA.
Caption: Synthesis of this compound in the ER.
B. Storage in Lipid Droplets
Following their synthesis in the ER, cholesteryl esters are incorporated into nascent lipid droplets that bud off from the ER membrane into the cytoplasm.[5] These lipid droplets serve as the primary storage sites for neutral lipids.
C. Hydrolysis in Lysosomes
Cholesteryl esters can be mobilized from lipid droplets and transported to lysosomes for hydrolysis.[4] Within the lysosome, the enzyme Lysosomal Acid Lipase (LAL) hydrolyzes the cholesteryl ester back into free cholesterol and docosapentaenoic acid.[4] This process is crucial for releasing cholesterol for use in cellular membranes or for efflux from the cell.
Caption: Hydrolysis of this compound in the Lysosome.
III. Experimental Protocols for Determining Subcellular Localization
Determining the subcellular localization of a specific lipid like this compound requires a combination of cell fractionation and analytical techniques.
A. Subcellular Fractionation by Differential Centrifugation
This classical biochemical technique separates organelles based on their size and density.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer using a Dounce homogenizer or similar method to rupture the plasma membrane while keeping the organelles intact.
-
Nuclear Fraction Pelleting: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet the nuclei.
-
Mitochondrial Fraction Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
-
Microsomal Fraction Pelleting: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is enriched in ER and Golgi membranes.
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Lipid Droplet Isolation: Lipid droplets can be isolated by ultracentrifugation on a density gradient due to their low density.
B. Lipid Extraction and Analysis
Once the subcellular fractions are obtained, the lipids must be extracted and analyzed.
Protocol:
-
Lipid Extraction: Use a standard method like the Bligh-Dyer or Folch extraction to extract total lipids from each subcellular fraction.
-
Lipid Separation: Separate the different lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Scrape the lipid spots from the TLC plate or collect the HPLC fractions corresponding to cholesteryl esters. The amount of this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) by identifying and quantifying the docosapentaenoic acid moiety.
Caption: Experimental workflow for subcellular lipid localization.
IV. Conclusion
The subcellular localization of this compound is predicted to follow the general pathway of cholesteryl ester metabolism, with synthesis occurring in the endoplasmic reticulum and primary storage within lipid droplets. Mobilization of this stored lipid likely involves its transport to lysosomes for hydrolysis. The experimental protocols outlined in this guide provide a framework for researchers to specifically determine the quantitative distribution of this compound within different cellular compartments. Further research in this area will be invaluable for understanding the specific roles of this and other polyunsaturated fatty acid-containing cholesteryl esters in health and disease.
References
- 1. Intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular and Plasma Membrane Events in Cholesterol Transport and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. Lipid Droplets as Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
The Emerging Role of Docosapentaenoic Acid (DPA) in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosapentaenoic acid (DPA), an n-3 polyunsaturated fatty acid, is increasingly recognized for its distinct and significant role in lipid metabolism. While research has historically focused on its better-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging evidence suggests DPA possesses unique properties that influence lipid profiles and related metabolic pathways. This technical guide synthesizes the current understanding of DPA's impact on lipid metabolism, with a particular focus on its effects on triglyceride levels, cholesterol homeostasis, and the underlying molecular mechanisms. While direct research on cholesteryl docosapentaenoate is limited, the metabolic actions of its parent fatty acid, DPA, provide critical insights into its potential biological functions.
Introduction
The n-3 polyunsaturated fatty acids (PUFAs) EPA and DHA are well-established for their beneficial effects on cardiovascular health, primarily through their ability to modulate lipid metabolism. Docosapentaenoic acid (DPA), an intermediate in the metabolic pathway between EPA and DHA, has traditionally been overlooked. However, recent studies have begun to elucidate the specific contributions of DPA to lipid regulation, revealing a profile that is both similar to and distinct from EPA and DHA. This guide will delve into the quantitative effects of DPA on key lipid parameters, the experimental approaches used to uncover these effects, and the signaling pathways through which DPA exerts its influence.
Quantitative Effects of DPA on Lipid Metabolism
The lipid-modulating effects of DPA have been investigated in various experimental models. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of DPA's impact on lipid and lipoprotein levels.
Table 1: Effect of DPA on Plasma Lipids and Lipoproteins
| Parameter | Study Population | Treatment | Duration | Key Findings | Reference |
| Triglycerides | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -33.2% reduction from baseline | [1] |
| Total Cholesterol | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -9.0% reduction from baseline | [1] |
| Non-HDL Cholesterol | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -8.8% reduction from baseline | [1] |
| VLDL Cholesterol | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -32.5% reduction from baseline | [1] |
| LDL Cholesterol | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -2.4% reduction from baseline (not significant) | [1] |
| HDL Cholesterol | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -11.3% reduction from baseline | [1] |
| Apolipoprotein C3 | Men and women with hypertriglyceridemia | MAT9001 (EPA+DPA) | 14 days | -25.5% reduction from baseline | [1] |
Table 2: Effect of DPA on Gene Expression in Liver Cells
| Gene | Cell Line | Treatment | Duration | Key Findings | Reference |
| SREBP-1c mRNA | Rat liver cells | 50µM DPA | 48 hours | Significant decrease compared to Oleic Acid | [2] |
| HMG-CoA reductase mRNA | Rat liver cells | 50µM DPA | 48 hours | Significant decrease compared to Oleic Acid | [2] |
| ACC-1 mRNA | Rat liver cells | 50µM DPA | 48 hours | Significant decrease compared to Oleic Acid | [2] |
| FASn mRNA | Rat liver cells | 50µM DPA | 48 hours | Significant decrease compared to Oleic Acid | [2] |
| SREBP-1 protein | Rat liver cells | 50µM DPA | 48 hours | Decrease in protein levels | [2] |
| ACC-1 protein | Rat liver cells | 50µM DPA | 48 hours | Decrease in protein levels | [2] |
Molecular Mechanisms of DPA Action
DPA influences lipid metabolism through the regulation of key transcription factors and enzymes involved in lipogenesis and cholesterol synthesis. A primary mechanism is the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.
Downregulation of Lipogenic Gene Expression
Studies have demonstrated that DPA, similar to EPA and DHA, can significantly decrease the mRNA expression of SREBP-1c in liver cells.[2] This reduction in SREBP-1c leads to the subsequent downregulation of its target genes, which are crucial for fatty acid and cholesterol synthesis. These include 3-Hydroxy-3-Methyl-Glutaryl-Coenzyme A reductase (HMG-CoA reductase), Acetyl Coenzyme A Carboxylase (ACC-1), and Fatty Acid Synthase (FASn).[2] The inhibitory effect of DPA on the expression of these lipogenic genes appears to be a direct effect of DPA itself, rather than its conversion to EPA.[2]
Experimental Protocols
The following provides an overview of the methodologies employed in key studies investigating the effects of DPA on lipid metabolism.
In Vitro Study of DPA on Liver Cell Gene Expression
-
Cell Line: Rat liver tumor cells (e.g., Mc-RH7777).
-
Treatment: Cells are incubated with DPA (e.g., 50µM) for a specified duration (e.g., 8 to 48 hours). A control group treated with another fatty acid, such as oleic acid, is typically included for comparison.
-
RNA Isolation and Gene Expression Analysis: Total RNA is extracted from the cells. The mRNA expression levels of target genes (SREBP-1c, HMG-CoA reductase, ACC-1, FASn) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Protein levels of key enzymes (e.g., SREBP-1, ACC-1) are determined by Western blotting.
-
Fatty Acid Analysis: Cellular phospholipid fatty acid composition is analyzed by gas chromatography to confirm the uptake and incorporation of DPA and to monitor its potential conversion to other fatty acids like EPA.
Human Clinical Trial of an EPA and DPA Formulation
-
Study Design: Open-label, crossover trial.
-
Participants: Men and women with fasting triglyceride levels between 200 and 400 mg/dL.
-
Intervention: Participants receive an investigational omega-3 fatty acid agent containing predominantly EPA and DPA (e.g., MAT9001) and a comparator (e.g., EPA ethyl esters) in random order. Each treatment period lasts for a specified duration (e.g., 14 days), separated by a washout period.
-
Measurements: Lipoprotein lipids (total cholesterol, LDL-C, HDL-C, VLDL-C, non-HDL-C), apolipoproteins (Apo A1, Apo B, Apo C3), and other relevant biomarkers are measured from blood samples collected before and after each treatment period.
-
Analysis: Changes in lipid and apolipoprotein levels from baseline are calculated and compared between the treatment groups.
Discussion and Future Directions
The available evidence strongly suggests that DPA plays a significant role in lipid metabolism, particularly in the regulation of triglyceride levels and the expression of key lipogenic genes. Its ability to lower triglycerides appears to be robust, and in combination with EPA, it demonstrates a potent lipid-lowering effect.[1][3] The downregulation of the SREBP-1c pathway provides a clear molecular basis for these observations.[2]
However, several areas require further investigation. The direct effects of this compound, as opposed to the free fatty acid form, on cellular processes and systemic lipid metabolism remain largely unexplored. Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the effects of purified DPA with EPA and DHA on a wide range of metabolic parameters in both preclinical and clinical settings.
-
Investigating the role of DPA-derived metabolites: Exploring the biological activities of resolvins and other specialized pro-resolving mediators derived from DPA and their contribution to its metabolic effects.[4]
-
Elucidating the impact of this compound: Designing studies to specifically investigate the transport, cellular uptake, and metabolic fate of this compound and its influence on lipid homeostasis.
Conclusion
Docosapentaenoic acid is an important bioactive n-3 PUFA with distinct effects on lipid metabolism. Its ability to potently lower triglycerides and modulate the expression of key lipogenic genes highlights its potential as a therapeutic agent for dyslipidemia and related metabolic disorders. While more research is needed to fully understand its unique contributions and the specific role of its cholesteryl ester form, the current body of evidence positions DPA as a significant player in the complex regulation of lipid homeostasis. This guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising fatty acid.
References
- 1. Effects of MAT9001 containing eicosapentaenoic acid and docosapentaenoic acid, compared to eicosapentaenoic acid ethyl esters, on triglycerides, lipoprotein cholesterol, and related variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Natured Impact of Cholesteryl Docosapentaenoate on Cell Membrane Fluidity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance of lipids within the cell membrane dictates a crucial physical property: membrane fluidity. This characteristic is paramount for a multitude of cellular functions, including signal transduction, protein function, and cellular transport. Cholesteryl docosapentaenoate, an ester formed from cholesterol and the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA), is a molecule of significant interest due to the opposing effects of its constituent parts on membrane dynamics. While cholesterol is known to impart rigidity to the membrane, polyunsaturated fatty acids like DPA introduce kinks in their acyl chains, thereby increasing membrane fluidity. This technical guide synthesizes the current understanding of how each of these components individually modulates membrane fluidity and provides a comprehensive overview of the experimental methods used to quantify these changes. Furthermore, it delves into a key signaling pathway influenced by membrane fluidity, offering a complete picture for researchers in the field.
The Dichotomous Role of this compound in Membrane Fluidity
Direct experimental data on the specific effects of this compound on membrane fluidity is limited. However, a strong inference can be drawn from the well-documented roles of its individual components: cholesterol and docosapentaenoic acid (DPA).
Cholesterol's Ordering Effect: Cholesterol is a critical regulator of membrane fluidity in animal cells. Its rigid, planar steroid ring structure inserts between phospholipids, leading to a "condensing effect."[1] At physiological temperatures, cholesterol decreases membrane fluidity by restricting the motion of fatty acid chains, leading to a more ordered and less permeable membrane.[2][3] Conversely, at low temperatures, cholesterol prevents the tight packing of saturated fatty acyl chains, thereby increasing fluidity and preventing the membrane from entering a gel-like state.[2][3]
DPA's Fluidizing Effect: Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid with five double bonds, has the opposite effect. The cis double bonds in its structure create kinks, disrupting the orderly packing of phospholipid acyl chains.[4] This disruption increases the space between lipid molecules, leading to a more disordered and fluid membrane. Studies on related polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have consistently shown their ability to increase membrane fluidity.[5][6][7] It is important to note that some studies suggest that fatty acids with four or more double bonds are particularly effective at increasing membrane fluidity.[8]
The Combined Effect: The esterification of DPA to cholesterol to form this compound results in a molecule with a bulky, rigid sterol core and a highly flexible, unsaturated acyl chain. The precise impact of this cholesteryl ester on membrane fluidity is likely to be complex and dependent on its concentration and the surrounding lipid composition. It is plausible that at lower concentrations, the fluidizing effect of the DPA tail may dominate, leading to localized increases in fluidity. Conversely, at higher concentrations, the ordering effect of the cholesterol moiety might become more prominent, potentially leading to the formation of distinct membrane domains with altered physical properties.
Quantitative Analysis of Membrane Fluidity Modulation
To provide a clear overview of the quantitative effects of cholesterol and polyunsaturated fatty acids on membrane fluidity, the following tables summarize key findings from the literature. These values are typically obtained using techniques such as fluorescence anisotropy and Laurdan Generalized Polarization (GP).
Table 1: Effect of Cholesterol on Membrane Fluidity Parameters
| Membrane System | Cholesterol Concentration (mol%) | Technique | Parameter | Observed Effect | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) vesicles | 0 - 40 | DPH Fluorescence Anisotropy | Anisotropy | Increase with increasing cholesterol | [9] |
| Sphingomyelin liposomes | 0 - 40 | DPH Fluorescence Anisotropy | Anisotropy | Increase with increasing cholesterol | [9] |
| Hippocampal neurons | Increased | Laurdan GP | GP Value | Increase (from 0.36 to 0.50) | [10] |
| Hippocampal neurons | Decreased (via MβCD) | Laurdan GP | GP Value | Decrease (from 0.36 to 0.19) | [10] |
| DOPC lipid bilayer | 0 - 30 | Fluorescence Recovery After Photobleaching | Diffusion Coefficient | Decrease (from 1.30 to 0.28 µm²/s) | [11] |
Table 2: Effect of Polyunsaturated Fatty Acids on Membrane Fluidity Parameters
| Membrane System | Fatty Acid | Technique | Parameter | Observed Effect | Reference |
| Aortic endothelial cells | EPA | DPH Fluorescence Polarization | Polarization | Decrease (less than DHA) | [6] |
| Aortic endothelial cells | DHA | DPH Fluorescence Polarization | Polarization | Significant decrease | [6] |
| Platelet membranes (hypercholesterolemic rats) | DHA | DPH Fluorescence Polarization | Fluidity | Increase | [5] |
| Differentiated SH-SY5Y cells | AA, EPA, DHA | FCVJ Fluorescence | Fluidity | Increase | [8] |
| Model membranes (DPPC/DOPC/Cholesterol) | EPA, DHA | DPH Fluorescence Anisotropy | Anisotropy | Marked decrease | [12] |
Experimental Protocols for Measuring Membrane Fluidity
The assessment of membrane fluidity is crucial for understanding the impact of molecules like this compound. Two widely used and robust methods are DPH fluorescence anisotropy and Laurdan GP spectroscopy.
DPH Fluorescence Anisotropy
This technique measures the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the lipid bilayer.[11][13][14] A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.
Materials:
-
Liposomes or cell suspension
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer with polarization filters
Protocol:
-
Probe Preparation: Prepare a DPH working solution by diluting the stock solution in buffer to the desired final concentration (typically in the micromolar range).
-
Labeling: Add the DPH working solution to the liposome or cell suspension. The final concentration of DPH should be such that it does not significantly perturb the membrane structure.
-
Incubation: Incubate the mixture in the dark at a controlled temperature for a specific period (e.g., 30-60 minutes) to allow for the incorporation of DPH into the membranes.
-
Measurement:
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor, calculated as G = I_HV / I_HH.
Caption: Experimental workflow for DPH fluorescence anisotropy measurement.
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment within the membrane.[15][16] A red shift in its emission spectrum, indicative of increased water penetration into the bilayer, corresponds to a decrease in membrane order and an increase in fluidity. This shift is quantified by the GP value.
Materials:
-
Liposomes or cell suspension
-
Laurdan stock solution (e.g., 1 mM in dimethylformamide)
-
Buffer (e.g., Tris-HCl)
-
Spectrofluorometer
Protocol:
-
Probe Preparation: Prepare a Laurdan working solution from the stock.
-
Labeling: Add the Laurdan working solution to the liposome or cell suspension to a final concentration of around 10 µM.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for approximately 30 minutes, protected from light.[17]
-
Measurement:
-
Set the excitation wavelength to ~350 nm.
-
Measure the emission intensities at 440 nm (I_440) and 490 nm (I_490).
-
-
Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) GP values range from +1 (highly ordered) to -1 (highly disordered).[18]
Impact on Signaling Pathways: The Case of Integrin Activation
Membrane fluidity is not merely a passive property but an active regulator of crucial cellular signaling pathways. One prominent example is the modulation of integrin signaling. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in processes like cell adhesion, migration, and proliferation.[19]
The activation state of integrins is sensitive to the surrounding lipid environment. Lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids, are thought to serve as platforms for integrin clustering and signaling.[20][21] Changes in membrane fluidity can alter the formation and stability of these rafts, thereby influencing integrin activation.
Integrin Activation Pathway: Integrin activation can be broadly described as an "inside-out" signaling process where intracellular signals lead to a conformational change in the integrin extracellular domain, increasing its affinity for ligands.[1] A key step in this process is the binding of talin to the β-integrin cytoplasmic tail, which disrupts the interaction between the α and β subunits and induces the extended, high-affinity conformation.[22]
Caption: Simplified signaling pathway of integrin activation.
An increase in membrane fluidity, potentially induced by the DPA component of this compound, could facilitate the lateral mobility and clustering of integrins, promoting their activation. Conversely, the ordering effect of the cholesterol moiety could stabilize lipid rafts, providing platforms for sustained integrin signaling. The net effect would likely depend on the delicate balance of these opposing influences.
Conclusion
This compound represents a fascinating molecule with the potential for complex and nuanced effects on cell membrane fluidity. By understanding the distinct roles of its cholesterol and DPA components, researchers can better predict its impact on membrane-dependent cellular processes. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects, while the exploration of the integrin signaling pathway highlights the profound biological consequences of altered membrane fluidity. Further investigation into the precise behavior of this compound within biological membranes will undoubtedly provide valuable insights for drug development and our fundamental understanding of cell biology.
References
- 1. The final steps of integrin activation: the end game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 5. Docosahexaenoic acid but not eicosapentaenoic acid withstands dietary cholesterol-induced decreases in platelet membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid: membrane properties of a unique fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipotype.com [lipotype.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Cholesterol on Membrane Fluidity and Association of Aβ Oligomers and Subsequent Neuronal Damage: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific effect of polyunsaturated fatty acids on the cholesterol-poor membrane domain in a model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensing cholesterol-induced rigidity in model membranes with time-resolved fluorescence spectroscopy and microscopy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. um.es [um.es]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrin - Wikipedia [en.wikipedia.org]
- 20. Roles of Membrane Domains in Integrin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EPA and DHA differentially modulate membrane elasticity in the presence of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How is integrin activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
The Interaction of Cholesteryl Docosapentaenoate with Lipoproteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction of Cholesteryl Docosapentaenoate (CDP), a cholesteryl ester of the omega-3 fatty acid docosapentaenoic acid (DPA), with plasma lipoproteins. While direct research on CDP is limited, this document synthesizes available data on DPA metabolism and the established pathways of cholesteryl ester transport and metabolism to present a detailed understanding of its formation, incorporation into lipoproteins, transfer between lipoprotein classes, and subsequent cellular uptake. This guide includes detailed experimental protocols for the analysis of CDP in lipoproteins and visual diagrams of key metabolic pathways to serve as a valuable resource for researchers in lipidology and drug development.
Introduction
Docosapentaenoic acid (DPA, 22:5n-3) is an elongated omega-3 polyunsaturated fatty acid, acting as an intermediary metabolite between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Like other fatty acids, DPA can be esterified to cholesterol to form this compound (CDP). These cholesteryl esters are core components of lipoproteins, which are responsible for transporting lipids throughout the circulatory system. Understanding the interaction of CDP with lipoproteins is crucial for elucidating the metabolic fate of dietary DPA and its potential role in cardiovascular health. Studies have shown that DPA, and by extension CDP, may have beneficial effects on lipoprotein profiles and cardiovascular function.[2][3] This guide will delve into the known and inferred mechanisms governing the lifecycle of CDP within the lipoprotein transport system.
Formation of this compound and Incorporation into Lipoproteins
The formation of CDP in plasma is primarily catalyzed by the enzyme Lecithin-Cholesterol Acyltransferase (LCAT). LCAT is associated with high-density lipoprotein (HDL) particles and facilitates the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, forming a cholesteryl ester.[4]
While the direct substrate specificity of LCAT for DPA has not been extensively studied, research on the structurally similar omega-3 fatty acid DHA suggests that LCAT's activity can be influenced by the fatty acid composition of plasma phospholipids.[5][6] Dietary supplementation with DHA has been shown to alter the positional specificity of LCAT, leading to an increase in the synthesis of certain cholesteryl esters.[6] It is highly probable that DPA, being a substrate for cellular acyltransferases, is also a substrate for LCAT, leading to the formation of CDP and its incorporation into the core of HDL particles.
Transfer of this compound Between Lipoproteins
Once formed within HDL, CDP can be transferred to other lipoproteins, primarily very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in a process mediated by the Cholesteryl Ester Transfer Protein (CETP).[7][8][9] CETP facilitates the exchange of cholesteryl esters from HDL for triglycerides from VLDL and LDL.[8] This transfer is a critical step in reverse cholesterol transport, where cholesterol from peripheral tissues is returned to the liver for excretion.
The expression of human CETP in animal models leads to a lipoprotein profile that more closely resembles that of humans, with distinct VLDL, LDL, and HDL fractions.[7] It is expected that CDP, as a component of the cholesteryl ester pool in HDL, participates in this CETP-mediated exchange, leading to its distribution among different lipoprotein classes.
References
- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPA n-3, DPA n-6 and DHA improve lipoprotein profiles and aortic function in hamsters fed a high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.unthsc.edu [experts.unthsc.edu]
- 5. [PDF] Evidence for altered positional specificity of LCAT in vivo: studies with docosahexaenoic acid feeding in humans. | Semantic Scholar [semanticscholar.org]
- 6. Evidence for altered positional specificity of LCAT in vivo: studies with docosahexaenoic acid feeding in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesteryl ester transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesteryl ester transfer protein: a novel target for raising HDL and inhibiting atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Docosapentaenoate in Neurological Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid. Within the central nervous system (CNS), CEs are typically found in low concentrations under normal physiological conditions. However, their accumulation in neurological tissues has been increasingly implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Huntington's disease. This technical guide focuses on a specific and less-studied species of cholesteryl ester: cholesteryl docosapentaenoate (CDP). Docosapentaenoic acid (DPA) is a long-chain polyunsaturated fatty acid (PUFA) that exists in two main isomeric forms: n-3 (from fish oil) and n-6 (synthesized from arachidonic acid). While the roles of other PUFAs like docosahexaenoic acid (DHA) in the brain are well-documented, the significance of DPA, particularly when esterified to cholesterol, is an emerging area of research. This document aims to provide a comprehensive overview of the current knowledge on CDP in neurological tissues, including its potential roles, associated pathologies, and detailed methodologies for its analysis.
Quantitative Data on Cholesteryl Esters in Neurological Tissues
Direct quantitative data for this compound (CDP) in human or rodent neurological tissues is not extensively documented in publicly available research. However, studies on the overall composition of cholesteryl esters in the brain provide valuable context. It is important to note that the fatty acid profile of cholesteryl esters can vary significantly between different brain regions and is altered in neurodegenerative disease states.
Recent lipidomics studies have begun to shed light on the diverse landscape of cholesteryl esters in the brain. While specific values for CDP are not provided, these studies indicate that polyunsaturated fatty acids are key components of the cholesteryl ester pool in the brain. For instance, research on mouse models of Alzheimer's disease has shown a marked increase in docosahexaenoyl (22:6) cholesterol ester (a close structural relative of CDP) at all stages of the disease[1]. This suggests that alterations in the metabolism of long-chain PUFA-containing cholesteryl esters may be a feature of neurodegeneration.
Furthermore, studies on Huntington's disease have demonstrated elevated concentrations of cholesteryl esters in the caudate and putamen of patients compared to controls[2][3]. While these studies did not specifically quantify CDP, they highlight the region-specific accumulation of CEs in neurodegenerative conditions.
The following table summarizes the available data on the broader category of cholesteryl esters in neurological tissues to provide a framework for understanding the potential context of CDP.
| Tissue/Condition | Analyte | Concentration/Change | Species | Reference |
| Alzheimer's Disease Brain (Neocortex) | Cholesteryl Esters | Elevated levels in mild AD cases compared to controls | Human | [2] |
| Alzheimer's Disease Brain | Docosahexaenoyl (22:6) Cholesteryl Ester | Markedly increased at all stages | Mouse Model | [1] |
| Huntington's Disease Brain (Caudate and Putamen) | Cholesteryl Esters | Elevated concentrations compared to controls | Human | [2][3] |
| Scrapie-infected Brain | Cholesteryl Esters | Statistically significant increase | Mouse Model | [4] |
Potential Roles and Signaling Pathways
The precise signaling pathways involving this compound in neurological tissues are still under investigation. However, based on the known functions of cholesterol, DPA, and the enzymes involved in CE metabolism, several potential pathways can be postulated.
The formation of cholesteryl esters from cholesterol is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). In the brain, ACAT1 is the predominant isoform. The accumulation of CEs suggests a dysregulation of cholesterol homeostasis, which is increasingly recognized as a key factor in neurodegenerative diseases.
One proposed mechanism involves the "cholesterol ester cycle," where the balance between cholesterol esterification by ACAT and hydrolysis by cholesteryl ester hydrolase (CEH) regulates the availability of free cholesterol in cellular membranes. This, in turn, can impact the function of membrane-bound receptors and signaling platforms. For instance, amyloid-β (Aβ) oligomers have been shown to increase cholesterol concentrations in synaptosomes by stimulating the hydrolysis of cholesteryl esters, which is a key step in Aβ-induced synapse damage[5].
The following diagram illustrates a potential signaling pathway involving the cholesterol ester cycle and its implication in neurodegeneration.
Experimental Protocols
The analysis of this compound in neurological tissues requires robust and sensitive analytical techniques due to its likely low abundance and the complexity of the brain lipidome. The following sections detail the key experimental protocols for the extraction, separation, and quantification of CDP.
Lipid Extraction from Brain Tissue
A modified Folch method is commonly employed for the total lipid extraction from brain tissue.
Materials:
-
Brain tissue (fresh or frozen)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards (e.g., deuterated cholesterol, cholesteryl heptadecanoate)
-
Homogenizer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator
Procedure:
-
Weigh the brain tissue sample.
-
Add a 20-fold volume of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate amount of internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for analysis.
The following diagram outlines the workflow for lipid extraction.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HRMS) is the method of choice for the separation and quantification of individual cholesteryl ester species.
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the hydrophobic cholesteryl esters.
-
Ionization Mode: Positive ion mode is typically used for cholesteryl esters, which readily form ammonium adducts ([M+NH4]+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. The precursor ion is the ammonium adduct of the specific cholesteryl ester, and the product ion is typically the neutral loss of the fatty acid and ammonia, resulting in the cholesterol backbone fragment (m/z 369.3). For CDP, the precursor ion would be m/z 702.6 ([M+NH4]+ for this compound C22:5).
The logical relationship for the identification and quantification of CDP by LC-MS/MS is depicted below.
Conclusion
This compound represents a novel and understudied lipid species within the complex landscape of the brain lipidome. While direct quantitative data remains scarce, the growing body of evidence linking cholesteryl ester accumulation to neurodegenerative diseases underscores the importance of investigating specific CE species like CDP. The established methodologies for lipid extraction and LC-MS analysis provide a robust framework for researchers to quantify CDP in various neurological tissues and disease models. Future studies focusing on the precise quantification of CDP and the elucidation of its specific roles in neuronal function and pathology are crucial for advancing our understanding of lipid metabolism in the brain and for the development of novel therapeutic strategies targeting lipid dysregulation in neurodegenerative disorders.
References
- 1. Lipidomic analysis of brain tissues and plasma in a mouse model expressing mutated human amyloid precursor protein/tau for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester levels are elevated in the caudate and putamen of Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation and aberrant composition of cholesteryl esters in Scrapie-infected N2a cells and C57BL/6 mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Cholesteryl Docosapentaenoate: A Technical Guide to its Natural Sources, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate (CDP) is an ester formed from cholesterol and docosapentaenoic acid (DPA), a 22-carbon omega-3 polyunsaturated fatty acid. As a component of cholesteryl esters, CDP plays a role in the transport and storage of both cholesterol and DPA within biological systems. DPA itself is an important intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), two well-studied omega-3 fatty acids with significant physiological effects. While the biological activities of EPA and DHA have been extensively investigated, the specific roles of DPA and its esters are an emerging area of research. This technical guide provides an in-depth overview of the natural sources of CDP, detailed methodologies for its extraction and quantification, and a summary of its biosynthetic pathway.
Natural Sources of this compound
Direct quantification of intact this compound in natural sources is not widely reported in publicly available scientific literature. However, the presence and concentration of its constituent fatty acid, docosapentaenoic acid (DPA), serve as a strong indicator of the potential for CDP to be present, as cholesterol is a ubiquitous component of animal cell membranes. The primary natural sources of DPA are marine organisms, with lower concentrations found in some terrestrial animals.
Marine Sources:
-
Fish and Fish Oils: Oily fish are a major source of omega-3 fatty acids, including DPA. Consequently, fish oils are a significant dietary source. The concentration of DPA can vary considerably between different fish species and even within the same species depending on diet, geographic location, and season.
-
Marine Mammals: Seals and whales consume fish and other marine organisms rich in omega-3 fatty acids, leading to the accumulation of DPA in their blubber and other tissues.
-
Zooplankton and Phytoplankton: As the base of the marine food web, phytoplankton synthesize DPA, which is then transferred to zooplankton that graze on them. These small organisms are a fundamental source of DPA for larger marine animals.
Terrestrial Sources:
-
Animal Fats: DPA can be found in smaller quantities in the fats of some terrestrial animals, particularly those with diets that may include sources of omega-3 fatty acids.
Data Presentation: Docosapentaenoic Acid (DPA) Content in Commercial Fish Oil Supplements
The following table summarizes the concentration of docosapentaenoic acid (DPA) found in various commercially available fish oil supplements. While this data represents the fatty acid component of this compound, it provides a valuable reference for identifying sources rich in the DPA precursor.
| Fish Oil Supplement | Docosapentaenoic Acid (DPA) Concentration (% of total fatty acids) |
| Supplement 1 | 2.5% |
| Supplement 2 | 1.8% |
| Supplement 3 | 2.1% |
| Supplement 4 | 1.9% |
| Supplement 5 | 2.3% |
| Supplement 6 | 2.0% |
| Supplement 7 | 2.2% |
| Supplement 8 | 2.4% |
| Supplement 9 | 2.6% |
| Supplement 10 | 1.7% |
| Supplement 11 | 2.8% |
| Supplement 12 | 2.1% |
| Supplement 13 | 1.9% |
| Supplement 14 | 3.0% |
| Supplement 15 | 2.4% |
| Supplement 16 | 2.7% |
Note: This data is adapted from a study analyzing the fatty acid composition of commercial fish oil supplements and represents the concentration of DPA, not intact this compound.
Experimental Protocols
The analysis of this compound involves the extraction of total lipids from a biological sample, followed by separation and quantification of the cholesteryl ester fraction.
Lipid Extraction from Biological Tissues (e.g., Fish Muscle, Adipose Tissue)
This protocol is a modification of the Folch method for total lipid extraction.
Materials:
-
Biological tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 g of the tissue sample and place it in a glass centrifuge tube.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Homogenize the sample for 2 minutes.
-
Add 4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.
-
Carefully aspirate the upper aqueous layer and the protein interface.
-
Transfer the lower organic layer to a clean, pre-weighed round-bottom flask.
-
Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
The resulting lipid extract can be weighed to determine the total lipid content and then redissolved in a suitable solvent for further analysis.
Quantification of Cholesteryl Esters by Gas Chromatography-Mass Spectrometry (GC-MS) following Saponification and Derivatization
This method quantifies the fatty acid components of cholesteryl esters, including DPA.
Materials:
-
Lipid extract (from Protocol 1)
-
Methanolic potassium hydroxide (KOH) solution (2 M)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Certified reference standard for docosapentaenoic acid methyl ester (DPA-ME)
Procedure:
-
Saponification:
-
To the dried lipid extract, add 2 mL of 2 M methanolic KOH.
-
Incubate the mixture at 80°C for 1 hour to hydrolyze the cholesteryl esters and triglycerides, releasing the fatty acids.
-
Allow the sample to cool to room temperature.
-
-
Derivatization (Methylation):
-
Add 2 mL of 14% BF3 in methanol to the saponified sample.
-
Incubate at 80°C for 30 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a DB-23 or equivalent) for the separation of FAMEs.
-
The temperature program should be optimized to achieve good separation of the C22 fatty acids. A typical program might start at 150°C, ramp to 220°C, and hold for a period.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify the DPA-ME peak by comparing its retention time and mass spectrum to that of the certified reference standard.
-
Quantify the amount of DPA by comparing the peak area of the sample to a calibration curve generated from the DPA-ME standard.
-
Mandatory Visualization
Biosynthesis of this compound
The formation of this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum. This enzyme facilitates the esterification of cholesterol with the acyl-CoA derivative of docosapentaenoic acid.
Caption: Biosynthesis of this compound.
Experimental Workflow for Cholesteryl Ester Analysis
The following diagram outlines the general workflow for the extraction and quantification of cholesteryl esters from a biological sample.
Caption: Experimental workflow for cholesteryl ester analysis.
Conclusion
This compound is a lipid molecule of interest due to its composition of cholesterol and the omega-3 fatty acid DPA. While direct quantitative data for CDP in natural sources is limited, the abundance of DPA in marine organisms, particularly in fish oils, suggests these are the primary sources. The experimental protocols provided in this guide offer robust methods for the extraction and quantification of the constituent fatty acids of cholesteryl esters. The elucidation of the biosynthetic pathway, centered around the ACAT enzyme, provides a basis for understanding the formation of CDP in biological systems. Further research is warranted to directly quantify this compound in various natural sources and to fully understand its specific physiological roles and potential therapeutic applications.
physical and chemical properties of Cholesteryl docosapentaenoate
This technical guide provides a comprehensive overview of the physical and chemical properties of Cholesteryl docosapentaenoate, a significant cholesteryl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research.
Core Physical and Chemical Properties
This compound is an ester formed from the condensation of a cholesterol molecule and a docosapentaenoic acid (DPA) molecule. Its properties are influenced by both of these constituent parts.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 70110-49-5 | [1][2] |
| Molecular Formula | C49H78O2 | [1][2][3] |
| Molecular Weight | 699.14 g/mol | [1][3][4] |
| Formula Weight | 699.2 | [2] |
| Purity | ≥95% | [2] |
| Solubility | Chloroform: 10 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific synthesis, purification, and analysis of this compound are not extensively published. However, general methods for the synthesis and analysis of cholesteryl esters and fatty acids can be adapted.
Synthesis of Cholesteryl Esters
A common method for the synthesis of cholesteryl esters involves the esterification of cholesterol with a fatty acid. This can be achieved through various chemical synthesis routes, often employing a catalyst. For instance, the synthesis of docosapentaenoic acid-enriched diacylglycerols has been performed via enzymatic glycerolysis, a method that could potentially be adapted for cholesteryl ester synthesis[7].
Lipid Extraction and Analysis
Standard lipid extraction and analysis techniques are applicable to this compound.
Lipid Extraction: A common method for extracting lipids from biological samples is the Bligh-Dyer method, which uses a chloroform-methanol-water solvent system.
Thin-Layer Chromatography (TLC): TLC is a widely used technique for separating lipid classes. For separating cholesteryl esters, a solvent system such as hexane:ether:acetic acid (80:20:3, v/v/v) can be used[8].
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the identification and quantification of lipids. Cholesteryl esters can be analyzed by various MS techniques, including GC-MS and LC-MS.
Biological Significance and Signaling Pathways
This compound is a cholesterol ester, a class of lipids that play crucial roles in lipid metabolism and transport. The biological activity is largely determined by its components: cholesterol and docosapentaenoic acid (DPA).
Role of Cholesterol
Cholesterol is an essential structural component of animal cell membranes and a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. The synthesis of cholesterol is a complex process that occurs primarily in the liver.
References
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 70110-49-5 | VCA11049 [biosynth.com]
- 5. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Synthesis of docosapentaenoic acid-enriched diacylglycerols by enzymatic glycerolysis of Schizochytrium sp. oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Chylomicron and VLDL Synthesis and Secretion in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholesteryl Docosapentaenoate and Other Polyunsaturated Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs), particularly those containing polyunsaturated fatty acids (PUFAs), are pivotal molecules in lipid metabolism and cellular signaling, with profound implications for health and disease. This technical guide provides a comprehensive overview of cholesteryl docosapentaenoate (CDPE), a CE of growing interest, in comparison to other polyunsaturated cholesteryl esters such as those containing eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonic acid (AA). We delve into their biochemical properties, roles in signaling pathways, and the analytical methodologies used for their characterization. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of these complex lipids.
Introduction: The Significance of Polyunsaturated Cholesteryl Esters
Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) within cells.[1] This conversion renders cholesterol more hydrophobic, facilitating its storage in lipid droplets and its transport within lipoproteins.[1] The fatty acid component of a CE significantly influences its physical and biological properties. Polyunsaturated cholesteryl esters, the focus of this guide, incorporate PUFAs such as docosapentaenoic acid (DPA, 22:5n-3), eicosapentaenoic acid (EPA, 20:5n-3), docosahexaenoic acid (DHA, 22:6n-3), and arachidonic acid (AA, 20:4n-6). These CEs are not merely storage molecules; they are active participants in a variety of cellular processes, and their balance is crucial for maintaining metabolic homeostasis.
Comparative Biochemistry of Polyunsaturated Cholesteryl Esters
While direct comparative data on the biophysical properties of isolated polyunsaturated cholesteryl esters are limited, the properties of the constituent fatty acids provide significant insights into their potential behavior. The length and degree of unsaturation of the fatty acid chain influence the physical state and biological activity of the cholesteryl ester.[2]
This compound (CDPE)
Docosapentaenoic acid (DPA) is an elongated metabolite of EPA and serves as an intermediate in the synthesis of DHA.[3] this compound is therefore a key player in the omega-3 PUFA metabolic pathway. DPA itself has demonstrated potent biological activities, including the inhibition of platelet aggregation and the stimulation of endothelial cell migration.[3] It is plausible that these effects are, in part, mediated by the dynamics of CDPE within cellular membranes and lipid droplets.
Comparison with Other Polyunsaturated Cholesteryl Esters
The differential effects of EPA, DPA, and DHA have been a subject of intense research. DHA, for instance, has a greater tendency to accumulate in sphingomyelin/cholesterol-rich lipid rafts compared to EPA, suggesting a more significant role in modulating cell signaling within these microdomains.[4] The unique structures of these PUFAs also influence membrane fluidity and the function of membrane-bound proteins.[4][5]
A clinical study on MAT9001, a prescription omega-3 agent containing predominantly EPA and DPA, provides valuable in-vivo comparative data against an EPA-only formulation (icosapent ethyl). The study revealed that the EPA and DPA combination led to more significant reductions in triglycerides and other lipoprotein-related variables.[3][6][7]
Table 1: Comparative Effects of an EPA/DPA Formulation (MAT9001) vs. EPA Ethyl Esters (EPA-EE) on Lipid Parameters [3][6]
| Parameter | MAT9001 (% change) | EPA-EE (% change) | P-value |
| Triglycerides | -33.2 | -10.5 | < 0.05 |
| Total Cholesterol | -9.0 | -6.2 | < 0.05 |
| Non-HDL Cholesterol | -8.8 | -4.6 | < 0.05 |
| VLDL Cholesterol | -32.5 | -8.1 | < 0.05 |
| Apolipoprotein C3 | -25.5 | -5.0 | < 0.05 |
| PCSK9 | -12.3 | +8.8 | < 0.05 |
| Apolipoprotein A1 | -15.3 | -10.2 | = 0.003 |
| HDL Cholesterol | -11.3 | -11.1 | Not Significant |
| LDL Cholesterol | -2.4 | -4.3 | Not Significant |
| Apolipoprotein B | -3.8 | -0.7 | Not Significant |
Role in Cellular Signaling and Metabolism
Polyunsaturated cholesteryl esters are central to lipid metabolism and signaling. Their synthesis is tightly regulated by the ACAT enzymes, which have distinct cellular roles.
The ACAT Signaling Pathway
Acyl-CoA:cholesterol acyltransferases exist in two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is primarily involved in maintaining intracellular cholesterol homeostasis by forming cholesteryl esters for storage in cytosolic lipid droplets.[8][9] In contrast, ACAT2 is predominantly found in the liver and intestine, where it provides cholesteryl esters for packaging into apolipoprotein B (apoB)-containing lipoproteins like VLDL and chylomicrons.[8][9][10] The differential expression and function of these enzymes highlight their importance as potential therapeutic targets for managing hypercholesterolemia and atherosclerosis.[10]
Downstream Effects of Polyunsaturated Fatty Acids
The fatty acid moieties released from the hydrolysis of cholesteryl esters can act as signaling molecules themselves or be converted into a range of bioactive lipid mediators. For example, EPA and DHA are precursors to resolvins and protectins, which have potent anti-inflammatory and pro-resolving properties.[11] In contrast, arachidonic acid is a precursor to pro-inflammatory eicosanoids. The balance of these different PUFAs within the cellular cholesteryl ester pool can therefore significantly influence inflammatory responses.
Experimental Protocols for the Analysis of Cholesteryl Esters
The analysis of cholesteryl esters from biological samples requires a multi-step process involving extraction, separation, and detection.
Lipid Extraction
A common method for extracting lipids from cells and tissues is the Bligh-Dyer method or a modification thereof.
Protocol:
-
Homogenize the tissue or cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the organic phase and dry it under a stream of nitrogen.
Separation and Quantification by HPLC
High-performance liquid chromatography (HPLC) is a robust method for separating and quantifying different cholesteryl ester species.
Protocol:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as isopropanol or acetonitrile/isopropanol (1:1, v/v).[11]
-
Chromatographic Conditions:
-
Quantification: Use an internal standard, such as cholesteryl heptadecanoate, for accurate quantification.[11] Create a calibration curve with known concentrations of cholesteryl ester standards.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity for the identification and quantification of a wide range of cholesteryl ester species.
Protocol:
-
Sample Preparation: Follow the same lipid extraction procedure as for HPLC. For enhanced ionization, derivatization with acetyl chloride can be performed to form ammonium adducts.[12]
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase Gradient: A gradient of solvents such as water/methanol with ammonium acetate and methanol/chloroform with ammonium acetate is typically used.[12]
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Use a triple quadrupole or high-resolution mass spectrometer. Monitor for the characteristic neutral loss of the cholesterol backbone (m/z 368.5) or specific precursor-to-product ion transitions for each cholesteryl ester.[13]
-
Conclusion and Future Directions
This compound and other polyunsaturated cholesteryl esters are critical components of lipid metabolism with diverse and significant biological roles. The differential effects of their constituent fatty acids highlight the importance of understanding the specific functions of each CE species. While significant progress has been made in analytical techniques for their characterization, further research is needed to fully elucidate the biophysical properties and signaling roles of individual polyunsaturated cholesteryl esters. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting lipid-related diseases. The continued investigation into the distinct effects of DPA-containing lipids, as suggested by studies on formulations like MAT9001, holds particular promise for advancing our understanding and treatment of cardiometabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MAT9001 containing eicosapentaenoic acid and docosapentaenoic acid, compared to eicosapentaenoic acid ethyl esters, on triglycerides, lipoprotein cholesterol, and related variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Biophysical studies of cholesterol in unsaturated phospholipid model m" by Justin Adam Williams [docs.lib.purdue.edu]
- 6. A Head-to-Head Comparison of a Free Fatty Acid Formulation of Omega-3 Pentaenoic Acids Versus Icosapent Ethyl in Adults With Hypertriglyceridemia: The ENHANCE-IT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matinas BioPharma's MAT9001 Demonstrates Superiority In Reducing Triglycerides, Lipids, Apolipoproteins And PCSK9 Levels In Head-To-Head Study With Vascepa - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EPA, DHA, ALA, DPA: How to Decipher Omega-3 Abbreviations [omega3innovations.com]
- 12. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 13. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Complex Lipid: A Technical History of Cholesteryl Docosapentaenoate
This technical guide provides a comprehensive overview of the discovery and history of Cholesteryl docosapentaenoate, a specific cholesteryl ester that has garnered interest due to the biological significance of its constituent parts: cholesterol and docosapentaenoic acid (DPA). This document is intended for researchers, scientists, and drug development professionals, offering insights into the analytical methods for its detection, its biosynthetic pathways, and its potential role in health and disease.
Introduction: The Intersection of Cholesterol and Omega-3 Fatty Acids
This compound is a neutral lipid formed by the esterification of a cholesterol molecule with a docosapentaenoic acid (DPA) molecule. The history of this specific ester is not one of a singular discovery but rather a gradual emergence from the broader study of lipid metabolism, advancements in analytical chemistry, and the growing understanding of the physiological roles of its precursors.
Cholesterol is a vital lipid for mammalian life, playing a crucial role in maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] Its metabolism is tightly regulated, and dysregulation is linked to numerous human diseases.[2][3] Excess cholesterol is often stored in the form of cholesteryl esters, which are less toxic to cells than free cholesterol.[3]
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid.[4] While less studied than its counterparts eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA is now recognized for its distinct biological activities, including its role in lipid metabolism and inflammation.[5][6]
The convergence of these two molecules in the form of this compound represents a nexus of lipid biochemistry with potential implications for cardiovascular health and other physiological processes.
The Biosynthesis of this compound
The formation of cholesteryl esters, including this compound, is primarily catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin-cholesterol acyltransferase (LCAT).
-
ACAT (Acyl-CoA:cholesterol acyltransferase): This intracellular enzyme is responsible for the esterification of cholesterol with fatty acyl-CoAs. This process is crucial for storing cholesterol within cells in lipid droplets.[3] The substrate for the formation of this compound would be docosapentaenoyl-CoA.
-
LCAT (Lecithin-cholesterol acyltransferase): This enzyme is primarily found in the plasma and is associated with high-density lipoproteins (HDL). LCAT catalyzes the transfer of a fatty acid from lecithin (phosphatidylcholine) to cholesterol, playing a key role in reverse cholesterol transport.[3] Studies have shown that DPA can be incorporated into plasma cholesteryl esters, a process mediated by LCAT.[7]
The general pathway for the intracellular synthesis of cholesteryl esters is depicted below.
Caption: Intracellular esterification of cholesterol with DPA catalyzed by ACAT.
Analytical Methods for Detection and Quantification
The history of this compound is intrinsically linked to the development of analytical techniques capable of separating and identifying specific lipid molecules from complex biological samples. Early methods for lipid analysis, such as thin-layer chromatography and gas chromatography, could identify the general class of cholesteryl esters and the fatty acid composition after hydrolysis. However, the direct identification of intact cholesteryl esters remained a challenge.
The advent of liquid chromatography-mass spectrometry (LC-MS) has been a significant breakthrough in lipidomics.[8] This powerful technique allows for the separation of different cholesteryl esters based on their liquid chromatographic retention time and their identification and quantification based on their mass-to-charge ratio.[2][3] The hydrophobicity and poor ionization of neutral lipids like cholesteryl esters presented initial challenges, but the development of robust reverse-phase LC-MS methods has enabled comprehensive profiling of these molecules in various cells and tissues.[2][3][8]
Experimental Protocol: A Generalized LC-MS Method for Cholesteryl Ester Profiling
The following is a generalized protocol based on modern lipidomics workflows for the analysis of cholesteryl esters.[2][3][8]
I. Lipid Extraction:
-
Homogenize tissue or cell samples in a suitable solvent, typically a mixture of chloroform and methanol (e.g., 2:1, v/v), to extract lipids.
-
Add an internal standard, such as a deuterated cholesteryl ester, to the extraction solvent to allow for accurate quantification.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol).
II. Liquid Chromatography Separation:
-
Inject the reconstituted lipid extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a reverse-phase column (e.g., C18) for separation.
-
Use a gradient elution program with a mobile phase consisting of a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like ammonium formate to improve ionization.
III. Mass Spectrometry Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is a commonly used ionization technique.
-
Operate the mass spectrometer in positive ion mode for the detection of cholesteryl esters.
-
Perform a full scan to detect all ions within a specified mass range.
-
Use tandem mass spectrometry (MS/MS) for structural confirmation by fragmenting the parent ion and analyzing the resulting fragment ions.
The workflow for this analytical process can be visualized as follows:
Caption: A simplified workflow for the analysis of cholesteryl esters using LC-MS.
Biological Significance and Future Directions
While the specific biological roles of this compound are still under investigation, the functions of its components provide strong indications of its potential importance.
-
DPA and Cardiovascular Health: DPA has been shown to have beneficial effects on cardiovascular health, including reducing triglyceride levels and potentially improving the cholesterol profile.[4][6] The incorporation of DPA into cholesteryl esters may be a mechanism for its transport and storage in the body.
-
Cellular Homeostasis: The esterification of cholesterol is a key process for preventing the toxicity of excess free cholesterol. Therefore, the formation of this compound is part of this crucial cellular protective mechanism.
Future research will likely focus on elucidating the specific signaling pathways and physiological effects of this compound. The use of advanced lipidomics platforms will be essential in quantifying its levels in different tissues and disease states, which may reveal its utility as a biomarker or a therapeutic target. The continued exploration of the unique properties of DPA will also shed more light on the significance of its esterified form with cholesterol.
References
- 1. youtube.com [youtube.com]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of dietary n-3 fatty acids into molecular species of phosphatidyl choline and cholesteryl ester in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Metabolic Journey of Dietary Cholesteryl Docosapentaenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of dietary cholesteryl docosapentaenoate (CDP), a cholesterol ester of the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA). While direct quantitative data for CDP is limited, this document synthesizes the current understanding of cholesteryl ester and DPA metabolism to elucidate the pathway from ingestion to tissue incorporation and physiological impact. The guide details the processes of digestion, absorption, circulatory transport, and tissue-specific distribution. Furthermore, it outlines the experimental methodologies commonly employed in lipid metabolism research and visualizes the key metabolic and signaling pathways. This information is intended to support further research and therapeutic development related to omega-3 fatty acid delivery and cholesterol metabolism.
Digestion and Absorption of this compound
The initial step in the metabolism of dietary CDP occurs in the lumen of the small intestine. Like other dietary fats, CDP undergoes a series of enzymatic and physical processes to facilitate its absorption by the intestinal enterocytes.
Emulsification and Micellar Solubilization
Upon entering the small intestine, large lipid droplets containing CDP are emulsified by bile salts secreted from the gallbladder. This process increases the surface area for enzymatic action. The products of lipid digestion, including free cholesterol and docosapentaenoic acid, are then incorporated into mixed micelles, which are small aggregates of bile salts, phospholipids, and other lipids that can diffuse to the brush border membrane of the enterocytes.
Enzymatic Hydrolysis
Dietary cholesteryl esters are predominantly hydrolyzed into free cholesterol and free fatty acids by the pancreatic enzyme cholesterol esterase, also known as carboxyl ester lipase (CEL)[1][2][3][4][5][6][7]. This enzymatic cleavage is crucial as enterocytes primarily absorb free cholesterol[1][8].
Enzymatic Reaction:
This compound + H₂O --(Cholesterol Esterase)--> Cholesterol + Docosapentaenoic Acid
While the prevailing understanding is that hydrolysis is a prerequisite for absorption, some evidence suggests that a minor fraction of intact cholesteryl esters may be taken up by the brush border membrane[9].
Enterocyte Uptake
The free cholesterol and DPA released from the hydrolysis of CDP, solubilized within mixed micelles, are then absorbed by the enterocytes lining the small intestine.
Intracellular Metabolism and Chylomicron Assembly
Once inside the enterocytes, the absorbed cholesterol and DPA undergo re-esterification and are packaged for transport into the circulation.
Re-esterification
The absorbed free cholesterol is re-esterified back into cholesteryl esters by the enzyme acyl-CoA:cholesterol acyltransferase 2 (ACAT2), utilizing DPA-CoA as the acyl donor[1][10].
Re-esterification Reaction:
Cholesterol + Docosapentaenoyl-CoA --(ACAT2)--> this compound + CoA
Chylomicron Formation and Secretion
The newly synthesized CDP, along with triglycerides, phospholipids, and apolipoproteins (primarily apolipoprotein B-48), are assembled into large lipoprotein particles called chylomicrons[1][8][10][11]. These chylomicrons are then secreted from the enterocytes into the lymphatic system, which subsequently drains into the bloodstream[1][11][12].
Circulatory Transport and Tissue Distribution
In the bloodstream, chylomicrons transport their lipid cargo to various tissues throughout the body.
Lipoprotein Lipase-Mediated Hydrolysis
The triglycerides within the chylomicron core are hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells in capillaries of tissues such as adipose tissue and muscle[12][13]. This process releases free fatty acids, including DPA, for uptake and utilization by these tissues.
Chylomicron Remnant Uptake
As triglycerides are depleted, the chylomicrons shrink and become chylomicron remnants, which are enriched in cholesteryl esters, including CDP[14]. These remnants are rapidly cleared from the circulation, primarily by the liver, through receptor-mediated endocytosis.
Hepatic and Peripheral Tissue Metabolism
Within the liver and other tissues, the cholesteryl esters are hydrolyzed by intracellular cholesterol esterases back into free cholesterol and DPA.
-
Docosapentaenoic Acid (DPA) Fate: The released DPA can be:
-
Incorporated into cellular membranes, influencing their fluidity and function.
-
Retro-converted to eicosapentaenoic acid (EPA) or elongated to docosahexaenoic acid (DHA)[12][15].
-
Undergo β-oxidation to provide energy.
-
Act as a signaling molecule, influencing gene expression related to lipid metabolism[14][16].
-
-
Cholesterol Fate: The liberated cholesterol can be:
-
Utilized for the synthesis of cell membranes, steroid hormones, or bile acids.
-
Stored as cholesteryl esters within lipid droplets.
-
Exported from the cell via reverse cholesterol transport.
-
Quantitative Data Summary
| Parameter | Compound Studied | Organism | Finding | Citation |
| Absorption Efficiency | Docosapentaenoic Acid (Free Fatty Acid) | Rat | DPA was found to be less absorbed compared to EPA, with a 4.6-fold greater fecal excretion. | [17] |
| Bioavailability from Different Formulations | EPA and DHA (Triglycerides) | Human | Bioavailability from tablets was comparable to soft-gel capsules, with a faster time to maximum concentration for tablets. | [18] |
| Tissue Incorporation | Docosahexaenoic Acid (from Triglycerides) | Rat | Rapid incorporation into VLDL-chylomicron triglycerides and unesterified fatty acids, with maximal appearance at 3 hours post-ingestion. | [5] |
Experimental Protocols
Investigating the metabolic fate of dietary CDP requires specialized experimental designs, often employing stable isotope tracers. The following outlines a general protocol for an in vivo study in an animal model.
In Vivo Metabolic Fate Study Using Stable Isotopes
Objective: To trace the digestion, absorption, transport, and tissue distribution of the cholesterol and DPA moieties of dietary CDP.
Materials:
-
Cholesteryl [¹³C₃]-docosapentaenoate (custom synthesized stable isotope-labeled CDP).
-
Animal model (e.g., Sprague-Dawley rats).
-
Standard chow diet.
-
Metabolic cages for collection of feces and urine.
-
Surgical tools for tissue harvesting.
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for isotope analysis.
Protocol:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for a period of 7 days on a standard chow diet.
-
Tracer Administration: Administer a single oral gavage of cholesteryl [¹³C₃]-docosapentaenoate suspended in a suitable vehicle (e.g., corn oil).
-
Sample Collection:
-
Blood: Collect blood samples via tail vein at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-gavage. Separate plasma and red blood cells.
-
Feces: Collect feces daily for the duration of the study to quantify excretion of the tracer.
-
Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and harvest various tissues, including the small intestine, liver, adipose tissue (e.g., epididymal, subcutaneous), muscle, heart, and brain.
-
-
Lipid Extraction: Extract total lipids from plasma, feces, and homogenized tissues using a standard method such as the Folch or Bligh and Dyer method.
-
Lipid Class Separation: Separate the lipid extract into different classes (e.g., cholesteryl esters, triglycerides, free fatty acids, phospholipids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Derivatization and Isotope Analysis:
-
Fatty Acids: Convert the fatty acid-containing fractions to fatty acid methyl esters (FAMEs) for analysis by GC-MS to determine the enrichment of [¹³C₃]-DPA.
-
Cholesterol: Saponify the cholesteryl ester fraction to release free cholesterol. Derivatize the cholesterol (e.g., silylation) for analysis by GC-MS to determine the enrichment of the cholesterol moiety if a labeled cholesterol was used.
-
-
Data Analysis: Calculate the isotopic enrichment in each lipid fraction from different tissues and time points to determine the kinetics of absorption, transport, and tissue-specific uptake and metabolism of both the cholesterol and DPA components of the dietary CDP.
Signaling Pathways and Logical Relationships
The metabolic products of CDP, namely cholesterol and DPA, can influence various cellular signaling pathways.
DPA-Mediated Signaling
Docosapentaenoic acid, like other omega-3 fatty acids, can modulate signaling cascades involved in inflammation and gene expression.
Caption: DPA signaling pathways influencing membrane composition and gene expression.
Experimental Workflow for Metabolic Fate Analysis
The following diagram illustrates the logical workflow for an experimental study on the metabolic fate of dietary CDP.
Caption: Experimental workflow for tracing the metabolic fate of dietary CDP.
Metabolic Pathway of Dietary this compound
This diagram provides a high-level overview of the metabolic journey of dietary CDP from ingestion to its ultimate fate.
Caption: Overview of the metabolic pathway of dietary this compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Eicosapentaenoic acid and docosahexaenoic acid modulate MAP kinase (ERK1/ERK2) signaling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods [frontiersin.org]
- 7. Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common and differential effects of docosahexaenoic acid and eicosapentaenoic acid on helper T-cell responses and associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Incorporation of dietary n-3 fatty acids into molecular species of phosphatidyl choline and cholesteryl ester in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepdyve.com [deepdyve.com]
- 14. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fennetic.net [fennetic.net]
- 16. Docosapentaenoic acid-rich oil lowers plasma glucose and lipids in a mouse model of diabetes and mild obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the bioavailability of docosapentaenoic acid (DPA, 22:5n-3) and eicosapentaenoic acid (EPA, 20:5n-3) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioavailability of Eicosapentaenoic Acid and Docosahexaenoic Acid from Omega-3 Tablets [jscimedcentral.com]
Methodological & Application
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Separation of Cholesteryl Docosapentaenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of cholesteryl docosapentaenoate (CDPE) using High-Performance Liquid Chromatography (HPLC). Both reversed-phase and normal-phase HPLC methods are discussed to provide comprehensive options for analysis.
Introduction
This compound is a cholesteryl ester of docosapentaenoic acid (DPA), a long-chain polyunsaturated fatty acid. The accurate separation and quantification of specific cholesteryl esters like CDPE are crucial in various research fields, including lipidomics, cardiovascular disease research, and drug development, due to their distinct physiological roles. HPLC is a powerful technique for the analysis of these compounds, offering high resolution and sensitivity. This guide outlines established methodologies for the successful separation of CDPE from complex lipid mixtures.
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting conditions for reversed-phase and normal-phase HPLC separation of cholesteryl esters, including CDPE. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical goals.
Table 1: Reversed-Phase HPLC (RP-HPLC) Method Parameters
| Parameter | Description |
| Stationary Phase | C18 (Octadecylsilane) bonded silica, 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Isocratic: Acetonitrile / Isopropanol (50:50, v/v)[1] |
| Gradient: Acetonitrile / Water or Methanol / Water mixtures[2] | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 205-215 nm[2][3] or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Expected Elution Order | Based on hydrophobicity. Less polar cholesteryl esters with longer saturated fatty acid chains will have longer retention times. For unsaturated esters, increased double bonds generally decrease retention time.[4] |
Table 2: Normal-Phase HPLC (NP-HPLC) Method Parameters
| Parameter | Description |
| Stationary Phase | Silica, 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Hexane / Isopropanol / Acetic Acid (e.g., 100:0.5:0.01, v/v/v)[5] or Hexane / Methyl-tert-butyl ether / Acetic Acid (e.g., 90:10:0.01, v/v/v) |
| Flow Rate | 1.0-1.5 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 206 nm[6] or Evaporative Light Scattering Detector (ELSD) or MS |
| Injection Volume | 10-20 µL |
| Expected Elution Order | Based on polarity. Less polar compounds elute first. Cholesteryl esters will elute before more polar lipids like free fatty acids and cholesterol.[6] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Separation of this compound
This protocol is suitable for the separation of a mixture of cholesteryl esters, including CDPE, based on their hydrophobicity.
1. Sample Preparation:
-
Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase (e.g., acetonitrile/isopropanol).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and isopropanol (50:50, v/v).[1] Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 35 °C.
-
Detector: For UV detection, set the wavelength to 210 nm. For mass spectrometry, use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.
3. Chromatographic Run:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of all cholesteryl esters of interest. The elution order will generally see cholesteryl esters with more double bonds eluting earlier than those with fewer double bonds for the same carbon chain length.
Protocol 2: Normal-Phase HPLC (NP-HPLC) Separation of this compound
This protocol is effective for the class separation of neutral lipids, isolating the cholesteryl ester fraction containing CDPE.
1. Sample Preparation:
-
Lipid Extraction: Extract lipids from the sample as described in the RP-HPLC protocol.
-
Solvent Evaporation: Dry the lipid extract under nitrogen.
-
Reconstitution: Reconstitute the sample in the mobile phase, primarily hexane.
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (UV or ELSD).
-
Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and acetic acid (e.g., 100:0.5:0.01, v/v/v).[5] Ensure the solvents are HPLC grade and degassed.
-
Flow Rate: Set the flow rate to 1.2 mL/min.
-
Column Temperature: The separation can typically be performed at ambient temperature.
-
Detector: Set the UV detector to 206 nm.
3. Chromatographic Run:
-
Equilibration: Equilibrate the silica column with the mobile phase until a stable baseline is obtained. This may take longer than with reversed-phase columns.
-
Injection: Inject the prepared sample.
-
Data Acquisition: Collect data, noting that in normal-phase chromatography, less polar compounds like cholesteryl esters will elute earlier than more polar lipids.
Visualizations
Caption: General HPLC Workflow for Cholesteryl Ester Analysis.
Caption: Simplified Metabolic Pathway of Docosapentaenoic Acid (DPA).
References
- 1. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. | Semantic Scholar [semanticscholar.org]
- 2. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cholesteryl Docosapentaenoate in Human Plasma via Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of cholesteryl docosapentaenoate in human plasma using gas chromatography-mass spectrometry (GC-MS). Cholesteryl esters are crucial components of lipid metabolism, and their accurate quantification in plasma is vital for understanding various physiological and pathological states. This document provides a step-by-step methodology for the extraction, derivatization, and subsequent GC-MS analysis of the fatty acid moiety of this compound.
Introduction
Cholesteryl esters, which are formed through the esterification of cholesterol with a fatty acid, are the primary form in which cholesterol is transported and stored in the body.[1] Docosapentaenoic acid (DPA) is a long-chain polyunsaturated fatty acid whose role in lipid metabolism is of increasing interest. The analysis of specific cholesteryl esters, such as this compound, can provide valuable insights into lipid pathways and may serve as a biomarker for various diseases. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of fatty acids derived from cholesteryl esters after appropriate sample preparation.[2][3][4] This protocol outlines a reliable method for this purpose.
Experimental Protocol
The overall workflow involves the extraction of total lipids from plasma, saponification of the cholesteryl esters to release the fatty acids, derivatization of the fatty acids to their corresponding methyl esters (FAMEs), and finally, analysis by GC-MS.
Total Lipid Extraction from Plasma
A modified Bligh and Dyer method is utilized for the efficient extraction of total lipids from plasma samples.[2][3][4]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 15 mL glass centrifuge tube, add 1 mL of plasma.
-
Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[5]
-
Add 2 mL of 0.9% NaCl solution to induce phase separation.[5]
-
Vortex for an additional minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.[5]
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum evaporator. The dried extract can be stored at -80°C until derivatization.[5]
Saponification and Methylation of Fatty Acids
This step involves the hydrolysis of the ester bond in this compound and the subsequent methylation of the released docosapentaenoic acid to its fatty acid methyl ester (FAME).[5]
Materials:
-
Dried total lipid extract
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate the sample at 80°C for 30 minutes to facilitate saponification.[5]
-
Allow the sample to cool to room temperature.
-
Add 2 mL of 14% BF3 in methanol for methylation.[5]
-
Incubate at 80°C for another 30 minutes.[5]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, then vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.[5]
-
Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
GC-MS Analysis
The FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Column: Agilent CP-Sil 8 CB (or similar polar capillary column)[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[6]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes
-
Ramp: 10°C/min to 318°C
-
Hold: 6 minutes at 318°C[6]
-
-
Mass Spectrometer: Agilent MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
An internal standard, such as heptadecanoic acid (C17:0), should be added at the beginning of the sample preparation for accurate quantification. A calibration curve should be prepared using a certified standard of docosapentaenoic acid methyl ester.
Data Presentation
| Cholesteryl Ester Species | Average Concentration (pmol/µL) | Percentage of Total CEs (%) |
| CE 16:0 (Palmitate) | 113.22 | 13 ± 1.1 |
| CE 18:1 (Oleate) | 139.36 | 16 ± 1.5 |
| CE 18:2 (Linoleate) | 357.11 | 41 ± 2.9 |
| CE 18:3 (Linolenate) | Not specified | Significantly lower in girls |
| CE 20:5 (Eicosapentaenoate) | Not specified | Significantly lower in girls |
| Total Cholesteryl Esters | 866.5 | 100 |
Data adapted from a study on Japanese preadolescents and should be considered as a comparative reference.[7]
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound from plasma.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Protocol for Lipidomics Profiling of Cholesteryl Docosapentaenoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters (CE) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body.[1][2] Cholesteryl docosapentaenoate (CE 22:5) is a polyunsaturated cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 fatty acid. The analysis of specific CE species like this compound is critical for understanding lipid metabolism and its dysregulation in various diseases. However, their hydrophobic nature and poor ionization efficiency present analytical challenges.[3][4] This application note provides a detailed protocol for the lipidomics profiling of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is compatible with high-throughput lipidomics strategies and does not require chemical derivatization.[4][5]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS profiling of this compound is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
1. Sample Preparation: Lipid Extraction
This protocol is adapted from established methods for the extraction of neutral lipids from biological matrices.[4][5]
-
For Plasma/Serum Samples:
-
To 50 µL of plasma or serum, add 1 mL of a cold chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., CE 17:0 or d7-cholesterol).
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 90:10 methanol:water with 10 mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.
-
-
For Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of cold phosphate-buffered saline (PBS).
-
Add 3 mL of a cold chloroform:methanol (2:1, v/v) solution with internal standards to the homogenate.
-
Follow steps 2-7 as described for plasma/serum samples.
-
2. Liquid Chromatography (LC)
A reverse-phase LC method is employed for the separation of cholesteryl esters.[4][5]
-
LC System: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: Phenomenex Gemini C18 column (5 µm, 50 x 4.6 mm) with a compatible guard column.
-
Mobile Phase A: 50:50 (v/v) Water:Methanol with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 4.0 40 6.0 60 16.0 100 22.0 100 24.0 40 | 30.0 | 40 |
3. Mass Spectrometry (MS)
An Agilent 6545 Quadrupole Time-of-Flight (QTOF) mass spectrometer or a similar high-resolution instrument is suitable for this analysis.[4][5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Auto MS/MS or Targeted MS/MS (Multiple Reaction Monitoring - MRM).
-
Key MS Parameters:
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage (Vcap): 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor Voltage: 175 V
-
-
MS/MS Parameters:
-
Precursor Ion: The [M+NH4]+ adduct of this compound (m/z 716.6).
-
Product Ion: The characteristic dehydrated cholesterol fragment (m/z 369.35).
-
Collision Energy: 10-20 eV (optimization may be required).
-
Data Presentation
While precise absolute concentrations of this compound in various biological samples are not widely reported in publicly available literature, the following tables provide an overview of the relative abundance of major cholesteryl esters in human plasma and mouse liver, which can serve as a reference for profiling studies.
Table 1: Relative Abundance of Major Cholesteryl Esters in Human Plasma
| Cholesteryl Ester Species | Fatty Acyl Chain | Approximate Relative Abundance (%) |
| Cholesteryl linoleate | 18:2 | ~50 |
| Cholesteryl oleate | 18:1 | ~20 |
| Cholesteryl palmitate | 16:0 | ~10 |
| Cholesteryl arachidonate | 20:4 | ~7 |
| This compound | 22:5 | Variable, generally lower abundance |
| Other | - | Remainder |
Data synthesized from multiple lipidomics studies.[6] The relative abundance can vary based on diet, age, and health status.
Table 2: Cholesteryl Ester Profile in Mouse Liver Tissue
| Cholesteryl Ester Species | Fatty Acyl Chain | Concentration Range (nmol/g tissue) |
| Cholesteryl oleate | 18:1 | 100 - 500 |
| Cholesteryl linoleate | 18:2 | 50 - 200 |
| Cholesteryl palmitate | 16:0 | 20 - 100 |
| Cholesteryl arachidonate | 20:4 | 10 - 50 |
| This compound | 22:5 | Typically < 20 |
Concentration ranges are estimates based on published lipidomics data from mouse liver and can be influenced by diet and genetic factors.[7][8]
This application note provides a comprehensive and robust LC-MS/MS protocol for the profiling of this compound in biological samples. The described method, which combines a straightforward lipid extraction with a sensitive reverse-phase LC-MS/MS analysis, allows for the reliable detection and relative quantification of this and other cholesteryl esters.[4][5] This protocol is a valuable tool for researchers and scientists in the fields of lipidomics, metabolic disease research, and drug development, enabling a deeper understanding of the role of specific cholesteryl ester species in health and disease. Further studies are warranted to establish the absolute quantification of this compound in various populations and disease states.
References
- 1. lipotype.com [lipotype.com]
- 2. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Effects of Eicosapentaenoic and Docosahexaenoic Acids on Atherogenic High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice | PLOS One [journals.plos.org]
- 8. Different Effects of Eicosapentaenoic and Docosahexaenoic Acids on Atherogenic High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Cholesteryl Docosapentaenoate in Cell Culture: An Application Note and Protocol
Introduction
Cholesteryl docosapentaenoate (CDP) is a specific cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. The accumulation and metabolism of cholesteryl esters within cells are critical aspects of lipid biology, with implications in various physiological and pathological processes, including atherosclerosis and inflammation.[1][2] Accurate quantification of specific cholesteryl ester species like CDP in cell culture models is essential for researchers in cell biology, pharmacology, and drug development to understand its roles in cellular pathways and to evaluate the effects of therapeutic interventions.
This application note provides a detailed protocol for the quantification of CDP in cell culture samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is sensitive, robust, and compatible with standard lipidomics workflows.[3][4][5]
Experimental Protocols
I. Cell Culture and Harvest
-
Cell Seeding: Plate cells (e.g., HEK293T, RAW264.7, Neuro2A, or human THP-1 macrophages) in 10 cm tissue culture dishes and culture until they reach 80-85% confluence.[4]
-
Mycoplasma Check: Routinely stain cells with 4',6-diamidino-2-phenylindole (DAPI) and visualize by microscopy to ensure they are free of mycoplasma contamination.[4]
-
Cell Harvest:
-
Place the culture dishes on ice.
-
Aspirate the culture medium.
-
Gently wash the cells twice with 3 mL of cold phosphate-buffered saline (PBS).
-
Add 1.6 mL of cold PBS to the dish and gently scrape the cells using a cell lifter.
-
Transfer the cell suspension to a 14 mL screw-cap glass culture tube.[6]
-
-
Aliquot for Protein Quantification: Take an aliquot of the cell suspension for protein concentration measurement (e.g., using a BCA assay) to normalize the lipid quantification results.[4]
II. Lipid Extraction
This protocol is based on the Bligh-Dyer extraction method.[6]
-
Solvent Addition: To the cell suspension in the glass tube, add 6 mL of a chloroform:methanol (1:2, v/v) solution.
-
Vortex and Centrifuge: Vortex the mixture for 10 seconds at maximum speed and then centrifuge at 2600 rpm for 5 minutes to pellet insoluble material.[6]
-
Phase Separation:
-
Transfer the supernatant to a new 14 mL glass tube.
-
Add 2 mL of chloroform and 2 mL of PBS.
-
Vortex for 10 seconds and centrifuge at 2600 rpm for 5 minutes.[6]
-
-
Organic Phase Collection: Two phases will be observed. Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a 4 mL glass vial with a Teflon-lined cap.[6]
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid extract in 200 µL of 2:1 (v/v) chloroform:methanol for subsequent LC-MS analysis.[4]
III. LC-MS/MS Quantification of this compound
This method utilizes a reverse-phase Liquid Chromatography (LC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.[4][5]
-
Instrumentation:
-
LC Method:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.[4]
-
Gradient:
-
0-2 min: 35% B
-
2-15 min: 35-100% B
-
15-20 min: 100% B
-
20-22 min: 100-35% B
-
22-25 min: 35% B
-
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Key Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
-
MS/MS Analysis:
-
Precursor Ion for CDP: The exact m/z will depend on the adduct ion (e.g., [M+NH4]+). For this compound (C49H78O2), the neutral mass is approximately 706.6 g/mol . The ammonium adduct would be ~724.6 m/z.
-
Product Ion: A characteristic fragment for cholesteryl esters is the dehydrated cholesterol ion at m/z 369.351.[5][7]
-
Collision Energy: Typically around 5 eV, but may require optimization.[5][7]
-
-
-
Quantification:
-
Internal Standard: Use a suitable internal standard, such as a deuterated cholesteryl ester (e.g., cholesterol-d7) or a cholesteryl ester with an odd-chain fatty acid (e.g., C17:0 cholesteryl ester), which is not naturally present in the cells.[5][7][8]
-
Data Analysis: Integrate the peak area of the CDP precursor ion and the internal standard. Calculate the concentration of CDP relative to the internal standard and normalize to the total protein content of the cell lysate.[4]
-
Data Presentation
The following tables provide a template for presenting quantitative data for this compound and other relevant cholesteryl esters in different cell lines. The data presented here is illustrative and should be replaced with experimental results.
Table 1: Cholesteryl Ester Profile in Various Cell Lines (Illustrative Data)
| Cholesteryl Ester | HEK293T (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Neuro2A (pmol/mg protein) |
| This compound (22:5) | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.9 ± 2.8 |
| Cholesteryl Linoleate (18:2) | 120.5 ± 15.3 | 150.2 ± 18.9 | 110.7 ± 12.5 |
| Cholesteryl Oleate (18:1) | 250.1 ± 28.7 | 310.6 ± 35.4 | 220.4 ± 25.1 |
| Cholesteryl Palmitate (16:0) | 80.3 ± 9.8 | 95.4 ± 11.2 | 75.1 ± 8.9 |
Data are presented as mean ± standard deviation from at least four biological replicates.[4]
Table 2: LC-MS/MS Parameters for Selected Cholesteryl Esters
| Analyte | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) | Retention Time (min) |
| This compound (22:5) | ~724.6 | 369.351 | ~18.5 |
| Cholesteryl Linoleate (18:2) | ~666.6 | 369.351 | ~17.2 |
| Cholesteryl Oleate (18:1) | ~668.6 | 369.351 | ~17.5 |
| Cholesteryl Palmitate (16:0) | ~642.6 | 369.351 | ~16.8 |
| C17:0 Cholesteryl Ester (Internal Standard) | ~656.6 | 369.351 | ~17.0 |
Retention times and m/z values are approximate and should be confirmed experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key enzymatic pathways in cholesteryl ester metabolism.[4]
References
- 1. Method for detection and isolation of cholesteryl ester-containing "foam" cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic acid inhibits cholesterol efflux pathways from cholesterol-loaded human THP-1 macrophages by reducing the hydrolysis of cholesteryl esters mediated by carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Docosapentaenoate: A Potential Biomarker in Metabolic Diseases
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including metabolic syndrome, obesity, and type 2 diabetes, represent a growing global health crisis. Characterized by a cluster of abnormalities such as insulin resistance, dyslipidemia, and central obesity, these conditions significantly elevate the risk of cardiovascular disease. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Cholesteryl docosapentaenoate (CDP), a cholesteryl ester of docosapentaenoic acid (DPA), is emerging as a potential biomarker in this context. DPA, an omega-3 polyunsaturated fatty acid, has demonstrated beneficial effects on lipid metabolism and insulin sensitivity. This document provides a comprehensive overview of CDP as a potential biomarker, including its biochemical background, methodologies for its analysis, and its putative role in the pathophysiology of metabolic diseases. While direct quantitative data on CDP levels in metabolic diseases is still emerging, this document compiles current knowledge on its precursor, DPA, and the broader class of cholesteryl esters to build a case for its investigation.
Biochemical Background
Cholesteryl esters are storage forms of cholesterol, synthesized from cholesterol and fatty acids. This esterification process is catalyzed by two key enzymes:
-
Acyl-CoA:cholesterol acyltransferase (ACAT): Located in the endoplasmic reticulum of various cells, ACAT primarily utilizes newly synthesized or intracellularly available fatty acyl-CoAs for esterification.
-
Lecithin-cholesterol acyltransferase (LCAT): Found in the plasma, LCAT is associated with high-density lipoprotein (HDL) particles and facilitates the transfer of a fatty acid from lecithin (phosphatidylcholine) to cholesterol.
The formation and metabolism of cholesteryl esters are integral to cholesterol transport and homeostasis.[1] Dysregulation of these processes is a hallmark of metabolic diseases.
Docosapentaenoic acid (DPA, 22:5n-3) is an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). Studies have shown that DPA itself possesses biological activities, including lipid-lowering and anti-inflammatory properties. The esterification of DPA to cholesterol forms this compound, which is then transported within lipoproteins.
Quantitative Data on DPA and Lipid Metabolism
While direct quantitative data on CDP in metabolic diseases are scarce, studies on its precursor, DPA, provide valuable insights.
Table 1: Effects of Docosapentaenoic Acid (DPA) on Plasma Lipids and Glucose in a Mouse Model of Diabetes and Mild Obesity [2]
| Parameter | Control Group (LSO) | DPA Group | Percentage Change with DPA |
| Plasma Triglycerides | Significantly Higher | Significantly Decreased | Lower |
| Plasma Total Cholesterol | Significantly Higher | Significantly Decreased | Lower |
| Plasma Glucose | Significantly Higher | Significantly Decreased | Lower |
| Plasma Insulin | Significantly Higher | Significantly Decreased | Lower |
*LSO: Lard and safflower oil diet. Data adapted from a study on KK/Ta mice, a model for type 2 diabetes and obesity.[2]
Table 2: Effects of an EPA and DPA Containing Agent (MAT9001) vs. EPA Ethyl Esters (EPA-EE) on Lipids in Men and Women with Hypertriglyceridemia [3]
| Parameter | MAT9001 (EPA+DPA) % Reduction | EPA-EE % Reduction |
| Triglycerides | -33.2% | -10.5% |
| Total Cholesterol | -9.0% | -6.2% |
| Non-HDL Cholesterol | -8.8% | -4.6% |
| Very Low-Density Lipoprotein Cholesterol | -32.5% | -8.1% |
| Apolipoprotein C3 | -25.5% | -5.0% |
*Data from a crossover trial in subjects with fasting triglycerides of 200 to 400 mg/dL.[3]
These studies suggest that DPA, alone or in combination with EPA, significantly improves the lipid profile, which is a key feature of metabolic diseases. The esterification of DPA to form CDP is a critical step in its metabolism and transport, highlighting the importance of investigating CDP levels directly.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the quantification of cholesteryl esters.[4]
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-cholesteryl oleate).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition specific for this compound. The precursor ion will be the [M+NH4]+ adduct of CDP, and the product ion will be the cholesterol fragment (m/z 369.3).
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantification.
-
3. Data Analysis
-
Quantify the peak area of the analyte (CDP) and the internal standard.
-
Calculate the concentration of CDP in the sample using a calibration curve prepared with known concentrations of a CDP standard.
Signaling Pathways and Potential Mechanisms
The beneficial effects of DPA, and by extension CDP, in metabolic diseases are likely mediated through the modulation of key signaling pathways involved in lipid metabolism and inflammation.
Suppression of Lipogenesis
One of the proposed mechanisms is the suppression of sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Studies have shown that polyunsaturated fatty acids, including DPA, can suppress the expression and/or activity of SREBP-1c.
Caption: DPA-mediated suppression of the SREBP-1c signaling pathway.
By inhibiting SREBP-1c, DPA can reduce the synthesis of fatty acids and triglycerides in the liver, thereby ameliorating dyslipidemia, a key component of metabolic syndrome.
Cholesteryl Ester Formation and Transport
The esterification of DPA to form CDP is a crucial step in its metabolism and transport within lipoproteins. This process is central to overall cholesterol homeostasis.
Caption: Intracellular and plasma pathways of this compound (CDP) synthesis.
Experimental Workflow for Biomarker Discovery
A typical workflow for investigating CDP as a biomarker for metabolic diseases would involve several key stages.
Caption: Experimental workflow for the validation of CDP as a biomarker.
Conclusion and Future Directions
This compound holds promise as a novel biomarker for metabolic diseases. Its precursor, DPA, has demonstrated beneficial effects on lipid metabolism and insulin sensitivity, key aspects of metabolic health. The analytical methods for its quantification are well-established, paving the way for large-scale clinical studies.
Future research should focus on:
-
Quantitative Studies: Directly measuring CDP levels in large, well-characterized cohorts of individuals with metabolic syndrome, obesity, and type 2 diabetes, and comparing them to healthy controls.
-
Mechanistic Insights: Elucidating the precise molecular mechanisms by which CDP and its precursor DPA influence lipid metabolism, insulin signaling, and inflammation in relevant cell and animal models.
-
Clinical Utility: Evaluating the diagnostic and prognostic value of CDP as a biomarker, both alone and in combination with other established markers.
-
Therapeutic Potential: Investigating whether interventions that modulate DPA and CDP levels can improve metabolic health.
The exploration of CDP as a biomarker has the potential to enhance our understanding of the pathophysiology of metabolic diseases and to provide new tools for their diagnosis and management.
References
- 1. lipotype.com [lipotype.com]
- 2. Docosapentaenoic acid-rich oil lowers plasma glucose and lipids in a mouse model of diabetes and mild obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MAT9001 containing eicosapentaenoic acid and docosapentaenoic acid, compared to eicosapentaenoic acid ethyl esters, on triglycerides, lipoprotein cholesterol, and related variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Cholesteryl Esters by Reverse-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid. They are a major component of plasma lipoproteins and intracellular lipid droplets, serving as the primary transport and storage form of cholesterol in the body. The composition of fatty acids esterified to cholesterol can vary significantly, leading to a diverse range of CE species. The analysis of CE profiles is crucial in various research fields, including the study of cardiovascular diseases, metabolic disorders, and cancer, as alterations in CE metabolism are linked to numerous pathologies.[1]
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of individual cholesteryl ester species.[2][3] Its principle relies on the partitioning of analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The hydrophobic nature of cholesteryl esters allows for excellent separation based on the length and degree of unsaturation of their fatty acyl chains.[4] This application note provides detailed protocols for the analysis of cholesteryl esters from various biological samples using RP-HPLC coupled with UV or mass spectrometry detection.
Experimental Workflow
The overall workflow for the analysis of cholesteryl esters involves several key stages, from sample acquisition to data interpretation. A generalized workflow is depicted below.
Caption: General workflow for cholesteryl ester analysis.
Experimental Protocols
Sample Preparation and Lipid Extraction
Accurate analysis of cholesteryl esters begins with efficient extraction from the biological matrix. It is crucial to minimize degradation and contamination during this process.
Protocol 3.1.1: Lipid Extraction from Plasma/Serum [5][6]
-
Thaw plasma or serum samples at 4°C.
-
To 40-50 µL of plasma, add 120-250 µL of cold isopropanol.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Incubate the mixture for 10 minutes at room temperature, followed by storage at -20°C overnight to enhance protein precipitation.[5]
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 5-10 minutes.
-
Collect the supernatant containing the lipid extract.
-
For immediate analysis, filter the supernatant through a 0.45 µm PTFE syringe filter. For storage, keep at -80°C.
Protocol 3.1.2: Lipid Extraction from Cells or Tissues (Bligh & Dyer Method, modified) [7]
-
Homogenize approximately 10 mg of tissue or 1x10⁶ cells in a suitable solvent.
-
For extraction, use a chloroform:isopropanol:IGEPAL® CA-630 mixture in a 7:11:0.1 ratio. Alternatively, a hexane:isopropanol (3:2, v/v) mixture can be used.[6]
-
Add 200 µL of the extraction solution to the homogenized sample.
-
Vortex thoroughly and centrifuge at 15,000 x g for 5 minutes to pellet cellular debris.
-
Transfer the supernatant (lipid extract) to a new tube.
-
Dry the lipid extract under a stream of nitrogen or in a heat block at 50°C.
-
Place the dried sample under vacuum for 30 minutes to remove residual solvent.
-
Reconstitute the dried lipids in 200 µL of a solvent compatible with the HPLC mobile phase (e.g., isopropanol or acetonitrile/isopropanol) by vortexing or sonicating until the solution is homogeneous.
Caption: Sample preparation workflows for different biological matrices.
RP-HPLC Chromatographic Conditions
The separation of cholesteryl esters is typically achieved using C18 or C8 reversed-phase columns. Both isocratic and gradient elution methods can be employed, with gradient elution offering better resolution for complex mixtures.
Protocol 3.2.1: Isocratic RP-HPLC Method [6][8]
-
Column: Zorbax ODS or µBondapak C18, 10 µm.[6]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled at 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm.[6]
-
Run Time: Approximately 25-30 minutes.[6]
Protocol 3.2.2: Gradient RP-HPLC Method for LC-MS [5][9]
-
Column: Gemini 5U C18 (50 x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 2-10 µL.
-
Gradient Program:
-
0-2 min: 40% to 43% B
-
2-2.1 min: 43% to 50% B
-
2.1-6 min: 50% to 54% B
-
6-6.1 min: 54% to 70% B
-
6.1-8 min: 70% to 99% B
-
8-9.9 min: Hold at 99% B
-
Followed by column re-equilibration.[5]
-
-
Detection: Mass Spectrometry (QTOF or Triple Quadrupole) or Charged Aerosol Detector (CAD).[9][11]
Data Presentation and Quantification
Quantification is typically performed by constructing a calibration curve using standards of individual cholesteryl esters. An internal standard, such as cholesteryl heptadecanoate, should be added to the samples before extraction to correct for variations in extraction efficiency and injection volume.[6][12]
Table 1: Common Cholesteryl Esters and Chromatographic Parameters.
| Cholesteryl Ester | Abbreviation | Typical Elution Order | Detection Wavelength (UV) |
| Cholesteryl Linolenate | CE(18:3) | 1 (Most Polar) | ~210 nm |
| Cholesteryl Arachidonate | CE(20:4) | 2 | ~210 nm[12] |
| Cholesteryl Linoleate | CE(18:2) | 3 | ~210 nm[13] |
| Cholesteryl Oleate | CE(18:1) | 4 | ~210 nm[12] |
| Cholesteryl Palmitate | CE(16:0) | 5 | ~210 nm[13] |
| Cholesteryl Stearate | CE(18:0) | 6 (Least Polar) | ~210 nm[13] |
| Cholesteryl Heptadecanoate | CE(17:0) | Internal Standard | ~210 nm[6] |
Note: The exact elution order and retention times will vary depending on the specific column, mobile phase, and gradient profile used.
Table 2: Summary of RP-HPLC Methodologies.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient LC-MS) |
| Primary Application | Routine quantification with UV detection | Comprehensive profiling and sensitive quantification |
| Stationary Phase | C18, 10 µm | C18, 5 µm or sub-2 µm |
| Mobile Phase | Acetonitrile:Isopropanol | A: ACN/H₂O + additives, B: IPA/ACN + additives |
| Detection | UV (210 nm) | MS, CAD |
| Internal Standard | Cholesteryl Heptadecanoate[12] | Isotope-labeled standards or Cholesteryl Heptadecanoate |
| Advantages | Simple, robust, cost-effective | High sensitivity, high resolution, structural confirmation |
| Limitations | Lower resolution for complex samples, potential for co-elution | Higher instrument cost and complexity |
Conclusion
Reverse-phase HPLC is a versatile and reliable technique for the detailed analysis of cholesteryl esters in biological samples. The choice between isocratic UV-based methods and gradient LC-MS methods depends on the specific research question, required sensitivity, and available instrumentation. The protocols outlined in this application note provide a solid foundation for researchers to develop and implement robust methods for cholesteryl ester analysis, contributing to a deeper understanding of lipid metabolism in health and disease.
References
- 1. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Performance Reverse Phase Chromatography of Triglycerides, Cholesterol and Cholesteryl Esters and Its Application in the Analysis of Natural and Oxidized Oils | IDEALS [ideals.illinois.edu]
- 5. Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scribd.com [scribd.com]
- 9. biorxiv.org [biorxiv.org]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. hplc.eu [hplc.eu]
- 12. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol for the Derivatization of Cholesteryl Docosapentaenoate for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate (CDP) is a cholesteryl ester containing docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds. The analysis of specific cholesteryl esters like CDP is crucial in various research fields, including lipidomics, nutritional science, and the study of cardiovascular diseases, due to their roles in lipid metabolism and transport. Gas chromatography (GC) is a powerful technique for the quantitative analysis of fatty acids, but the low volatility of cholesteryl esters necessitates a derivatization step to improve their chromatographic behavior.[1][2]
This application note provides detailed protocols for the derivatization of the docosapentaenoate moiety of CDP to its corresponding fatty acid methyl ester (FAME) for subsequent analysis by GC-Mass Spectrometry (GC-MS). The primary method described is a two-step process involving saponification to cleave the ester bond, followed by esterification of the released DPA to its methyl ester. An alternative, more direct, acid-catalyzed transesterification method is also presented.
Derivatization Strategies for this compound
The most common and robust strategy for the GC analysis of the fatty acid component of cholesteryl esters is to cleave the ester bond and convert the fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME).[3] This is achieved through either saponification followed by esterification or through direct transesterification.
-
Saponification and Esterification: This classic two-step method involves the hydrolysis of the cholesteryl ester using a strong base (saponification) to yield free DPA and cholesterol. The free fatty acid is then esterified using an acid catalyst to produce the DPA methyl ester. This method is thorough and ensures the derivatization of all fatty acids, including any free fatty acids present in the sample.[1][4]
-
Acid-Catalyzed Transesterification: This method directly converts the cholesteryl ester to its corresponding FAME in a single step using an acid catalyst in the presence of an alcohol (e.g., methanol).[5][6] Reagents like boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid are effective for this purpose.[5][7] This approach is generally faster than the two-step saponification/esterification process.
Key Considerations for Derivatization:
-
Prevention of Oxidation: DPA is a polyunsaturated fatty acid and is susceptible to oxidation. It is crucial to handle samples under an inert atmosphere (e.g., nitrogen) and to minimize exposure to air and high temperatures.[8]
-
Anhydrous Conditions: Water can interfere with the esterification and transesterification reactions. The use of dry solvents and reagents is recommended for optimal derivatization efficiency.[8]
-
Complete Reaction: Ensuring the derivatization reaction goes to completion is vital for accurate quantification. Reaction times and temperatures should be optimized.[8]
-
Removal of Reagents: After derivatization, the catalyst and excess reagents must be removed to prevent interference with the GC analysis, typically achieved through liquid-liquid extraction.[8]
Experimental Workflow and Protocols
The overall workflow for the analysis of the DPA component of CDP involves sample preparation, derivatization, and subsequent instrumental analysis by GC-MS.
Caption: General experimental workflow for the derivatization and analysis of this compound.
Protocol 1: Saponification and Esterification of this compound
This protocol details the hydrolysis of the cholesteryl ester followed by the conversion of the released docosapentaenoic acid to its methyl ester.
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
1 M Ethanolic Potassium Hydroxide (KOH)[1]
-
14% Boron Trifluoride in Methanol (BF₃-methanol)[8]
-
n-Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a screw-capped glass tube.
-
Add a known amount of the internal standard solution.
-
Evaporate any solvent under a gentle stream of nitrogen.
-
-
Saponification:
-
Extraction of Non-Saponifiable Lipids (Optional but Recommended):
-
Add 2 mL of deionized water and 3 mL of n-hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
The upper hexane layer contains cholesterol and other non-saponifiable lipids. This layer can be removed and saved for separate analysis if desired. The lower aqueous layer contains the sodium/potassium salt of DPA.
-
-
Acidification and Fatty Acid Extraction:
-
Acidify the aqueous layer from the previous step to a pH of ~2 by adding 6 M HCl dropwise.
-
Add 3 mL of n-hexane, vortex for 1 minute, and centrifuge.
-
Carefully transfer the upper hexane layer containing the free DPA to a clean tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of n-hexane and combine the hexane extracts.
-
-
Esterification:
-
FAME Extraction:
-
Add 1 mL of deionized water and 2 mL of n-hexane to the vial.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample to the desired volume under a stream of nitrogen before GC-MS analysis.
-
Protocol 2: Direct Acid-Catalyzed Transesterification
This protocol describes the one-step conversion of this compound to docosapentaenoic acid methyl ester.
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., Cholesteryl heptadecanoate)
-
Toluene
-
1% Sulfuric Acid in Methanol (or 14% BF₃-methanol)
-
n-Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a screw-capped glass tube.
-
Add a known amount of the internal standard solution.
-
If the sample is not already in solution, dissolve it in a small amount of toluene.
-
-
Transesterification:
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Blanket the tube with nitrogen, cap tightly, and vortex.
-
Heat the mixture at 50°C overnight or at 100°C for 45 minutes for cholesteryl esters.[5]
-
Cool the reaction mixture to room temperature.
-
-
FAME Extraction:
-
Add 2 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute and allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Logical Relationship of Derivatization Steps
The derivatization process follows a logical chemical pathway to convert a non-volatile compound into a volatile one suitable for GC analysis.
Caption: Logical pathway of the two-step derivatization of this compound.
Data Presentation and GC-MS Parameters
Quantitative analysis relies on the integration of the peak area of the DPA methyl ester relative to the peak area of the internal standard. A calibration curve should be prepared using a certified standard of docosapentaenoic acid methyl ester.
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar wax column (e.g., FAMEWAX) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[9] |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless or split mode depending on concentration) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Table 2: Representative Quantitative Data for Polyunsaturated Fatty Acid Methyl Esters
The following table provides example retention times and key mass spectral ions for DPA methyl ester and a common internal standard. Actual retention times will vary depending on the specific GC column and conditions used.
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| C17:0 Methyl Ester (Internal Std) | ~18.5 | 284 | 74, 87 |
| DPA Methyl Ester (C22:5n-3) | ~24.2 | 344 (M+) | 79, 91, 108 |
| DPA Methyl Ester (C22:5n-6) | ~24.5 | 344 (M+) | 79, 91, 108 |
Note: The specific isomer of DPA (n-3 or n-6) may be resolved on certain capillary columns.
Conclusion
The derivatization of this compound to its fatty acid methyl ester is a critical step for accurate and reliable quantification by gas chromatography.[8] The choice between a two-step saponification/esterification protocol and a direct transesterification method will depend on the specific sample matrix and analytical requirements. Both methods, when performed with care to prevent oxidation and ensure complete reaction, yield a volatile derivative suitable for GC-MS analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Cholesterol quantitation by GLC: artifactual formation of short-chain steryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: Analysis of Cholesteryl Docosapentaenoate using Electrospray Ionization Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters (CEs) are crucial neutral lipids involved in the storage and transport of cholesterol and fatty acids. Cholesteryl docosapentaenoate (CDP), an ester of cholesterol and docosapentaenoic acid (DPA, 22:5), is of significant interest in various physiological and pathological processes. Accurate and sensitive quantification of specific CE molecular species like CDP is essential for lipidomic research and drug development. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful tool for the detailed analysis of CEs. However, due to their inherent low polarity and poor ionization efficiency, specific methods are required for their effective detection.[1][2] This application note provides a detailed protocol for the analysis of this compound using ESI-MS/MS, focusing on the formation of adducts to enhance ionization and characteristic fragmentation patterns for specific detection.
Principle
The analysis of cholesteryl esters by ESI-MS is challenging due to their nonpolar nature.[1] To overcome this, adduct formation with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) ions is employed to enhance ionization efficiency.[1][2][3] Upon collision-induced dissociation (CID) in the mass spectrometer, these adducts exhibit characteristic fragmentation patterns. A predominant fragmentation pathway for cholesteryl esters is the neutral loss of the cholestane moiety (368.5 Da) or the formation of a stable cholesteryl cation (m/z 369.3).[1][2][4][5] These signature fragmentation patterns allow for the specific and sensitive detection of CEs in complex biological matrices using tandem mass spectrometry techniques such as neutral loss scanning or selected reaction monitoring (SRM).[1][2][4]
Experimental Protocols
Materials and Reagents
-
This compound (CDP) standard
-
Internal Standard (e.g., d7-cholesteryl oleate or CE 17:0)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate or formate, Sodium hydroxide, or Lithium hydroxide for adduct formation
-
Formic acid (LC-MS grade)
Sample Preparation
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cells, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.
-
Resuspension: Dry the extracted lipids under a stream of nitrogen and resuspend in a suitable solvent for injection, typically a mixture of methanol/chloroform (1:1, v/v) or isopropanol/methanol.
-
Adduct Formation: To enhance ionization, add a reagent to form the desired adduct. For example, add ammonium acetate to a final concentration of 10 mM for the formation of [M+NH₄]⁺ adducts.[6] Alternatively, for lithiated or sodiated adducts, add LiOH or NaOH to a final concentration of 10-100 µM.[1][2]
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., d7-cholesteryl oleate) prior to extraction to allow for accurate quantification.
Instrumentation and ESI-MS/MS Parameters
The following parameters are provided as a general guideline and should be optimized for the specific instrument used.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion via a syringe pump or introduction via liquid chromatography (LC). A reversed-phase LC method can be used for separation of different CE species.[6][7]
-
Capillary Voltage: 3.0-4.5 kV
-
Cone Voltage: 20-40 V
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
Collision Energy: 20-35 eV (optimize for the specific transition).[1][2]
Data Presentation
The expected mass-to-charge ratios (m/z) for this compound (Molecular Formula: C₄₉H₇₈O₂) and its characteristic fragments are summarized in the table below. The exact mass of CDP is 698.6002 g/mol .
| Analyte | Adduct | Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | MS/MS Scan Mode |
| This compound | [M+NH₄]⁺ | 716.6 | Neutral Loss of NH₃ + Cholestane | 369.3 | Neutral Loss Scan of 347.3 |
| 716.6 | Formation of Cholesteryl Cation | 369.3 | Precursor Ion Scan for 369.3 | ||
| [M+Na]⁺ | 721.6 | Neutral Loss of Cholestane | 353.3 (DPA+Na) | Neutral Loss Scan of 368.5 | |
| [M+Li]⁺ | 705.6 | Neutral Loss of Cholestane | 337.3 (DPA+Li) | Neutral Loss Scan of 368.5 |
Visualization
ESI-MS/MS Workflow for Cholesteryl Ester Analysis
Caption: General workflow for the analysis of cholesteryl esters by ESI-MS/MS.
Discussion
The choice of adduct-forming reagent can significantly influence the fragmentation pattern and sensitivity. While ammonium adducts typically yield the prominent cholesteryl cation at m/z 369.3, lithiated and sodiated adducts tend to result in a neutral loss of the cholestane moiety, leaving the charged fatty acyl portion.[1][2] The neutral loss scan for 368.5 Da is a highly specific method for the detection of all cholesteryl esters in a sample, regardless of the fatty acid chain.[1][2] For targeted quantification of CDP, a selected reaction monitoring (SRM) experiment would provide the highest sensitivity and specificity. The specific transitions for CDP would need to be empirically optimized.
It is also important to consider potential in-source fragmentation, where the cholesteryl ester can fragment in the ionization source before entering the mass analyzer. This can be influenced by instrument settings such as cone voltage.[8] Careful optimization of these parameters is crucial to ensure that the detected ions are representative of the sample composition. The use of a suitable internal standard is mandatory for accurate quantification to correct for variations in extraction efficiency and instrument response.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry. By leveraging adduct formation and characteristic fragmentation patterns, this method offers a specific and sensitive approach for the identification and quantification of CDP in complex biological samples. The provided experimental parameters and workflow can be adapted to various ESI-MS/MS platforms and will be a valuable tool for researchers in the fields of lipidomics and drug development.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Extraction of Cholesteryl Docosapentaenoate from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate (CDP) is a cholesteryl ester of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. DPA and its metabolites, known as docosanoids and specialized pro-resolving mediators (SPMs), are recognized for their roles in neurodevelopment, neuroprotection, and the resolution of inflammation.[1][2] Cholesteryl esters serve as a storage and transport form of fatty acids and cholesterol in the body. The accurate quantification of specific cholesteryl esters like CDP in tissues is crucial for understanding lipid metabolism, disease pathology, and the efficacy of therapeutic interventions.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of CDP from tissue samples, ensuring high recovery and purity for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[3] For lipid analysis, it offers a robust method for isolating specific lipid classes from complex biological matrices.[4] The protocol described here utilizes a silica-based sorbent. Non-polar lipids, such as cholesteryl esters, are retained on the polar silica surface while more polar lipids and other interfering substances are washed away. The target analyte, CDP, is then eluted with a solvent of appropriate polarity.
Data Presentation
The following table summarizes the expected quantitative performance of this SPE protocol for the extraction of this compound from a 100 mg tissue sample. These values are based on typical recovery rates for cholesteryl esters using silica-based SPE and may vary depending on the tissue type and initial CDP concentration.
| Parameter | Expected Value | Notes |
| Sample Type | Various mammalian tissues (e.g., liver, brain, adipose) | Protocol may require minor optimization for different tissues. |
| Sample Size | 100 mg (wet weight) | |
| SPE Sorbent | Silica, 500 mg, 3 mL | Standard silica SPE cartridge. |
| Elution Volume | 2 mL | |
| Expected Recovery | 85 - 95% | Based on general cholesteryl ester recovery data.[5][6] |
| Purity of Eluate | High | Elution is selective for non-polar lipids, primarily cholesteryl esters. |
| Processing Time | ~ 1 hour per 6-8 samples (post-homogenization) | |
| Downstream Compatibility | LC-MS, GC-MS | The eluate can be directly analyzed or further derivatized.[7] |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase extraction of this compound from tissue samples.
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples
-
Homogenization: Dounce or mechanical homogenizer
-
Solvents (HPLC or equivalent grade):
-
Chloroform
-
Methanol
-
Hexane
-
Diethyl ether
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Solid-Phase Extraction (SPE) Cartridges: Silica-based, 500 mg bed weight, 3 mL reservoir volume
-
Internal Standard (IS): Deuterated cholesteryl ester (e.g., Cholesteryl-d7 Oleate) or a cholesteryl ester not endogenously present in the sample.
-
Glassware: Homogenization tubes, centrifuge tubes, collection vials
-
Equipment: Centrifuge, SPE vacuum manifold, nitrogen evaporator
Sample Preparation: Lipid Extraction (Modified Folch Method)
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Transfer the tissue to a glass Dounce homogenizer.
-
Add 2 mL of ice-cold PBS and homogenize thoroughly on ice.
-
-
Lipid Extraction:
-
To the tissue homogenate, add 8 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Spike the sample with the internal standard at a known concentration.
-
Vortex vigorously for 2 minutes.
-
Agitate for an additional 20 minutes at room temperature.
-
Add 2 mL of PBS to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Solid-Phase Extraction Protocol
-
SPE Cartridge Conditioning:
-
Place the silica SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of hexane through the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 1 mL of hexane.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.
-
-
Washing (Removal of Impurities):
-
Wash the cartridge with 5 mL of hexane to elute very non-polar lipids and hydrocarbons.
-
Wash the cartridge with 5 mL of a 98:2 (v/v) hexane:diethyl ether mixture to elute neutral lipids less polar than cholesteryl esters. Discard the eluates from these wash steps.
-
-
Elution of this compound:
-
Elute the cholesteryl ester fraction, including CDP, with 5 mL of a 90:10 (v/v) hexane:diethyl ether mixture into a clean collection tube.
-
Dry the eluted fraction under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried cholesteryl ester fraction in a suitable solvent for your downstream analysis (e.g., 100 µL of mobile phase for LC-MS).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of this compound.
Signaling Context: DPA Metabolism to Specialized Pro-Resolving Mediators
While this compound itself is primarily a storage form, the bioactive molecule is the free docosapentaenoic acid (DPA) released from it. DPA is a precursor to a class of signaling molecules called specialized pro-resolving mediators (SPMs), which actively regulate the resolution of inflammation.
Caption: Metabolic conversion of DPA to SPMs and their general signaling cascade.
References
- 1. Endogenous Signaling by Omega-3 Docosahexaenoic Acid-derived Mediators Sustains Homeostatic Synaptic and Circuitry Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosanoid - Wikipedia [en.wikipedia.org]
- 3. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Targeted Mass Spectrometry Assay for the Quantification of Cholesteryl Docosapentaenoate
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body.[1] They are major components of lipid droplets in cells and high-density lipoproteins (HDLs) in the plasma.[2] Dysregulation of CE metabolism has been implicated in various pathologies, including atherosclerosis and neurodegenerative disorders such as Alzheimer's disease.[2][3] Cholesteryl docosapentaenoate (CDP) is a specific CE containing docosapentaenoic acid (DPA), an n-3 polyunsaturated fatty acid that is an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[4][5] Given the distinct biological activities of DPA and the pathological significance of CEs, a robust and sensitive method for the accurate quantification of specific CE species like CDP is essential for advancing research in lipid metabolism and drug development.
This application note describes a sensitive and specific targeted assay for the quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction followed by reverse-phase chromatography and detection using Multiple Reaction Monitoring (MRM), providing high selectivity and quantitative accuracy.
Principle of the Method
The assay quantifies CDP by leveraging the high selectivity of tandem mass spectrometry. After extraction from the biological matrix, lipids are separated using reverse-phase liquid chromatography. The eluted analytes are ionized, and the mass spectrometer is set to monitor a specific precursor-to-product ion transition for CDP. Cholesteryl esters typically form ammonium adducts in positive ion mode and generate a characteristic fragment ion at m/z 369 upon collision-induced dissociation, corresponding to the cholesterol backbone. Quantification is achieved by comparing the analyte's signal to that of a stable isotope-labeled or a structurally similar internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade methanol, isopropanol (IPA), acetonitrile, chloroform, and water.
-
Reagents: Ammonium formate, formic acid, and acetyl chloride.[6][7]
-
Standards: this compound (analytical standard), and a suitable internal standard such as d7-cholesteryl palmitate or cholesteryl heptadecanoate (CE 17:0).
-
Equipment: Analytical balance, vortex mixer, centrifuge, evaporating system (e.g., nitrogen evaporator or vacuum concentrator), autosampler vials.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of CDP and the internal standard (IS) in chloroform or a suitable organic solvent.
-
Working Standard Solutions: Serially dilute the primary stock solutions to create a series of calibration standards ranging from the low ng/mL to the high µg/mL range, depending on the expected sample concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in an appropriate solvent like isopropanol.
Sample Preparation (Lipid Extraction)
This protocol is adapted from standard organic extraction methods.[6]
-
Thaw biological samples (e.g., 50 µL plasma, cell pellet, or tissue homogenate) on ice.
-
Add 250 µL of chilled isopropanol containing the internal standard to the sample.[8]
-
Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.
-
Carefully transfer the supernatant containing the lipid extract to a clean tube or a 96-well plate.[9]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 (v/v) IPA:MeOH) for LC-MS/MS analysis.[6]
LC-MS/MS Method
A reverse-phase liquid chromatography method is employed for the separation of cholesteryl esters.[6]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II UHPLC or equivalent[10] |
| Column | C18 Reverse-Phase Column (e.g., Gemini 5µm C18, 50 x 4.6 mm)[6][10] |
| Mobile Phase A | 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid[6] |
| Mobile Phase B | 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temp. | 45°C[7] |
| Injection Vol. | 5-10 µL[7][10] |
| LC Gradient | Start at 40% B, ramp to 100% B over 12 min, hold at 100% B for 6 min, then re-equilibrate at 40% B.[6] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| MS System | Agilent 6545 QTOF, Sciex QTRAP, or equivalent tandem mass spectrometer[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | ~4.4 kV[7] |
| Capillary Temp. | 350°C[7] |
| Sheath Gas | 45 units[7] |
| Auxiliary Gas | 15 units[7] |
MRM Transitions
The following table lists the theoretical MRM transitions for CDP. The precursor ion corresponds to the ammonium adduct [M+NH₄]⁺, and the product ion is the characteristic cholesterol fragment. The exact m/z values and collision energies should be optimized by infusing the pure standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (C49H80O2) | 710.7 | 369.3 | 100 | Optimize (e.g., 20-30) |
| d7-Cholesteryl Palmitate (IS) | 693.7 | 376.4 | 100 | Optimize (e.g., 20-30) |
Data Presentation and Performance
The method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes the expected performance characteristics for a targeted cholesteryl ester assay.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Biological Pathway
This compound (CDP) is formed from cholesterol and docosapentaenoic acid (DPA). DPA itself is an intermediate in the omega-3 fatty acid synthesis pathway. Once formed, CDP is stored in lipid droplets or transported in lipoproteins like HDL and LDL, a process mediated by proteins such as CETP.[3][11]
Caption: Biosynthesis and transport pathway of this compound (CDP).
Experimental Workflow
The overall experimental process involves sample preparation, LC-MS/MS analysis, and subsequent data processing for quantification.
Caption: Workflow for the targeted quantification of CDP by LC-MS/MS.
References
- 1. lipotype.com [lipotype.com]
- 2. Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 4. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. waters.com [waters.com]
- 9. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Functions of cholesterol ester transfer protein and relationship to coronary artery disease risk - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Docosapentaenoate: A Novel Therapeutic Approach in Preclinical Disease Models
Application Notes and Protocols for Researchers
Introduction
Cholesteryl docosapentaenoate (CDP) is the ester formed from cholesterol and docosapentaenoic acid (DPA), a long-chain omega-3 polyunsaturated fatty acid. While direct preclinical research on CDP as a distinct therapeutic agent is limited, its constituent parts, cholesterol and DPA, are extensively studied. These application notes provide a theoretical framework and practical guidance for investigating the potential of CDP in preclinical models of diseases, particularly those related to lipid metabolism and cardiovascular conditions. The information is based on the known biological activities of DPA and the principles of cholesterol transport and metabolism.
Application Notes
Potential Applications in Preclinical Research
-
Dyslipidemia and Atherosclerosis: Given that docosapentaenoic acid (DPA) has demonstrated lipid-lowering properties, CDP could be investigated as a novel agent for managing dyslipidemia.[1] In preclinical hamster models, DPA has been shown to reduce non-HDL cholesterol by 50%.[1] Preclinical models of atherosclerosis, such as ApoE-/- and LDLR-/- mice on a high-fat diet, would be suitable for evaluating the anti-atherogenic potential of CDP.
-
Inflammatory Conditions: Omega-3 fatty acids, including DPA, are known for their anti-inflammatory properties. DPA can be metabolized into anti-inflammatory resolvins. Therefore, CDP could be explored in preclinical models of chronic inflammatory diseases like arthritis or inflammatory bowel disease.
-
Thrombosis: DPA has been shown to be a potent inhibitor of platelet aggregation, potentially more so than EPA and DHA.[2] This suggests that CDP could be investigated for its antithrombotic effects in relevant preclinical models.
Mechanism of Action (Hypothesized)
The therapeutic effects of this compound are hypothesized to stem from the combined actions of its constituent molecules following enzymatic hydrolysis in vivo. The liberated DPA is expected to exert its known biological effects, while the cholesterol component would enter the body's cholesterol pool.
-
Lipid Metabolism: DPA is known to reduce triglyceride synthesis in the liver and enhance fatty acid oxidation.[1] It is proposed that upon administration, CDP would be hydrolyzed, releasing DPA to act on key regulatory pathways of lipid metabolism.
-
Anti-inflammatory Pathways: The released DPA can be converted to bioactive metabolites that resolve inflammation.
Quantitative Data Summary
The following tables summarize the preclinical data available for docosapentaenoic acid (DPA), which can serve as a basis for designing studies with this compound.
Table 1: Effects of Docosapentaenoic Acid (DPA) on Plasma Lipids in a Mouse Model of Diabetes and Mild Obesity
| Parameter | LSO Group (Control) | DPA Group | Percentage Change vs. Control |
| Plasma Triglycerides | Data not specified | Significantly decreased | - |
| Total Cholesterol | Data not specified | Significantly decreased | - |
| Plasma Glucose | Data not specified | Significantly decreased | - |
| Plasma Insulin | Data not specified | Significantly decreased | - |
Source: Adapted from a study on DPA-rich oil in a mouse model.[3]
Table 2: Comparative Effects of a DPA-containing Formulation (MAT9001) vs. EPA Ethyl Esters (EPA-EE) on Lipids and Lipoproteins in a Preclinical Model
| Parameter | MAT9001 (% Reduction) | EPA-EE (% Reduction) |
| Triglycerides | -33.2% | -10.5% |
| Total Cholesterol | -9.0% | -6.2% |
| Non-HDL Cholesterol | -8.8% | -4.6% |
| VLDL Cholesterol | -32.5% | -8.1% |
| Apo C3 | -25.5% | -5.0% |
Source: Adapted from a study comparing MAT9001 and EPA-EE.[4]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Diet-Induced Hyperlipidemia
1. Objective: To assess the effect of CDP on plasma lipid profiles in a diet-induced hyperlipidemia mouse model.
2. Animal Model: C57BL/6J mice, 8-10 weeks old.
3. Materials:
- This compound (synthesized or commercially procured)
- Vehicle for administration (e.g., corn oil)
- High-fat diet (HFD) (e.g., 60% kcal from fat)
- Standard chow diet
- Blood collection supplies (e.g., EDTA tubes)
- Assay kits for total cholesterol, triglycerides, HDL-C, and LDL-C
4. Procedure:
- Acclimatize mice for one week on a standard chow diet.
- Divide mice into four groups (n=8-10 per group):
- Group A: Standard chow diet + Vehicle
- Group B: High-fat diet + Vehicle
- Group C: High-fat diet + CDP (low dose, e.g., 50 mg/kg/day)
- Group D: High-fat diet + CDP (high dose, e.g., 100 mg/kg/day)
- Administer CDP or vehicle daily via oral gavage for 8-12 weeks.
- Monitor body weight and food intake weekly.
- At the end of the treatment period, fast mice overnight and collect blood via cardiac puncture under anesthesia.
- Centrifuge blood to obtain plasma and store at -80°C until analysis.
- Analyze plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using commercial assay kits.
5. Data Analysis:
- Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare lipid levels between the groups.
Protocol 2: Assessment of Anti-Atherosclerotic Effects of this compound in ApoE-/- Mice
1. Objective: To determine if CDP can reduce atherosclerotic plaque formation in a genetically susceptible mouse model.
2. Animal Model: ApoE-/- mice, 8 weeks old.
3. Materials:
- This compound
- Vehicle (e.g., corn oil)
- Western-type diet (high in fat and cholesterol)
- Oil Red O stain
- Histology equipment
4. Procedure:
- Acclimatize ApoE-/- mice for one week on a standard chow diet.
- Divide mice into three groups (n=10-12 per group):
- Group 1: Western-type diet + Vehicle
- Group 2: Western-type diet + CDP (e.g., 100 mg/kg/day)
- Group 3: Western-type diet + Atorvastatin (positive control, e.g., 10 mg/kg/day)
- Administer treatments daily via oral gavage for 12-16 weeks.
- At the end of the study, euthanize mice and perfuse the vascular system with saline followed by formalin.
- Dissect the entire aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.
- Excise the aortic root for cross-sectional analysis of plaque area and composition after sectioning and staining (e.g., H&E, Masson's trichrome).
5. Data Analysis:
- Quantify the percentage of the aortic surface area covered by plaques for en face analysis.
- Measure the plaque area in the aortic root cross-sections.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups.
Visualizations
Caption: Hypothesized metabolic fate and action of this compound.
Caption: Workflow for evaluating CDP in a diet-induced hyperlipidemia model.
References
- 1. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary polyunsaturated fatty acids enhance the uptake of high-density lipoprotein cholesterol ester by rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dietary fat and cholesterol on the polyunsaturated fatty acids of cholesterol esters, phospholipids and triglycerides in the liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling and Imaging of Cholesteryl Docosapentaenoate
Introduction
Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid. They represent the primary form for cholesterol storage and transport within the body. The accumulation of CEs within macrophages is a hallmark of atherosclerosis development.[1][2] Cholesteryl docosapentaenoate (CDP) is a specific CE containing docosapentaenoic acid (DPA), an n-3 polyunsaturated fatty acid that is an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4] DPA has been shown to influence lipid metabolism, including reducing triglyceride and non-HDL cholesterol levels, and may play a role in cardiovascular health.[3][5][6]
Visualizing the subcellular localization and trafficking of CDP is crucial for understanding its biological functions and its role in disease pathogenesis. Since cholesterol and its esters are not intrinsically fluorescent, imaging them requires the use of fluorescent analogs or labeling techniques.[7] These application notes provide an overview of strategies and detailed protocols for the fluorescent labeling of CDP in cultured cells for microscopic imaging. The primary challenge is the lack of commercially available, pre-labeled CDP. Therefore, the presented protocols are based on established methods for labeling similar lipid species, focusing on two main approaches: the biosynthetic incorporation of a fluorescently labeled precursor (DPA) and the use of fluorescent cholesterol analogs.
Principle of the Methods
Two primary strategies are presented for fluorescently labeling and imaging CDP within cells:
-
Biosynthetic Labeling using a Fluorescent DPA Analog: Cells are incubated with a fluorescently labeled version of docosapentaenoic acid. The cells internalize the fatty acid and incorporate it into various metabolic pathways, including the esterification to cholesterol by the enzyme ACAT (Acyl-CoA: cholesterol acyltransferase) in the endoplasmic reticulum. The resulting fluorescent this compound can then be imaged to track its distribution, primarily to lipid droplets.
-
Labeling with Fluorescent Cholesterol Analogs: Cells are treated with a cholesterol analog that has a fluorescent molecule, such as BODIPY, attached.[7] This fluorescent cholesterol is taken up by the cells and can be esterified by endogenous fatty acids, including DPA. While this method is not exclusive to CDP, it allows for the tracking of newly synthesized cholesteryl esters derived from the exogenous fluorescent cholesterol.[8]
A third, more general method involves staining all neutral lipid stores, including CEs, with lipophilic dyes like BODIPY 493/503. This is useful for observing the overall lipid droplet pool where CDP is expected to reside.[9]
Available Fluorescent Probes for Lipid Imaging
The choice of fluorophore is critical for successful imaging. The ideal probe should minimally perturb the natural behavior of the lipid while offering bright, stable fluorescence. Below is a summary of common fluorescent probes used for labeling lipids.
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages | Relevant Applications |
| BODIPY FL | ~503 | ~512 | Bright, photostable, relatively insensitive to environment polarity. | Can sometimes alter lipid packing. | Conjugation to fatty acids (e.g., DPA) for biosynthetic labeling. |
| NBD | ~465 | ~535 | Environmentally sensitive (fluorescence increases in hydrophobic environments). | Lower photostability than BODIPY dyes. | Labeling of both fatty acids and cholesterol analogs.[10] |
| BODIPY-Cholesterol | ~505 | ~511 | Mimics the partitioning of natural cholesterol between lipoproteins.[8] Bright and photostable. | The bulky dye may affect metabolism and trafficking compared to native cholesterol. | Tracking cholesterol uptake and esterification.[7][8] |
| Dehydroergosterol (DHE) | ~325 (UV) | ~376 | A naturally fluorescent sterol that closely mimics cholesterol's properties.[10] | Low quantum yield (dim fluorescence), requires UV excitation which can be phototoxic. | High-fidelity cholesterol trafficking studies. |
| BODIPY 493/503 | ~493 | ~503 | Excellent specificity for neutral lipids, bright fluorescence in nonpolar environments.[9] | Stains all neutral lipids in lipid droplets, not specific to CEs or CDP. | General staining of lipid droplets. |
| Nile Red | ~552 (in lipid) | ~636 (in lipid) | Solvatochromic dye; emits yellow-gold fluorescence in neutral lipids and red in phospholipids.[][12] | Broad emission spectrum can lead to bleed-through. | Differentiating between neutral lipid and polar lipid environments.[13] |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of CDP with BODIPY FL-DPA
This protocol describes the incorporation of a fluorescent DPA analog into cellular lipids, including CDP, for imaging.
Materials and Reagents:
-
BODIPY™ FL C12-Docosapentaenoic Acid (DPA) (hypothetical compound, requires custom synthesis or sourcing of a similar BODIPY-labeled long-chain fatty acid as a proxy)
-
Mammalian cell line (e.g., macrophages like RAW 264.7, or HeLa cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst 33342 for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Plate cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: a. Prepare a 1 mM stock solution of BODIPY FL-DPA in ethanol or DMSO. b. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. c. To complex the fatty acid with BSA, slowly add the BODIPY FL-DPA stock solution to the BSA solution while vortexing to achieve a final fatty acid concentration of 100-200 µM. This is the BSA-complexed stock. d. Dilute the BSA-complexed stock into complete culture medium to a final BODIPY FL-DPA concentration of 1-10 µM.
-
Metabolic Labeling: a. Aspirate the old medium from the cells. b. Add the prepared labeling medium to the cells. c. Incubate for 4-24 hours at 37°C in a CO2 incubator. The optimal time depends on the cell type and should be determined empirically.
-
Fixation and Staining: a. Wash the cells three times with warm PBS to remove excess probe. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. (Optional) If desired, counterstain the nuclei by incubating with DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) in PBS for 5 minutes. e. Wash twice more with PBS.
-
Mounting and Imaging: a. Carefully mount the coverslips onto microscope slides using a suitable mounting medium. b. Image the cells using a fluorescence microscope equipped with standard filter sets for FITC/GFP (for BODIPY FL) and DAPI. The green fluorescence will indicate the location of lipids containing the labeled DPA, including CDP within lipid droplets.
Protocol 2: Imaging Cholesteryl Esters with BODIPY-Cholesterol
This protocol uses a fluorescent cholesterol analog to track its esterification and subsequent storage.
Materials and Reagents:
-
BODIPY-Cholesterol
-
Cyclodextrin (e.g., methyl-β-cyclodextrin)
-
All other reagents as listed in Protocol 1.
Procedure:
-
Cell Seeding: Follow Step 1 from Protocol 1.
-
Preparation of Labeling Medium: a. Prepare a 1 mg/mL stock solution of BODIPY-Cholesterol in ethanol. b. Prepare a cholesterol/cyclodextrin complex by diluting the BODIPY-Cholesterol stock into serum-free medium containing 1 mM methyl-β-cyclodextrin. The final concentration of BODIPY-Cholesterol should be between 1-5 µg/mL.[8] c. Incubate this mixture for 15-30 minutes at 37°C to allow for complex formation.
-
Cell Labeling: a. Wash the cells once with serum-free medium. b. Add the BODIPY-Cholesterol/cyclodextrin complex solution to the cells. c. Incubate for 30-60 minutes at 37°C. d. Remove the labeling medium and wash the cells twice with complete medium. e. "Chase" the label by incubating the cells in complete medium for 2-6 hours. This allows time for the cholesterol to be transported to the ER and esterified.
-
Fixation and Imaging: a. Follow Steps 4 and 5 from Protocol 1. b. The resulting green fluorescence will show the distribution of the BODIPY-Cholesterol, with accumulation in lipid droplets indicating its esterification.
Visualizations
References
- 1. Machine-learning assisted confocal imaging of intracellular sites of triglycerides and cholesteryl esters formation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Fluorescent Cholesterol Labeling Method to Cryoprotect and Detect Plasma Lipoprotein-X - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Labeling membranes with fluorescent cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Plant Lipids with Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of cholesterol ester accumulation in macrophages by the use of digital imaging fluorescence microscopy [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Cholesteryl Docosapentaenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate is a cholesteryl ester of docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid. As with other cholesteryl esters, it plays a role in the transport and storage of cholesterol and fatty acids within the body. The analysis of specific cholesteryl esters like this compound is crucial for understanding lipid metabolism, identifying potential biomarkers for various diseases, and in the development of therapeutic agents that target lipid pathways.
This document provides detailed application notes and protocols for the analytical determination of this compound. A significant challenge in the analysis of this specific compound is the lack of a commercially available analytical standard. Therefore, these protocols will focus on methodologies that can be adapted for its quantification, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing surrogate standards.
Analytical Standards
A primary challenge for the quantitative analysis of this compound is the absence of a commercially available certified reference material. Researchers have two primary approaches to address this issue:
-
Custom Synthesis: An analytical standard of this compound can be synthesized from its precursors, cholesterol and docosapentaenoic acid, which are commercially available. This approach allows for the creation of a true standard for accurate quantification.
-
Use of a Surrogate Internal Standard: In the absence of a specific standard, a structurally similar but distinct molecule can be used as an internal standard for quantification. For cholesteryl esters, common surrogate standards include cholesteryl heptadecanoate or deuterated versions of other cholesteryl esters.[1][2] This method provides reliable relative quantification and can be used for semi-quantitative analysis.
Quantitative Data Summary
Due to the lack of a specific analytical standard for this compound, the following table summarizes typical quantitative data for other common cholesteryl esters analyzed by LC-MS/MS. These values can serve as a reference for method development. The retention times and mass-to-charge ratios for this compound will need to be determined empirically.
| Cholesteryl Ester | Abbreviation | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholesteryl Palmitate | CE(16:0) | 12.5 | 625.6 | 369.3 |
| Cholesteryl Oleate | CE(18:1) | 11.8 | 651.6 | 369.3 |
| Cholesteryl Linoleate | CE(18:2) | 11.2 | 649.6 | 369.3 |
| Cholesteryl Arachidonate | CE(20:4) | 10.5 | 673.6 | 369.3 |
| Cholesteryl Heptadecanoate (Internal Standard) | CE(17:0) | 12.1 | 639.6 | 369.3 |
Note: The data presented in this table are representative examples from various studies and may vary depending on the specific chromatographic conditions and instrumentation used.
Experimental Protocols
The following protocols describe the general procedures for the extraction and analysis of cholesteryl esters from biological samples.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is a modified Folch method for the extraction of total lipids from plasma or serum samples.
Materials and Reagents:
-
Plasma or serum sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard solution (e.g., Cholesteryl heptadecanoate in chloroform)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma or serum.
-
Add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the lower organic phase containing the lipids into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Analysis of Cholesteryl Esters by LC-MS/MS
This protocol outlines a general method for the separation and detection of cholesteryl esters using a reversed-phase C18 column coupled to a tandem mass spectrometer.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for cholesteryl esters is the [M+NH4]+ adduct, and the characteristic product ion is m/z 369.3, corresponding to the cholesterol backbone.[2]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Classification of analytical techniques for lipid analysis.
References
- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Cholesteryl Docosapentaenoate (CDP) Lipidomics Data
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the software, experimental protocols, and data analysis workflows for the study of Cholesteryl docosapentaenoate (CDP) and other cholesteryl esters (CE) using mass spectrometry-based lipidomics.
Introduction to this compound (CDP) Analysis
This compound (CDP) is a cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 or omega-6 polyunsaturated fatty acid. Cholesteryl esters are key components of lipid metabolism, primarily found in plasma lipoproteins and as storage lipids within cells.[1] Dysregulation of cholesterol and cholesteryl ester metabolism is linked to numerous diseases, making their accurate quantification crucial in biomedical research.[2][3]
The analysis of CEs, including CDP, by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their hydrophobicity and poor ionization.[2][3] However, advanced LC-MS techniques and specialized data analysis software now enable robust and sensitive profiling of these lipid species.[2][3]
Recommended Software for CDP Lipidomics Data Processing
The analysis of complex lipidomics datasets requires sophisticated software for peak detection, lipid identification, and quantification. Several open-source and commercial software packages are well-suited for processing data containing cholesteryl esters like CDP.
Software Comparison
| Software | Key Features for CE Analysis | Platform | License |
| MS-DIAL | Comprehensive lipid library including cholesteryl esters; supports DDA and DIA data; rule-based identification for CE fragmentation.[4][5][6] | Desktop (Windows, Linux, macOS) | Open Source (LGPL v3)[5] |
| LipidSearch | Extensive database of lipid species (including ChE); automated identification and statistical analysis; supports Thermo Fisher Scientific instruments.[7][8] | Desktop | Commercial |
| XCMS Online | Cloud-based platform for LC-MS data; integrates with METLIN database for metabolite and lipid identification.[9][10] | Web-based | Free for academic use |
| LIQUID | Open-source tool with a customizable target library; designed for high-throughput LC-MS/MS data.[11][12] | Desktop | Open Source |
| LipidXplorer | Shotgun lipidomics data analysis; allows for database-independent identification of lipids based on user-defined templates.[4][8] | Desktop | Open Source |
Application Notes for Featured Software
MS-DIAL: This is a powerful open-source tool for untargeted lipidomics. Its internal library contains fragmentation data for various lipid classes, including cholesteryl esters, which are typically identified as [M+NH4]+ adducts in positive ion mode.[13] MS-DIAL's ability to handle both data-dependent (DDA) and data-independent acquisition (DIA) workflows makes it highly versatile for CDP analysis.[5]
LipidSearch™ Software: A commercial solution from Thermo Fisher Scientific, LipidSearch™ provides a robust workflow for automated lipid identification and relative quantification.[7] Its extensive database and support for various fragmentation techniques (CID/HCD) are beneficial for the structural confirmation of CEs.[7]
XCMS Online: This platform is ideal for processing large datasets and performing comparative analyses.[9] By aligning peaks across multiple samples and integrating with the comprehensive METLIN database, XCMS can facilitate the identification of CDP and other lipids in complex biological matrices.[9][10][14]
Experimental Protocols
A robust and reproducible experimental workflow is critical for accurate CDP quantification. The following protocol outlines a standard procedure for lipid extraction and LC-MS/MS analysis of cholesteryl esters from biological samples like plasma or tissues.
Protocol 1: Total Lipid Extraction (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10-20 mg tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Homogenize tissue samples in an appropriate buffer. For plasma/serum, proceed directly.
-
To the sample in a glass tube, add a 2:1 (v/v) solution of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 volume of sample (e.g., 2 mL for 100 µL of plasma).
-
Add an internal standard mix containing a non-endogenous CE (e.g., CE 17:0) and deuterated cholesterol (e.g., D7-cholesterol) for quantification.[15]
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL if 2 mL of solvent was used).
-
Vortex for another 1-2 minutes to facilitate phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the total lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum evaporator.
-
Store the dried lipid extract at -80°C until LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters
This protocol describes a reverse-phase LC-MS method suitable for separating and detecting cholesteryl esters.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
LC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5-10 µL (after reconstituting dried extract in a suitable solvent like isopropanol).
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-1200.
-
Data Acquisition: Data-Dependent Acquisition (DDA).
-
MS1 (Full Scan): High-resolution scan to detect precursor ions.
-
MS2 (Fragmentation): Select the top 5-10 most intense ions from the MS1 scan for fragmentation (e.g., using Collision-Induced Dissociation - CID). Cholesteryl esters typically form [M+NH4]+ adducts and produce a characteristic neutral loss corresponding to the fatty acid moiety or a prominent fragment ion at m/z 369.35, representing the cholesterol backbone.[15]
-
Data Presentation
Quantitative lipidomics data should be presented in a clear and organized manner to facilitate interpretation and comparison across sample groups.
Table 1: Quantified Cholesteryl Esters in Human Plasma
This table shows an example of how to present the absolute or relative abundance of identified cholesteryl esters. Concentrations can be determined using a calibration curve with standards.
| Lipid ID | Retention Time (min) | Precursor m/z ([M+NH4]+) | Mean Peak Area (Control) | Mean Peak Area (Treated) | Fold Change | p-value |
| CE(18:1) | 16.2 | 666.63 | 1.2E+07 | 9.8E+06 | 0.82 | 0.045 |
| CE(18:2) | 15.9 | 664.61 | 2.5E+07 | 2.1E+07 | 0.84 | 0.031 |
| CE(20:4) | 15.5 | 688.61 | 8.9E+06 | 1.5E+07 | 1.69 | 0.009 |
| CE(22:5) | 15.1 | 712.64 | 1.1E+06 | 2.9E+06 | 2.64 | 0.002 |
| CE(22:6) | 14.9 | 710.63 | 3.4E+06 | 7.2E+06 | 2.12 | 0.005 |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz help to visualize complex processes and relationships.
Experimental Workflow
Caption: Workflow for Cholesteryl Ester Lipidomics Analysis.
Simplified Metabolic Pathway of CDP Formation
Caption: Biosynthesis of this compound (CDP).
References
- 1. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipidomics Databases and Software Tools for Biomedical Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. LipidSearch Software | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Common Lipidomics Databases and Software - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. LIPID MAPS [lipidmaps.org]
- 10. XCMSOnline | Scripps Research [xcmsonline.scripps.edu]
- 11. LIQUID: an-open source software for identifying lipids in LC-MS/MS-based lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIQUID: an open-source software for identifying lipids in LC-MS/MS-based lipidomics data | Datahub [data.pnnl.gov]
- 13. CompMS | MS-DIAL lipid nomenclature [systemsomicslab.github.io]
- 14. XCMS-METLIN: data-driven metabolite, lipid, and chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Co-elution of Cholesteryl Esters in Reverse-Phase HPLC
Welcome to the technical support center for resolving co-elution issues in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of cholesteryl esters. This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common separation challenges.
Troubleshooting Guide: Overcoming Co-eluting Peaks
This section addresses frequent issues encountered during the separation of cholesteryl esters, offering systematic solutions to diagnose and resolve co-elution.
Question: My chromatogram shows broad, overlapping, or shouldering peaks for my cholesteryl esters. How can I confirm co-elution?
Answer: Visual inspection of peak shape is the first indicator of co-elution. However, for definitive confirmation, more advanced detection methods are necessary.
-
Diode Array Detector (DAD): A DAD can perform a peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound, confirming co-elution.[1]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-eluting species. By examining the mass spectra across the chromatographic peak, you can identify different m/z values if multiple compounds are present, even if they are not chromatographically resolved.[2]
Question: What are the primary causes of cholesteryl ester co-elution in RP-HPLC?
Answer: The co-elution of cholesteryl esters, which are structurally similar non-polar lipids, is often due to suboptimal analytical conditions. The main contributing factors include:
-
Mobile Phase Composition: An incorrect ratio of organic solvents or the absence of a suitable solvent can fail to provide the necessary selectivity to separate esters with similar fatty acid chains.[3][4]
-
Column Temperature: Temperature affects solvent viscosity and the interaction kinetics between the analytes and the stationary phase.[5][6] Inconsistent or non-optimal temperatures can lead to poor resolution.[7][8]
-
Flow Rate: The flow rate influences the time analytes spend interacting with the stationary phase.[9] An improperly set flow rate can compromise separation efficiency.[3][4]
-
Sample Matrix Interference: Complex biological samples often contain high concentrations of other lipids, such as triglycerides, which can co-elute with cholesteryl esters and interfere with their separation.[3]
-
Column Overloading: Injecting a sample that is too concentrated can lead to peak broadening and distortion, causing otherwise resolved peaks to merge.[1][2]
Question: How can I optimize my mobile phase to resolve co-eluting cholesteryl esters?
Answer: Mobile phase optimization is one of the most critical steps for improving separation.[10]
-
Adjust Solvent Strength and Selectivity: In reversed-phase HPLC, cholesteryl esters are typically separated using a mixture of non-polar organic solvents like acetonitrile and isopropanol.[11] Altering the ratio of these solvents changes the overall polarity (strength) of the mobile phase. Experiment with different ratios to find the optimal balance that enhances resolution. Sometimes, substituting one organic solvent for another (e.g., methanol for acetonitrile) can alter the selectivity of the separation and resolve critical pairs.[1]
-
Implement a Gradient Elution: For complex mixtures of cholesteryl esters with a wide range of hydrophobicities, an isocratic elution may not provide sufficient resolution. A gradient elution, where the mobile phase composition is changed over time, is often more effective.[10] Start with a shallower gradient (a slower increase in the stronger solvent) to increase the separation window for closely eluting compounds.[7]
-
Use High-Purity Solvents: Always use HPLC-grade solvents to prevent impurities from causing baseline noise or ghost peaks that can interfere with the analysis.[12][13]
Question: My mobile phase optimization isn't fully effective. What other instrumental parameters can I adjust?
Answer: If mobile phase adjustments are insufficient, consider optimizing the following instrumental parameters:
-
Column Temperature: Temperature is a powerful tool for fine-tuning selectivity.[5] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[14] Conversely, lowering the temperature can sometimes improve resolution for closely eluting compounds.[14] It is crucial to use a column oven to maintain a stable and consistent temperature.[7]
-
Flow Rate: Reducing the flow rate can increase the interaction time between the cholesteryl esters and the stationary phase, often leading to better resolution, though at the cost of a longer analysis time.[9]
-
Increase Column Length: Resolution can be improved by increasing the column's efficiency. This can be achieved by coupling two analytical columns in series, which effectively doubles the column length and theoretical plates.[3]
Question: Could my sample preparation be the cause of co-elution?
Answer: Absolutely. Proper sample preparation is essential to prevent interferences and ensure good chromatographic performance.[15][16]
-
Avoid Sample Overload: Injecting an excessive amount of sample is a common cause of peak distortion and co-elution.[1] If you observe broad or fronting peaks, try diluting your sample or reducing the injection volume.[17]
-
Perform Sample Clean-up: For complex matrices like cell or tissue extracts, it is highly recommended to perform a clean-up step to remove interfering lipids. Solid-Phase Extraction (SPE) using a silica gel column is a widely used technique to separate cholesteryl esters from more polar lipids and triglycerides before HPLC analysis.[18]
-
Ensure Solvent Compatibility: The sample should be dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[17] Dissolving the sample in a solvent that is too strong can cause poor peak shape and band broadening.[19]
Frequently Asked Questions (FAQs)
Q1: What is a typical elution order for cholesteryl esters in RP-HPLC? A1: In reversed-phase chromatography, compounds are separated primarily based on their hydrophobicity. Therefore, cholesteryl esters will elute in an order related to the length and degree of unsaturation of their fatty acid chains. Generally, esters with shorter, more unsaturated fatty acids will elute earlier than those with longer, more saturated fatty acids.[20]
Q2: Is an isocratic or gradient elution better for separating a complex mixture of cholesteryl esters? A2: For a complex mixture containing cholesteryl esters with a wide range of fatty acid moieties, a gradient elution is almost always superior.[10] It allows for the separation of less retained esters at the beginning of the run while also effectively eluting the highly retained, more hydrophobic esters in a reasonable timeframe.
Q3: What type of column is best suited for cholesteryl ester separation? A3: C18 (octadecyl) columns are the most common and effective stationary phases for the reversed-phase separation of non-polar lipids like cholesteryl esters.[2][20] Columns with smaller particle sizes (e.g., <3 µm) and longer lengths typically provide higher resolution.
Q4: How can I prevent triglycerides from co-eluting with my cholesteryl esters? A4: Triglycerides are a common source of interference.[3] The most effective way to prevent co-elution is to remove them during sample preparation. This is often accomplished using silica gel column chromatography or Solid-Phase Extraction (SPE), where the less polar cholesteryl esters can be separated from the slightly more polar triglycerides.[3][18]
Data Presentation
Table 1: Example of HPLC Parameter Optimization for Cholesteryl Ester Separation
This table summarizes key parameters that can be adjusted to resolve co-eluting cholesteryl esters, based on findings from optimization studies.[3][4]
| Parameter | Initial (Suboptimal) Condition | Optimized Condition | Rationale for Improvement |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% Isopropanol | Gradient: Acetonitrile/Ethanol/Methanol mixture with a shallow gradient | The optimized multi-component mobile phase and gradient elution provide better selectivity for separating structurally similar esters.[3] |
| Column Temp. | Ambient (e.g., 25°C) | Elevated & Controlled (e.g., 40-50°C) | Increased temperature reduces mobile phase viscosity, leading to sharper peaks and potentially altered selectivity that can resolve co-eluting pairs.[8][14] |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | A lower flow rate increases the interaction time with the stationary phase, enhancing resolution between closely eluting compounds.[3][9] |
| Sample Prep. | Direct injection of total lipid extract | Pre-purification with a silica column | Removes interfering lipids like triglycerides, which are a common cause of co-elution with cholesteryl esters.[3][18] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Cholesteryl Ester Separation
This protocol provides a starting point for developing a separation method. Further optimization will likely be required based on the specific sample and instrumentation.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient Program:
-
Start with a shallow gradient, for example, from 50% B to 80% B over 30 minutes. Hold at 80% B for 5 minutes before returning to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (maintained by a column oven).
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 210 nm.
Protocol 2: Sample Pre-purification using Silica Gel Column Chromatography
This protocol describes a method to separate cholesteryl esters from other lipid classes prior to HPLC analysis.[18]
-
Column Preparation: Prepare a small glass column with silica gel-60 slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the dried total lipid extract in a minimal volume of hexane and load it onto the column.
-
Elution:
-
Elute the cholesteryl ester fraction from the column using a non-polar solvent, such as hexane containing a small percentage (1-2%) of ethyl acetate.
-
More polar lipids, such as free cholesterol and triglycerides, will be retained on the column and can be eluted later with more polar solvents if needed.
-
-
Fraction Collection: Collect the eluate containing the cholesteryl esters.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried cholesteryl ester fraction in the initial HPLC mobile phase or a compatible solvent for injection.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the co-elution of cholesteryl esters in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. scribd.com [scribd.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 14. Restek - Blog [restek.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 18. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. High Performance Reverse Phase Chromatography of Triglycerides, Cholesterol and Cholesteryl Esters and Its Application in the Analysis of Natural and Oxidized Oils | IDEALS [ideals.illinois.edu]
Technical Support Center: Isomerization of Docosapentaenoic Acid (DPA) during GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomerization of docosapentaenoic acid (DPA) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is docosapentaenoic acid (DPA) isomerization and why is it a concern in GC-MS analysis?
A1: Docosapentaenoic acid (DPA) is a polyunsaturated fatty acid (PUFA) with multiple double bonds. Isomerization is the process where the chemical structure of the DPA molecule is altered, particularly the arrangement of its double bonds (e.g., conversion from cis to trans), without changing its molecular formula. This is a significant concern in GC-MS analysis because it can lead to the misidentification and inaccurate quantification of DPA isomers, potentially impacting the interpretation of experimental results in various research and development fields.
Q2: What are the primary causes of DPA isomerization during GC-MS analysis?
A2: The primary causes of DPA isomerization during GC-MS analysis are thermal stress and certain chemical conditions during sample preparation. High temperatures in the GC injector port and oven can provide the energy needed for the double bonds in the DPA molecule to reconfigure.[1][2][3][4][5][6] Additionally, the derivatization step, which is necessary to make DPA volatile for GC analysis, can also induce isomerization if not performed under optimized and mild conditions.[7]
Q3: How does the choice of derivatization reagent affect DPA isomerization?
A3: The choice of derivatization reagent and the reaction conditions play a crucial role in minimizing DPA isomerization. Harsher reagents or high-temperature derivatization methods can promote the formation of isomers. For instance, lowering the derivatization temperature from 95 °C to room temperature has been shown to prevent cis to trans double bond isomerization for conjugated fatty acids.[7] Common derivatization agents for fatty acids include boron trifluoride in methanol (BF₃-methanol) and acetyl chloride/methanol.[7][8] It is essential to use mild reaction conditions to preserve the original isomeric profile of DPA.
Q4: Which type of GC column is best suited for analyzing DPA and its isomers?
A4: For the analysis of DPA and its isomers, highly polar cyanopropyl siloxane capillary columns are recommended.[2][9][10][11][12] These columns provide better separation of fatty acid methyl esters (FAMEs), including positional and geometric (cis/trans) isomers, compared to non-polar or semi-polar columns. A longer column (e.g., 100 m) can further enhance the resolution of closely eluting isomers.[2][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks or shoulders around the DPA peak. | Isomerization of DPA due to high temperatures in the GC inlet. | Reduce the injector port temperature. A starting point is 250°C, but further optimization may be necessary.[13] |
| Isomerization during derivatization. | Optimize the derivatization protocol by using milder conditions, such as lower temperatures and shorter reaction times.[7] | |
| Co-elution of DPA isomers. | Use a highly polar capillary column (e.g., cyanopropyl siloxane) of sufficient length (e.g., 100 m) to improve isomer separation.[2][9] Adjust the oven temperature program to enhance resolution. | |
| Poor peak shape (tailing or fronting) for the DPA peak. | Active sites in the GC inlet or column. | Clean or replace the inlet liner and trim the first few centimeters of the column.[14][15] |
| Column overload. | Reduce the injection volume or dilute the sample.[14] | |
| Inconsistent DPA quantification results across replicate injections. | Degradation of DPA during sample storage or preparation. | Store samples at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[16] Consider adding an antioxidant like BHT during sample preparation. |
| Leaks in the GC system. | Check for leaks in the injector, column connections, and gas lines. | |
| Rising baseline during the GC run. | Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[14][15] |
Quantitative Data on Isomerization
The extent of isomerization is highly dependent on the specific analytical conditions. The following table summarizes the impact of temperature on the formation of trans isomers of linoleic acid, a related polyunsaturated fatty acid, which can serve as an indicator for the behavior of DPA.
| Temperature (°C) | Amount of trans C18:2 formed (mg/g) | Reference |
| 140 | 0.782 | [5] |
| 160 | 1.549 | [5] |
| 180 | - | [6] |
| 200 | - | [6] |
| 220 | 3.971 | [5][6] |
Note: Data for docosapentaenoic acid specifically is limited in the reviewed literature, but the trend of increasing isomerization with temperature is a well-established phenomenon for polyunsaturated fatty acids.[5][6]
Experimental Protocols
Protocol 1: Derivatization of DPA to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
This protocol describes a common method for preparing FAMEs from lipid samples for GC-MS analysis.
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer procedure.[13][17]
-
Saponification (Optional, for esterified fatty acids): To analyze total fatty acids, first release them from their glycerol backbone.
-
Add methanolic KOH to the extracted lipid sample.
-
Heat the mixture to release the free fatty acids.
-
-
Methylation:
-
To the extracted lipids or saponified free fatty acids, add 2 mL of 12-14% boron trifluoride-methanol (BF₃-methanol) reagent.[14]
-
Cap the reaction vessel tightly and heat at 60-100°C for 5-10 minutes. Note: To minimize isomerization, it is crucial to optimize this step by using the lowest effective temperature and shortest time.[14]
-
Cool the vessel to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution (or water) to the reaction mixture.
-
Vortex vigorously for at least 30 seconds to extract the FAMEs into the hexane layer.[14]
-
Allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The hexane layer containing the FAMEs is now ready for injection into the GC-MS.
Protocol 2: GC-MS Analysis of DPA FAMEs
This protocol provides a general guideline for the GC-MS analysis of DPA FAMEs. Parameters should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: Highly polar cyanopropyl siloxane capillary column (e.g., CP-Sil 88, SP-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness.[2][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C (can be lowered to reduce thermal stress)[13]
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
References
- 1. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. web.usm.my [web.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Maximized PUFA measurements improve insight in changes in fatty acid composition in response to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. ijpras.com [ijpras.com]
Technical Support Center: Analysis of Cholesteryl Docosapentaenoate by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Cholesteryl Docosapentaenoate. Our focus is on mitigating ion suppression, a common challenge that can significantly impact data quality.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively affect the sensitivity, accuracy, and precision of your analysis. Given that this compound is often analyzed in complex biological matrices like plasma or serum, ion suppression is a significant concern.
Q2: What are the primary causes of ion suppression in the LC-MS analysis of this compound?
A2: The most common culprits for ion suppression in lipid analysis from biological samples are phospholipids.[2][3] These molecules are highly abundant in matrices like plasma and serum and can co-elute with this compound, competing for ionization in the MS source. Other potential sources of ion suppression include salts, proteins, and other endogenous metabolites.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: A widely used method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a pure this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample prepared without the analyte) is then injected. Any significant dip in the constant analyte signal as the matrix components elute indicates the presence of ion suppression.
Q4: What are the most effective strategies to mitigate ion suppression for this compound?
A4: A multi-pronged approach is often the most effective. This includes:
-
Optimized Sample Preparation: Employing techniques that selectively remove interfering matrix components, particularly phospholipids. Solid-Phase Extraction (SPE), especially with specialized phases like HybridSPE®, is highly effective.
-
Chromatographic Separation: Fine-tuning your LC method to achieve baseline separation between this compound and the primary sources of ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ion suppression. A SIL-IS will co-elute with the analyte and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of the effectiveness of common techniques in removing phospholipids, a major contributor to matrix effects in lipid analysis. While this data was generated for the analysis of clenbuterol, the trend in phospholipid removal is representative and applicable to the analysis of other lipids like cholesteryl esters in biological plasma.
| Sample Preparation Method | Relative Phospholipid Removal | Analyte Recovery | Expected Impact on Ion Suppression for this compound |
| Protein Precipitation (PPT) | Low | Variable | High |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | Moderate |
| HybridSPE®-Phospholipid | Very High (>95%) | High (>95%) | Very Low |
Table based on findings from a comparative study on sample preparation techniques for LC-MS analysis.[2]
Experimental Protocols
Protocol 1: Sample Preparation using HybridSPE®-Phospholipid 96-Well Plate
This protocol is designed for the efficient removal of proteins and phospholipids from plasma or serum samples prior to the LC-MS analysis of this compound.
Materials:
-
HybridSPE®-Phospholipid 96-well plate
-
Plasma or serum samples
-
Acetonitrile (ACN) with 1% formic acid (precipitating solvent)
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound (e.g., Cholesteryl Oleate-d7 or Cholesteryl Arachidonate-d8)
-
96-well collection plate
-
Vacuum manifold
Procedure:
-
Spike Internal Standard: To each well of the HybridSPE®-Phospholipid plate, add the SIL-IS.
-
Add Sample: Add 100 µL of plasma or serum sample to each well.
-
Protein Precipitation: Add 300 µL of ACN with 1% formic acid to each well.
-
Mix: Mix thoroughly by vortexing the plate for 1 minute.
-
Elution: Place the 96-well plate on a vacuum manifold with a collection plate underneath. Apply vacuum (e.g., -10 in. Hg) until the entire sample has passed through the sorbent bed and into the collection plate.
-
Analysis: The collected filtrate is now ready for direct injection into the LC-MS system.
Protocol 2: LC-MS Method for this compound Analysis
This is a general reverse-phase LC-MS method adaptable for the analysis of cholesteryl esters.[1][4][5]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (e.g., [M+NH4]+) to the characteristic product ion of the cholesterol backbone (m/z 369.3).
-
SIL-IS (e.g., Cholesteryl Oleate-d7): Monitor the corresponding transition for the deuterated internal standard.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of this compound.
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for identifying and mitigating ion suppression.
Mechanism of HybridSPE®-Phospholipid Technology
Caption: Selective removal of phospholipids by HybridSPE® technology.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing MS/MS Fragmentation for Cholesteryl Docosapentaenoate Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cholesteryl Docosapentaenoate (ChE(22:5)) using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound and other cholesteryl esters by mass spectrometry?
Cholesteryl esters, including this compound, present several analytical challenges due to their inherent physicochemical properties. These include their hydrophobicity, chemically inert nature, and poor ionization efficiency in common electrospray ionization (ESI) sources.[1][2][3][4] These factors can lead to low signal intensity and difficulty in detection and accurate quantification.
Q2: How can I improve the ionization of this compound?
To enhance the ionization of cholesteryl esters, it is recommended to promote the formation of adducts. The most common and effective approaches are:
-
Ammonium Adducts: In positive ion mode, cholesteryl esters readily form ammonium adducts ([M+NH₄]⁺).[5]
-
Lithiated Adducts: The use of lithium salts can facilitate the formation of lithiated adducts ([M+Li]⁺), which have been shown to enhance ionization and provide class-specific fragmentation.[6][7]
Q3: What are the characteristic fragment ions I should look for in the MS/MS spectrum of this compound?
The most characteristic fragmentation of cholesteryl esters in MS/MS is the cleavage of the ester bond. This results in two key diagnostic ions:
-
A prominent product ion at m/z 369.3 , corresponding to the cholestadiene cation, which is the cholesterol backbone after the loss of the fatty acyl chain and a water molecule.[5][6][8]
-
A neutral loss of 368.5 Da , which corresponds to the neutral cholesterol moiety.[6][7]
When analyzing oxidized cholesteryl esters, fragment ions at m/z 367 and m/z 385 may also be observed if the oxidation occurs on the cholesterol ring.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for this compound | 1. Poor ionization.[1][2][3][4]2. Inappropriate collision energy. | 1. Ensure the mobile phase contains an ammonium salt (e.g., ammonium formate or acetate) or a lithium salt to promote adduct formation.[6][7]2. Optimize the collision energy. Start with a normalized collision energy of 30 or a specific value around 25 eV for lithiated adducts and adjust as needed.[6][11] |
| Poor fragmentation or absence of characteristic fragment ions (e.g., m/z 369.3) | 1. Insufficient collision energy.2. In-source fragmentation.[12] | 1. Systematically increase the collision energy in small increments to find the optimal value for generating the desired fragments.[13][14][15]2. Reduce the source temperature or fragmentor voltage to minimize fragmentation before the collision cell. |
| Interference from isobaric species | Co-elution of other lipids with the same nominal mass, such as diacylglycerols.[6][7] | 1. Improve chromatographic separation by optimizing the LC gradient.2. Utilize high-resolution mass spectrometry to differentiate between species with the same nominal mass but different exact masses.3. Use specific scan modes like neutral loss of 368.5 Da, which is characteristic of cholesteryl esters.[6][7] |
| Difficulty in annotating spectra | Limited coverage of cholesteryl ester spectra in public MS/MS libraries.[16][11] | 1. Manually interpret the spectra based on the known fragmentation patterns (presence of m/z 369.3).2. Use molecular networking approaches to cluster related lipid species and aid in annotation.[16][11] |
Experimental Protocols
General Lipid Extraction Protocol
This protocol is a general guideline for the extraction of total lipids, including cholesteryl esters, from biological samples.
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent.
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method).
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with your LC-MS system (e.g., isopropanol/acetonitrile).
Sample Protocol for MS/MS Analysis of this compound
This protocol provides a starting point for setting up an LC-MS/MS experiment for the identification of ChE(22:5).
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: Develop a gradient that effectively separates cholesteryl esters from other lipid classes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the expected m/z of the [M+NH₄]⁺ adduct of ChE(22:5) (e.g., m/z 600-1000).[16]
-
MS2 Method:
-
Precursor Ion: Select the m/z of the [M+NH₄]⁺ adduct of ChE(22:5).
-
Collision Energy: Start with a normalized collision energy of 30 or a fixed energy of approximately 25 eV and optimize.[6][16]
-
Product Ion Scan: Scan for the characteristic product ion at m/z 369.3. Alternatively, use a neutral loss scan for 368.5 Da.[5][6][7]
-
-
Quantitative Data Summary
Table 1: Optimized Collision Energies for Cholesteryl Ester Analysis
| Adduct Type | Collision Energy (CE) | Instrument Type | Reference |
| Lithiated Adducts | 25 eV | Triple Quadrupole | [6] |
| Not Specified | Normalized CE of 30 | Not Specified | [16][11] |
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for ChE(22:5) identification.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. | Semantic Scholar [semanticscholar.org]
- 11. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics [kci.go.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. skyline.ms [skyline.ms]
- 16. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Technical Support Center: Optimizing Cholesteryl Docosapentaenoate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Cholesteryl docosapentaenoate. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting cholesteryl esters like this compound?
A1: The most widely used methods for extracting cholesteryl esters are liquid-liquid extraction (LLE) techniques, such as the Folch and Bligh-Dyer methods, and solid-phase extraction (SPE).[1][2][3] The Folch method utilizes a chloroform:methanol solvent system, which is particularly effective for a broad range of lipids, including less abundant ones.[4] The Bligh-Dyer method is a modification of the Folch method that uses a reduced solvent-to-sample ratio.[1][2] Solid-phase extraction (SPE) offers a more targeted approach, allowing for the separation of different lipid classes, including cholesteryl esters, with high efficiency and reproducibility.[5][6][7]
Q2: Which extraction method is best suited for my sample type?
A2: The choice of extraction method often depends on the sample matrix. The Folch method is generally preferred for solid tissues, while the Bligh-Dyer method is considered advantageous for biological fluids.[2] For samples with a high lipid content (>2%), the Folch method may yield a higher recovery due to its larger solvent-to-sample ratio.[1][2] SPE is a versatile technique suitable for various sample types, including plasma and tissue extracts, and is particularly useful for cleaner extracts and separating lipid classes prior to analysis.[5][8][9]
Q3: How can I improve the recovery of this compound from my samples?
A3: To enhance recovery, consider the following:
-
Optimize Solvent-to-Sample Ratio: For methods like Folch and Bligh-Dyer, a sample-to-solvent ratio of 1:20 (v/v) is often recommended for optimal lipid yield.[2][10]
-
Use Appropriate Solvents: A mixture of polar and non-polar solvents is crucial. Chloroform and methanol are effective for disrupting protein-lipid complexes and dissolving neutral lipids.[11] For non-polar lipids like cholesteryl esters, hexane-isopropanol can also be an effective solvent system.[3][4]
-
Prevent Oxidation: this compound is susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[12]
-
Minimize Isomerization: High temperatures and harsh pH conditions can cause isomerization of the docosapentaenoic acid moiety.[13] Use cold extraction techniques and avoid strong acids or bases where possible.[13]
Q4: What are the critical factors to consider during sample preparation to ensure accurate quantification?
A4: Key considerations include:
-
Internal Standards: Use an appropriate internal standard, such as a deuterated version of the analyte or a structurally similar cholesteryl ester, to account for extraction losses and variations in instrument response.
-
Preventing Degradation: Minimize exposure to light and high temperatures during all sample handling and preparation steps.[13] Store samples at -80°C under an inert gas if not analyzed immediately.[13]
-
Derivatization: For gas chromatography (GC) analysis, derivatization may be necessary. However, this step can introduce artifacts, so it's crucial to use mild derivatization methods to avoid isomerization.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of the sample matrix using mechanical methods (e.g., sonication, bead beating) or enzymatic digestion.[11] |
| Suboptimal solvent-to-sample ratio. | Increase the solvent volume. A 1:20 (v/v) sample-to-solvent ratio is often recommended for Folch and Bligh-Dyer methods.[2][10] | |
| Inefficient phase separation in LLE. | Ensure the correct ratio of chloroform, methanol, and water is used to achieve proper phase separation. Centrifugation can aid in separating the layers. | |
| Adsorption to labware. | Silanize glassware to minimize active sites for adsorption. Rinse collection tubes with a small amount of the final extraction solvent.[12] | |
| Poor Reproducibility | Inconsistent sample handling and extraction timing. | Process all samples in a consistent manner and for the same duration.[12] |
| Variable exposure to heat or light. | Maintain consistent temperature control and minimize light exposure for all samples throughout the workflow.[13] | |
| Incomplete solvent evaporation. | Ensure complete removal of extraction solvents under a gentle stream of nitrogen before reconstitution for analysis. | |
| Presence of Contaminating Peaks in Chromatogram | Co-extraction of other lipid classes or non-lipid contaminants. | Incorporate a solid-phase extraction (SPE) step to clean up the sample and isolate the cholesteryl ester fraction.[5][9] |
| Isomerization or degradation products. | Use milder extraction and derivatization conditions (lower temperature, neutral pH). Add antioxidants to solvents.[12][13] Check the purity of standards. | |
| Instrumental Analysis Issues (e.g., GC or LC-MS) | Poor ionization of cholesteryl esters in LC-MS. | Optimize ESI source conditions. The use of lithiated adducts can enhance ionization and provide class-specific fragmentation. |
| Thermal degradation of cholesteryl esters in the GC inlet. | Use a deactivated inlet liner and ensure the carrier gas is pure. An antioxidant can sometimes be co-injected. |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Tissue Samples
-
Homogenization: Homogenize 50-100 mg of tissue in a suitable volume of ice-cold phosphate-buffered saline (PBS).
-
Initial Extraction: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Re-extraction: Add another 2 volumes of chloroform to the remaining aqueous layer, vortex, centrifuge, and pool the second organic phase with the first.
-
Washing: Wash the pooled organic phase by adding 0.2 volumes of a 1:1 (v/v) methanol:water solution, vortexing, and centrifuging. Discard the upper aqueous phase.
-
Drying: Evaporate the solvent from the final organic phase under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane for GC, or a mobile phase-compatible solvent for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment
This protocol is intended for the purification of cholesteryl esters from a total lipid extract obtained from methods like the Folch extraction.
-
Column Conditioning: Condition a silica-based SPE cartridge (e.g., 100 mg) by washing with 2 mL of hexane.[9]
-
Sample Loading: Dissolve the dried total lipid extract in a minimal volume (e.g., 1 mL) of toluene and load it onto the conditioned SPE cartridge.[9]
-
Elution of Cholesteryl Esters: Elute the non-polar lipids, including cholesteryl esters, with 1-2 mL of hexane.[9] Collect this fraction.
-
Elution of Other Lipids (Optional): Other lipid classes can be subsequently eluted with solvents of increasing polarity. For example, cholesterol and other sterols can be eluted with 30% isopropanol in hexane.[9]
-
Drying and Reconstitution: Dry the collected cholesteryl ester fraction under a gentle stream of nitrogen and reconstitute in an appropriate solvent for analysis.
Visualizations
Experimental Workflow for Cholesteryl Ester Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Metabolic Pathway of Cholesteryl Esters
Caption: Simplified pathway of cellular cholesteryl ester synthesis, storage, and hydrolysis.
References
- 1. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common and differential effects of docosahexaenoic acid and eicosapentaenoic acid on helper T-cell responses and associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Cholesterol Metabolism [utmb.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eicosapentaenoic acid reduces membrane fluidity, inhibits cholesterol domain formation, and normalizes bilayer width in atherosclerotic-like model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Quantifying Low-Abundance Cholesteryl Esters
Welcome to the technical support center for the quantification of low-abundance cholesteryl esters (CEs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for accurate and sensitive CE analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance cholesteryl esters?
Quantifying low-abundance cholesteryl esters presents several analytical challenges primarily due to their physicochemical properties and the complexity of biological matrices. Key difficulties include:
-
Poor Ionization Efficiency: CEs are neutral lipids that do not ionize well using common techniques like electrospray ionization (ESI), leading to low sensitivity in mass spectrometry (MS)-based methods.[1][2][3][4]
-
High Hydrophobicity: Their nonpolar nature can lead to poor solubility in typical reverse-phase liquid chromatography (LC) mobile phases and cause issues with chromatographic peak shape and resolution.[1][2]
-
Sample Complexity and Matrix Effects: Biological samples (e.g., plasma, cells, tissues) contain a high abundance of other lipids and molecules that can interfere with CE analysis, causing ion suppression or enhancement in the MS source.[5]
-
Co-elution of Structurally Similar Species: The presence of numerous CE species with similar fatty acid chains, as well as other neutral lipids like triglycerides, can lead to chromatographic co-elution, complicating accurate quantification.[6]
-
Low Endogenous Concentrations: Many biologically significant CE species are present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification.[7]
Q2: Which analytical platforms are most suitable for quantifying low-abundance cholesteryl esters?
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of cholesteryl esters.[1][2] High-performance liquid chromatography (HPLC) coupled with various detectors is also employed.[6][8] While gas chromatography-mass spectrometry (GC-MS) can be used, it often requires cumbersome derivatization steps.[1][3]
Q3: What are the key considerations for sample preparation when analyzing low-abundance cholesteryl esters?
Effective sample preparation is critical for the successful quantification of low-abundance CEs. Key considerations include:
-
Lipid Extraction: Common methods like the Folch or Bligh-Dyer procedures are used to extract lipids from biological samples.[9]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up samples and enrich for neutral lipids, including CEs, thereby reducing matrix effects.[5]
-
Internal Standards: The use of appropriate internal standards, such as deuterated CE species (e.g., cholesterol-d7) or CEs with odd-chain fatty acids (e.g., cholesteryl heptadecanoate), is crucial for accurate quantification to correct for extraction losses and matrix effects.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of low-abundance cholesteryl esters.
Issue 1: Low Signal-to-Noise Ratio (S/N) for Cholesteryl Ester Peaks
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize MS source parameters (e.g., spray voltage, gas flows, temperatures).[5] Experiment with different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for neutral lipids.[4] Consider mobile phase additives (e.g., ammonium formate) to promote adduct formation and enhance ionization.[3][5] |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition to improve the solubility of hydrophobic CEs.[1][2] Employ longer or shallower gradients to improve separation.[5] Consider using a different stationary phase, such as a C18 or C30 column.[5] |
| High Background Noise | Use high-purity solvents and reagents to minimize background contamination.[5] Implement a robust sample cleanup procedure like SPE to remove interfering substances.[5] |
Issue 2: Poor Separation of Cholesteryl Ester Species
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isobaric Species | Optimize the chromatographic gradient and mobile phase to improve the resolution of different CE species.[6] Utilize high-resolution mass spectrometry (HRMS) to differentiate between species with very similar mass-to-charge ratios. |
| Interference from Other Lipids | Employ a sample cleanup method like SPE to remove other lipid classes.[5] Adjust the chromatographic method to separate CEs from other neutral lipids like triglycerides. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Use matrix-matched calibration standards to compensate for ion suppression or enhancement.[7] Incorporate stable isotope-labeled internal standards that co-elute with the analytes of interest.[1] Perform a dilution series of the sample extract to assess the presence of matrix effects. |
| In-source Fragmentation | Be aware that different CE species can exhibit varying degrees of in-source fragmentation, which can affect quantification.[10] Applying species-specific response factors may be necessary for accurate quantification, especially with full scan MS methods.[10] |
| Sample Degradation | Store samples properly at low temperatures (-80°C) and minimize freeze-thaw cycles. Add antioxidants like BHT during extraction to prevent oxidation of unsaturated fatty acid chains. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of cholesteryl esters using LC-MS based methods.
Table 1: Typical Performance Characteristics of LC-MS Methods for Cholesteryl Ester Quantification
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.5–10 ng/mL | [7] |
| Linearity (Dynamic Range) | ≥ 4 orders of magnitude | [7] |
| Precision (CV%) | Intra-batch: ≤ 10%; Inter-batch: ≤ 15% | [7] |
| Mass Accuracy (HRAM) | ≤ 3 ppm | [7] |
| Carryover | < 0.1% | [7] |
Experimental Protocols
Protocol 1: Lipid Extraction from Mammalian Cells for Cholesteryl Ester Analysis
This protocol is adapted from established methods for lipidomics analysis.[1]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lipid Extraction: Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet. At this stage, add deuterated surrogate sterol standards for quantitative analysis.[11]
-
Phase Separation: Vortex the mixture and then add chloroform and PBS to induce phase separation.[11]
-
Collection of Organic Phase: Centrifuge the sample to separate the layers. Carefully collect the lower organic phase containing the lipids.[11]
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent (e.g., 2:1 v/v chloroform:methanol) for LC-MS analysis.[3]
Visualizations
Experimental Workflow for Cholesteryl Ester Quantification
Caption: A general workflow for the quantification of cholesteryl esters.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Troubleshooting guide for low signal-to-noise in CE analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of a high-performance liquid chromatography method for isolation and quantitation of cholesterol and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lipidmaps.org [lipidmaps.org]
Technical Support Center: Selecting the Right Chromatography Column for Cholesteryl Ester Isomers
Welcome to our technical support center dedicated to the chromatographic separation of cholesteryl ester isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on column selection, troubleshooting common experimental issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cholesteryl ester isomers?
A1: The primary challenge in separating cholesteryl ester isomers lies in their high degree of structural similarity. Isomers possess the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[1] Their similar physicochemical properties, such as polarity and hydrophobicity, often lead to co-elution in standard chromatographic systems.[1] The main types of cholesteryl ester isomers encountered are:
-
Positional isomers: Differing in the position of double bonds within the fatty acyl chain.
-
Geometric isomers: Differing in the cis/trans configuration of double bonds.
-
Chain length isomers: Differing in the length of the fatty acyl chain.
Q2: Which chromatographic techniques are most suitable for separating cholesteryl ester isomers?
A2: The choice of technique depends on the specific separation goal. The most common and effective methods are:
-
Silver Ion Chromatography (Ag+-HPLC): Excellent for separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates isomers based on their hydrophobicity, which is influenced by both the length of the fatty acyl chain and the degree of unsaturation.[4][5]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Separates lipids into classes based on the polarity of their head groups. It can effectively separate cholesteryl esters from other lipid classes like triglycerides.[6][7]
-
Supercritical Fluid Chromatography (SFC): A high-efficiency technique that can separate both polar and nonpolar compounds, offering good resolution for lipid isomers.[5][8]
Q3: Can I use a standard C18 column for separating all types of cholesteryl ester isomers?
A3: While C18 columns are widely used in reversed-phase chromatography for lipid analysis, they may not provide sufficient resolution for complex mixtures of cholesteryl ester isomers, especially geometric (cis/trans) and positional isomers.[9] For these challenging separations, specialized columns such as those with cholesteryl-bonded silica or silver-ion impregnated columns are often more effective.[9][10]
Q4: How does the mobile phase composition affect the separation of cholesteryl ester isomers?
A4: The mobile phase is a critical parameter for achieving optimal separation.
-
In RP-HPLC , a typical mobile phase is a gradient of an organic solvent (like acetonitrile or methanol) and water. Adjusting the gradient slope and solvent composition can significantly impact the resolution of isomers based on hydrophobicity.[8][11]
-
In NP-HPLC , non-polar solvents like hexane are mixed with a slightly more polar solvent such as isopropanol or ethyl acetate to elute the compounds from a polar stationary phase.[6][12]
-
In Silver Ion Chromatography , the mobile phase often consists of a non-polar solvent with a small amount of a more polar modifier to elute the analytes from the silver ion column.[2][13]
Q5: What detection methods are compatible with the separation of cholesteryl esters?
A5: Cholesteryl esters lack a strong chromophore, which can make UV detection challenging. Common detection methods include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response compared to ELSD.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification and quantification of individual cholesteryl ester species.[1] ESI and APCI are common ionization sources used.[14]
-
UV Detection at low wavelengths (around 210 nm): Can be used, but may suffer from lower sensitivity and interference from other molecules.[15][16]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic analysis of cholesteryl ester isomers.
Issue 1: Poor Resolution and Co-elution of Isomers
Symptom: Peaks for different cholesteryl ester isomers are overlapping or not baseline-resolved.
| Potential Cause | Solution |
| Inappropriate Column Chemistry | For cis/trans or positional isomers, a standard C18 column may not provide enough selectivity. Action: Switch to a silver-ion column or a column with a shape-selective stationary phase like cholesteryl-bonded silica.[9][10] |
| Suboptimal Mobile Phase Gradient | The gradient may be too steep, not allowing enough time for separation. Action: Optimize the gradient by making it shallower. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) to alter selectivity.[11] |
| Incorrect Flow Rate | A flow rate that is too high can reduce column efficiency and resolution. Action: Reduce the flow rate. This will increase analysis time but can significantly improve resolution. |
| Elevated Column Temperature | Higher temperatures can decrease retention and resolution in some cases, particularly in silver ion chromatography where it can weaken the pi-complexation.[16] Action: Optimize the column temperature. For silver ion chromatography, lower temperatures often improve separation. |
Issue 2: Peak Broadening
Symptom: Chromatographic peaks are wider than expected, leading to poor resolution and reduced sensitivity.
| Potential Cause | Solution |
| Extra-column Volume | Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening. Action: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly made to avoid dead volume.[17] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Action: Reduce the injection volume or dilute the sample.[18] |
| Column Contamination or Degradation | Buildup of strongly retained compounds on the column can lead to poor peak shape. Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[19] |
| Mismatch between Sample Solvent and Mobile Phase | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Action: Dissolve the sample in the initial mobile phase whenever possible.[20] |
Issue 3: Peak Splitting or Shoulders
Symptom: A single peak appears as two or more merged peaks or has a noticeable shoulder.
| Potential Cause | Solution |
| Co-elution of Isomers | What appears to be a split peak may actually be two closely eluting isomers. Action: Employ a column with higher selectivity (e.g., silver ion) or optimize the mobile phase and temperature to improve separation.[21] |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Action: This usually indicates column degradation. Replacing the column is the most reliable solution.[21] |
| Partially Blocked Frit | A blockage in the inlet frit can disrupt the sample flow onto the column. Action: Reverse flush the column (if the manufacturer's instructions permit) to try and dislodge the blockage. If this fails, the column may need to be replaced.[21] |
| Injector Problems | Issues with the injector, such as a partially blocked needle or a poorly seated rotor seal, can cause sample introduction problems. Action: Clean and maintain the injector according to the manufacturer's guidelines. |
Data Presentation: Column Performance Comparison
The following tables summarize the typical performance of different HPLC columns for the separation of cholesteryl ester isomers. Note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Qualitative Comparison of HPLC Column Performance for Cholesteryl Ester Isomer Separation
| Column Type | Stationary Phase | Primary Separation Principle | Strengths | Weaknesses | Primary Application |
| Silver-Ion (Ag+-HPLC) | Silver-ion impregnated silica or cation-exchange resin | π-complexation with double bonds | Excellent resolution of geometric (cis/trans) and positional isomers.[2][3][9] | Longer analysis times, potential for column instability. | Detailed profiling of unsaturated cholesteryl ester isomers. |
| Reversed-Phase (RP-HPLC) | C18 (Octadecylsilane) | Hydrophobicity | Robust and widely applicable. Good for separating by chain length and degree of unsaturation.[4][10] | Limited separation of geometric and positional isomers.[9] | General profiling and quantification of cholesteryl esters. |
| Reversed-Phase (RP-HPLC) | Cholesteryl-bonded silica | Hydrophobicity & Molecular Shape Recognition | Superior separation of geometric and positional isomers compared to C18 due to high molecular shape selectivity.[9][10] | May have different selectivity for other lipid classes. | Analysis of complex mixtures of cholesteryl ester isomers where C18 fails. |
| Normal-Phase (NP-HPLC) | Silica | Polarity | Excellent for separating lipid classes (e.g., cholesteryl esters from triglycerides).[6] | Not suitable for separating isomers within the cholesteryl ester class. | Isolation of the cholesteryl ester fraction from a total lipid extract. |
Experimental Protocols
Below are detailed methodologies for key experiments in the analysis of cholesteryl ester isomers.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for General Profiling
This protocol is suitable for the separation of cholesteryl esters based on fatty acyl chain length and degree of unsaturation.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 1 mL of isopropanol containing an internal standard (e.g., cholesteryl heptadecanoate).[22]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to pellet proteins.
-
Transfer the supernatant to a clean vial for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v)[15][16][22]
-
Gradient:
-
0-5 min: 80% B
-
5-25 min: Linear gradient to 100% B
-
25-35 min: Hold at 100% B
-
35.1-40 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: ELSD, CAD, or MS. For UV, monitor at 210 nm.[15][16]
-
Protocol 2: Silver Ion HPLC (Ag+-HPLC) for Unsaturated Isomer Separation
This protocol is designed for the high-resolution separation of cholesteryl ester isomers based on the number and geometry of double bonds.
-
Sample Preparation:
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Isolate the cholesteryl ester fraction using solid-phase extraction (SPE) on a silica cartridge if necessary to remove interfering lipid classes. Elute cholesteryl esters with a non-polar solvent like hexane.
-
Redissolve the dried cholesteryl ester fraction in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient of acetonitrile in hexane is typically used. For example, starting with 0.1% B and increasing to 1-2% B over 30-40 minutes. The exact gradient will need to be optimized based on the specific isomers of interest.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C (lower temperatures often enhance separation in Ag+-HPLC).[16]
-
Injection Volume: 20 µL
-
Detection: ELSD or CAD are preferred as the mobile phase is not ideal for ESI-MS without post-column modification.
-
Mandatory Visualization
Caption: A decision tree to guide the selection of the appropriate HPLC column.
Caption: A general experimental workflow for the analysis of cholesteryl ester isomers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. mdpi.com [mdpi.com]
- 4. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 21. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
Technical Support Center: Troubleshooting HPLC Analysis of Cholesteryl Docosapentaenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cholesteryl docosapentaenoate, with a specific focus on peak tailing.
Troubleshooting Guides
Issue: My this compound peak is tailing.
Peak tailing is a common issue in HPLC, often defined by an asymmetry factor greater than 1.2.[1] It can compromise the accuracy of peak integration and reduce resolution.[2] The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[1]
Question: What are the primary causes of peak tailing for a hydrophobic molecule like this compound?
Answer: For a non-polar analyte like this compound, peak tailing in reversed-phase HPLC can stem from several factors:
-
Secondary Interactions with the Stationary Phase: Although retention in reversed-phase chromatography is primarily due to hydrophobic interactions, residual silanol groups on the silica-based stationary phase can introduce secondary, polar interactions.[1] These interactions can lead to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.[3]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a sample dissolved in a strong solvent (volume overload) can lead to peak distortion, including tailing.[2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to the creation of active sites that can cause tailing. This can manifest as a void at the column inlet or contamination of the inlet frit.[2][4]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or wide-diameter tubing, can increase dispersion and contribute to peak tailing.[5]
-
Mobile Phase Incompatibility: A mobile phase that is too weak may result in the analyte lingering on the column, contributing to peak tailing.[2] Additionally, the choice of buffer and its concentration can significantly impact peak shape.[6][7]
-
Co-elution with an Interfering Compound: The presence of an interfering compound that is not fully resolved from the main analyte peak can manifest as peak tailing.[1]
Frequently Asked Questions (FAQs)
Q1: How can I diagnose the specific cause of peak tailing for my this compound analysis?
A1: A systematic approach is crucial. Start by injecting a neutral compound that is not expected to interact with residual silanols. If this neutral compound also exhibits peak tailing, the issue is likely a physical problem within the system, such as a column void or issues with tubing and fittings.[4] If the neutral compound has a symmetrical peak shape while your this compound peak tails, the problem is more likely chemical in nature, pointing towards secondary interactions with the stationary phase or mobile phase issues.[4]
Q2: What are the first steps I should take to troubleshoot peak tailing?
A2:
-
Check for System Leaks and Proper Fittings: Ensure all connections are secure and there are no leaks in the system.
-
Inspect the Guard Column: If you are using a guard column, replace it as it may be contaminated or blocked.
-
Flush the Column: Flush the analytical column with a strong solvent to remove any potential contaminants.
-
Prepare Fresh Mobile Phase: Ensure your mobile phase is correctly prepared, well-mixed, and degassed.
Q3: How does the mobile phase composition affect peak tailing for cholesteryl esters?
A3: The mobile phase plays a critical role. For reversed-phase separation of highly hydrophobic molecules like cholesteryl esters, a strong organic mobile phase is required for elution. A typical mobile phase for cholesteryl ester analysis is a mixture of acetonitrile and isopropanol.[8] If the mobile phase is too weak (i.e., contains too much aqueous component), it can lead to peak broadening and tailing. The addition of a small amount of an acid, like formic or acetic acid, can sometimes improve peak shape by minimizing interactions with the stationary phase, although this is more critical for basic analytes.[5]
Q4: Can my sample preparation method contribute to peak tailing?
A4: Yes. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent. Also, ensure your sample is free of particulates by filtering it before injection to prevent column frit blockage.[2] For complex samples, a cleanup step using Solid Phase Extraction (SPE) can remove interfering contaminants that might co-elute and cause peak tailing.[1]
Q5: When should I consider replacing my HPLC column?
A5: If you have systematically ruled out other potential causes (mobile phase, system issues, sample preparation) and the peak tailing persists, especially if it has worsened over time, it is likely that the column has degraded and needs to be replaced.[2] Keeping a logbook of column performance can help in making this decision.
Quantitative Data Summary
The following tables summarize key HPLC parameters for the analysis of cholesteryl esters, providing a reference for method development and troubleshooting.
Table 1: HPLC Columns for Cholesteryl Ester Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer Example | Reference |
| Reversed-Phase | C18 | 5 | 4.6 x 150 | Zorbax ODS | [8] |
| Reversed-Phase | C18 | 3.5 | 2.1 x 100 | Zorbax Eclipse Plus | [9] |
| Reversed-Phase | C18 | 4 | 3.9 x 300 | Nova-Pak C18 | [10] |
Table 2: Mobile Phase Compositions for Cholesteryl Ester Analysis
| Mobile Phase Composition | Mode | Flow Rate (mL/min) | Detection | Reference |
| Acetonitrile/Isopropanol (50:50, v/v) | Isocratic | 1.0 | UV (210 nm) | [8] |
| Acetonitrile/Methanol (60:40, v/v) | Isocratic | 0.5 | UV (205 nm) | [9] |
| Acetonitrile/Isopropanol (83:17, v/v) | Isocratic | 1.5 | UV (205 nm) | [10] |
| Hexane/n-butyl chloride/acetonitrile/acetic acid (90:10:1.5:0.01) | Isocratic | Not specified | UV (low wavelength) | [11] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Cholesteryl Ester Analysis
This protocol is a general guideline based on common practices for analyzing cholesteryl esters.[8][12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
This compound standard
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and isopropanol in a 50:50 (v/v) ratio.
-
Degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the prepared standard solution.
-
Monitor the chromatogram for the retention time and peak shape of this compound.
-
Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. High Performance Reverse Phase Chromatography of Triglycerides, Cholesterol and Cholesteryl Esters and Its Application in the Analysis of Natural and Oxidized Oils | IDEALS [ideals.illinois.edu]
optimizing collision energy for cholesteryl ester fragmentation in MS/MS
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Cholesteryl Esters. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the collision energy for cholesteryl ester fragmentation in MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal collision energy for cholesteryl ester fragmentation?
There is no single universal optimal collision energy for the fragmentation of cholesteryl esters (CEs). The ideal collision energy is highly dependent on the specific mass spectrometer, the type of adduct ion formed (e.g., ammonium, lithium, sodium), and the specific CE molecular species being analyzed. However, published studies provide excellent starting points. For instance, a normalized collision energy of 30 has been shown to be effective for the analysis of neutral lipids, including CEs.[1][2] For lithiated adducts of CEs, a collision energy of 25 eV has been utilized.[3] It is crucial to empirically determine the optimal collision energy on your instrument for your specific experimental conditions by performing a collision energy optimization experiment.
Q2: What are the expected fragment ions for cholesteryl esters in MS/MS?
When analyzing cholesteryl esters using tandem mass spectrometry, the most characteristic and abundant fragment ion observed is the cholestane cation at a mass-to-charge ratio (m/z) of 369.3.[3][4][5][6][7] This fragment results from the neutral loss of the fatty acid moiety. If you are analyzing lithiated adducts of CEs, you can also expect to see a fragment corresponding to the lithiated fatty acid.[3] For oxidized cholesteryl esters, the fragmentation pattern can provide information about the location of the oxidation. Oxidation on the fatty acyl chain typically still yields the m/z 369 fragment, while oxidation on the cholesterol ring will produce characteristic ions at m/z 367 and m/z 385.[4][8]
Q3: Why is the signal for my cholesteryl ester precursor ion low?
Cholesteryl esters are nonpolar neutral lipids and are known to have relatively poor ionization efficiency in electrospray ionization (ESI).[3][9][10] To enhance ionization, it is common to promote the formation of adducts. The use of ammonium acetate, lithium chloride, or sodium chloride in the mobile phase or infusion solvent can facilitate the formation of [M+NH₄]⁺, [M+Li]⁺, or [M+Na]⁺ adducts, respectively, which generally show better ionization and fragmentation characteristics.[3][5]
Q4: I see a peak at m/z 369 in my full scan spectrum. Is this normal?
Observing a significant peak at m/z 369 in a full scan (MS1) spectrum can be an indication of in-source fragmentation.[7][11] This means that the cholesteryl ester precursor ions are fragmenting in the ion source before they reach the collision cell. This can be problematic as it can interfere with the analysis of free cholesterol, which also produces a [M+H-H₂O]⁺ ion at m/z 369. To mitigate in-source fragmentation, you can try reducing the ion source temperature or the fragmentor/cone voltage.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of collision energy for cholesteryl ester fragmentation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low intensity of the m/z 369 fragment ion. | 1. Incorrect Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing further fragmentation of the m/z 369 ion. 2. Wrong Precursor Ion Selected: The selected precursor m/z may not correspond to the cholesteryl ester adduct of interest. 3. Instrument Not in MS/MS Mode: The instrument may be operating in full scan (MS1) mode instead of product ion scan or multiple reaction monitoring (MRM) mode. | 1. Perform a collision energy optimization experiment as detailed in the Experimental Protocols section. 2. Verify the calculated m/z for your target cholesteryl ester and its adduct ([M+NH₄]⁺, [M+Li]⁺, etc.). 3. Ensure your experiment is set up for MS/MS data acquisition. |
| High background noise or interfering peaks. | 1. Sample Contamination: The sample may be contaminated with other lipids or compounds that produce fragments at or near m/z 369. 2. In-source Fragmentation: As mentioned in the FAQs, fragmentation may be occurring in the ion source.[7][11] 3. Suboptimal Chromatographic Separation: If using LC-MS, co-eluting species can cause interference. | 1. Prepare fresh, high-purity solvents and standards. Use appropriate sample preparation techniques to remove interfering substances. 2. Reduce the source temperature and/or fragmentor/cone voltage. 3. Optimize the liquid chromatography method to improve the separation of cholesteryl esters from other sample components. |
| Inconsistent fragmentation efficiency across different cholesteryl ester species. | Different Ionization and Fragmentation Efficiencies: Cholesteryl esters with varying fatty acyl chain lengths and degrees of unsaturation can exhibit different ionization and fragmentation efficiencies at a single collision energy.[3] | For targeted quantitative studies, it is best to optimize the collision energy for each individual cholesteryl ester species. For non-targeted lipidomics, a compromise collision energy, such as a normalized collision energy of 30, may be used to achieve good fragmentation for a broader range of species.[1][2] |
Experimental Protocols
Protocol 1: Collision Energy Optimization for a Specific Cholesteryl Ester
This protocol describes how to determine the optimal collision energy for the fragmentation of a specific cholesteryl ester (e.g., cholesteryl oleate [M+NH₄]⁺ at m/z 666.6) to produce the characteristic cholestane fragment at m/z 369.3.
Materials:
-
Cholesteryl oleate standard
-
Appropriate solvent (e.g., methanol/chloroform with ammonium acetate)
-
Mass spectrometer with MS/MS capabilities
Procedure:
-
Prepare a standard solution of cholesteryl oleate at a concentration that provides a stable and strong signal (e.g., 1-10 µM).
-
Infuse the standard solution directly into the mass spectrometer or introduce it via a liquid chromatography system.
-
Set up the mass spectrometer to operate in positive ion mode.
-
Select the precursor ion for the ammonium adduct of cholesteryl oleate at m/z 666.6.
-
Set up a product ion scan to monitor for the fragment ion at m/z 369.3.
-
Create a method to ramp the collision energy. Start with a range of 10 to 50 eV, with a step size of 2-5 eV.
-
Acquire data across the entire collision energy range.
-
Plot the intensity of the m/z 369.3 fragment ion against the collision energy. This plot is known as a collision energy breakdown curve.
-
Identify the collision energy that yields the maximum intensity for the m/z 369.3 fragment. This is the optimal collision energy for this specific transition on your instrument.
Data Summary
Table 1: Impact of Adduct Type on Cholesteryl Ester Fragmentation
| Adduct Type | Precursor Ion Example (Cholesteryl Palmitate) | Primary Fragment Ion(s) | Reference |
| Ammonium | [M+NH₄]⁺ | m/z 369.3 (cholestane cation) | [3] |
| Lithium | [M+Li]⁺ | m/z 369.3 (cholestane cation) and m/z 263.0 (lithiated palmitate) | [3] |
| Sodium | [M+Na]⁺ | Neutral loss of 368.5 (cholestane) resulting in a sodiated fatty acid fragment | [5] |
Visualizations
References
- 1. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics [kci.go.kr]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
improving the resolution of Cholesteryl docosapentaenoate from other lipids
Welcome to the technical support center for lipid analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of Cholesteryl Docosapentaenoate from other lipids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other lipids?
A1: The primary challenge lies in the structural similarity among different cholesteryl esters and other non-polar lipids. This compound (ChE-DPA) shares a common cholesterol backbone with other cholesteryl esters, differing only in the fatty acid side chain. This results in very similar physicochemical properties, such as polarity and molecular weight, making separation difficult with standard chromatographic techniques. Co-elution with other cholesteryl esters (e.g., Cholesteryl arachidonate) or other lipid classes like triacylglycerols is a common issue.
Q2: Which analytical techniques are most effective for resolving ChE-DPA?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods.
-
Reversed-Phase HPLC (RP-HPLC) separates lipids based on their hydrophobicity. Optimizing the mobile phase, column temperature, and flow rate is critical for good resolution[1][2].
-
Silver Ion Chromatography (Argentation Chromatography) is highly effective for separating cholesteryl esters based on the number of double bonds in their fatty acid chains.[3][4][5] This technique can be performed using HPLC or solid-phase extraction columns.[3][4]
-
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can separate cholesteryl esters based on their chain lengths and the number of double bonds.[6] Derivatization is typically required to increase the volatility of the analytes.[7]
Q3: How can I effectively extract cholesteryl esters from a biological sample?
A3: Liquid-liquid extraction (LLE) is the most common method for extracting hydrophobic compounds like cholesteryl esters.[8][9]
-
Folch or Bligh and Dyer methods: These classic methods use a chloroform/methanol mixture and are considered gold standards for total lipid extraction.[9] The Folch method is often preferred for solid tissues, while the Bligh and Dyer method is advantageous for biological fluids.[9]
-
Hexane/Isopropanol: This solvent system is particularly recommended for non-polar lipids like cholesteryl esters.[9][10]
-
Methyl tert-butyl ether (MTBE): This method offers the advantage of extracting lipids into the upper organic phase, which can simplify sample handling and reduce contamination from the protein-containing phase.[9][11]
Q4: Can Mass Spectrometry (MS) alone differentiate ChE-DPA if it co-elutes with another lipid?
A4: Yes, to an extent. Tandem mass spectrometry (MS/MS) is particularly useful. Even if ChE-DPA is isobaric with another lipid (e.g., a diacylglycerol), they will produce different fragment ions upon collision-induced dissociation.[12] By using techniques like neutral loss scanning, it's possible to selectively detect all cholesterol esters in a complex mixture.[12] However, achieving good chromatographic separation beforehand is always the preferred strategy for accurate quantification and unambiguous identification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution Between Cholesteryl Ester Peaks in HPLC
-
Symptom: Your chromatogram shows a single broad peak or overlapping peaks for different cholesteryl esters, such as ChE-DPA and Cholesteryl Arachidonate (ChE-AA).
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will increase retention times and may improve separation.[13] Systematically test different solvent ratios. |
| Incorrect Flow Rate | Optimize the flow rate. In most cases, lowering the flow rate can lead to narrower peaks and better resolution, although it will increase the analysis time.[14] |
| Suboptimal Column Temperature | Adjust the column temperature. Lowering the temperature generally increases retention and can improve resolution for some compounds.[14] Ensure you operate within the stable temperature range for your column and analytes. |
| Insufficient Column Efficiency | Use a column with higher efficiency. This can be achieved by using a longer column or a column packed with smaller particles.[13][14] |
| Similar Degree of Unsaturation | If separating esters with a different number of double bonds (e.g., ChE-DPA with 5 vs. ChE-linoleate with 2), use Silver Ion (Argentation) Chromatography . This technique specifically separates lipids based on the degree of unsaturation.[3][4][5] |
Issue 2: Low Recovery of Cholesteryl Esters After Extraction
-
Symptom: The quantity of cholesteryl esters detected is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | For highly non-polar cholesteryl esters, ensure your solvent system is appropriate. While Folch is a good general method, a less polar system like n-hexane/isopropanol may yield better results for this specific lipid class.[9][10] |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases before collecting the lipid-containing layer. Centrifugation can help break up emulsions and create a clear interface. |
| Lipid Oxidation | Cholesteryl esters with polyunsaturated fatty acids like DPA are prone to oxidation. Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents to prevent degradation.[10] |
| Multiple Extraction Steps Needed | A single extraction may not be sufficient. Re-extract the aqueous phase and any protein precipitate with the organic solvent to maximize recovery.[10] |
Issue 3: Extraneous or Ghost Peaks in the Chromatogram
-
Symptom: Unexpected peaks appear in your chromatogram, complicating the identification of ChE-DPA.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Ensure all glassware is thoroughly cleaned and that solvents are of high purity (HPLC grade or higher). Contaminants can leach from plasticware; use glass or solvent-resistant plastics where possible. |
| Artifact Formation | Cholesteryl esters can degrade or undergo side reactions if exposed to harsh conditions. Avoid high temperatures and strong acids or bases during sample preparation.[7] |
| Carryover from Previous Injection | Implement a robust needle wash protocol for your autosampler. Run blank injections (injecting only the mobile phase) between samples to check for carryover. |
| Mobile Phase Degradation | Some mobile phase solvents can degrade over time. Prepare fresh mobile phases daily and ensure they are properly degassed. |
Data Presentation
Table 1: Comparison of Lipid Extraction Solvent Systems for Human LDL
This table summarizes the relative effectiveness of different solvent systems for extracting various lipid classes. Note that for Cholesteryl Esters (CE), all methods show similar high efficiency, but for less abundant lipids, the choice of solvent is critical.
| Lipid Subclass | Folch (System 1) | Bligh & Dyer (System 2) | Acidified B&D (System 3) | MeOH-TBME (System 4) | Hexane-Isopropanol (System 5) |
| Triacylglycerides (TAG) | +++ | +++ | +++ | +++ | +++ |
| Cholesteryl Esters (CE) | +++ | +++ | +++ | +++ | +++ |
| Phosphatidylcholines (PC) | +++ | +++ | +++ | +++ | ++ |
| Phosphatidylinositols (PI) | +++ | + | +++ | ++ | + |
| Ceramides (Cer) | +++ | ++ | +++ | ++ | ++ |
| Cholesterol Sulfates (CS) | +++ | + | +++ | + | + |
| Overall Total Lipid Yield | Highest | High | Highest | High | Lowest |
Data adapted from Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.[10] Key: (+++) Highest Extractability, (++) High Extractability, (+) Lower Extractability
Experimental Protocols
Protocol 1: Silver Ion HPLC for Separation of Cholesteryl Esters
This method separates cholesteryl esters based on the number of double bonds in the fatty acid moiety.
1. Column Preparation:
-
A high-performance liquid chromatography (HPLC) column packed with a bonded sulphonic acid phase (e.g., Nucleosil 5SA) is used.[15]
-
The column is loaded with silver ions by washing it with a solution of silver nitrate in a suitable solvent.
2. Mobile Phase and Gradient:
-
A gradient elution is typically employed to separate esters with a wide range of unsaturation.
-
Example Gradient:
- Solvent A: 1,2-dichloroethane-dichloromethane (1:1, v/v)
- Solvent B: 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume)
- Gradient Program: A linear gradient from 100% A to 100% B over 40 minutes.[15]
-
Flow Rate: 1.5 mL/min.[15]
3. Sample Preparation and Injection:
-
Extract total lipids from the sample using a suitable method (e.g., Folch or Hexane-Isopropanol).
-
Isolate the cholesteryl ester fraction using solid-phase extraction (SPE) on a silica column if necessary.[16]
-
Redissolve the dried cholesteryl ester fraction in the initial mobile phase.
-
Inject the sample onto the Ag+-HPLC column.
4. Detection:
-
Detection can be achieved using an Evaporative Light-Scattering Detector (ELSD) or by coupling the HPLC to a Mass Spectrometer (MS).[15]
Protocol 2: Optimized Reversed-Phase HPLC for Cholesteryl Esters
This protocol is based on an optimized method for separating a standard mixture of cholesteryl esters.
1. Chromatographic System:
-
Column: C18 reversed-phase column (e.g., Acquity, 1.7 µm, 2.1x50 mm).
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). A UV detector is not ideal as cholesteryl esters lack a strong chromophore.[17]
2. Optimized Conditions:
-
Mobile Phase A: 80% Methanol with 0.1% Triethylamine (Et3N)
-
Mobile Phase B: 100% Methanol with 0.1% Triethylamine (Et3N)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50°C
-
Gradient Program:
- 0-1 min: 100% A
- 1-9 min: Ramp to 100% B
- 9-14 min: Hold at 100% A (re-equilibration)[18]
3. Sample Preparation:
-
Extract lipids as described in Protocol 1.
-
Dissolve the sample in 100% methanol for injection, as solubility may be poor in mobile phases with higher aqueous content.[18]
-
Inject a small volume (e.g., 4 µL) to avoid peak distortion.
Visualizations
Caption: General experimental workflow for the isolation and analysis of this compound.
References
- 1. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic separation of cholesteryl esters of fatty acids of different degrees of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. aocs.org [aocs.org]
- 16. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. Trouble separating Lipids - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Sample Carryover in LC-MS Analysis of Lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample carryover in their liquid chromatography-mass spectrometry (LC-MS) analysis of lipids.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in LC-MS analysis?
Sample carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis of a different sample, often a blank or a sample with a low concentration of the analyte.[1] This can lead to inaccurate quantification, false positive results, and misinterpretation of data. Lipids, due to their inherent "sticky" nature, are particularly prone to causing carryover issues in LC-MS systems.[1]
Q2: What are the common sources of carryover in a lipidomics workflow?
Carryover can originate from various components of the LC-MS system that come into contact with the sample. The most common sources include:
-
Autosampler: The injection needle, sample loop, valves, and tubing are primary sites for lipid adsorption.[1][2] Worn or dirty rotor seals in the injector valve are also a frequent cause.[3]
-
LC Column: The column, including the frits and the stationary phase, can retain lipids, especially after repeated injections of high-concentration samples.[1][2] Guard columns, while protecting the analytical column, can also be a significant source of carryover.[2]
-
MS Ion Source: The ion source, including the cone, transfer tube, and capillary, can become contaminated with analytes and other matrix components over time.[2]
-
Sample Vials and Caps: The material of the sample vials and the type of cap liner can contribute to carryover. Leachables from plastic vials or polymers from septa can interfere with the analysis and contribute to background noise or carryover-like effects.[4][5]
Q3: How can I assess the extent of carryover in my LC-MS system?
A systematic approach is crucial to identify and quantify carryover. A common method involves a specific injection sequence:
-
Blank Injection (Pre-Blank): To establish a baseline and ensure the system is clean before the test.
-
High-Concentration Standard Injection: A sample containing the lipid(s) of interest at the upper limit of quantification (ULOQ) or a concentration representative of the highest expected sample concentration.
-
Blank Injections (Post-Blanks): One or more blank injections immediately following the high-concentration standard.
The presence and intensity of the analyte peak in the post-blank injections indicate the degree of carryover.[3][6] A decreasing peak area across sequential post-blanks is a hallmark of sample carryover.[6]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of High Carryover
This guide provides a step-by-step approach to identifying and resolving the source of carryover.
Step 1: Differentiate Between Carryover and Contamination
-
Protocol:
-
Inject a pre-blank (mobile phase or reconstitution solvent).
-
Inject a high-concentration standard of the problematic lipid.
-
Inject at least two consecutive post-blanks.
-
-
Interpretation:
Step 2: Isolate the Source of Carryover
The following diagram illustrates a logical workflow to pinpoint the component responsible for carryover.
Guide 2: Optimizing Wash Protocols to Minimize Lipid Carryover
Effective washing of the autosampler and column is critical for mitigating carryover.
Autosampler Wash Solvent Selection:
The choice of wash solvent is crucial and should be tailored to the properties of the lipids being analyzed. A combination of strong and weak solvents is often most effective.
| Wash Solvent Composition | Effectiveness for Different Lipid Classes & Rationale |
| Isopropanol (IPA) | Highly Effective: Excellent for dissolving a wide range of lipids, including non-polar triglycerides and cholesterol esters. Often used as a strong wash. |
| Acetonitrile (ACN)/IPA Mixtures | Highly Effective: A 90:10 or 50:50 ACN/IPA mixture can be very effective for removing lipid buildup.[7] |
| Methanol (MeOH)/ACN/Water Mixtures | Moderately to Highly Effective: A mixture like 10:40:50 water:MeOH:ACN can be a good general-purpose wash.[8] |
| Acidified or Basified Solvents | Effective for Specific Lipids: Adding a small amount of formic acid or ammonium hydroxide can help remove ionizable lipids that may interact with surfaces. |
Experimental Protocol: Developing an Effective Autosampler Wash Method
-
Initial Wash: Use a weak wash solvent that is miscible with the mobile phase (e.g., the initial mobile phase composition).
-
Strong Wash: Employ a strong, lipid-solubilizing solvent like isopropanol or a mixture of isopropanol and acetonitrile.
-
Rinse Step: Follow the strong wash with a rinse using the weak wash solvent to prevent precipitation when the mobile phase is introduced.
-
Multiple Cycles: For particularly "sticky" lipids, increasing the number of wash cycles can significantly reduce carryover.[8]
-
Needle Exterior Wash: Ensure the exterior of the needle is also washed, as lipids can adhere to this surface.
Column Washing and Regeneration:
Regular column washing is essential to prevent the accumulation of lipids.
Protocol: General Column Wash for Lipid Carryover
-
Disconnect from MS: Disconnect the column from the mass spectrometer to avoid contaminating the ion source.
-
Reverse Flow: Reverse the direction of flow through the column for more effective cleaning.
-
Solvent Gradient: Flush the column with a series of solvents of increasing strength. A typical sequence for a C18 column is:
-
Mobile phase without buffer salts
-
95:5 Water:Acetonitrile
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (for highly non-polar lipids, ensure miscibility with the previous solvent)[7]
-
Isopropanol
-
Acetonitrile
-
Mobile phase without buffer salts
-
-
Equilibration: Equilibrate the column with the initial mobile phase conditions before reconnecting to the MS.
| Solvent Sequence for C18 Column Cleaning | Purpose |
| Water/Acetonitrile (90:10) -> Isopropanol -> Hexane -> Isopropanol -> Acetonitrile/Isopropanol (90:10) | A comprehensive cleaning procedure for removing significant lipid buildup.[7] |
| Steep gradients of Water/0.1% TFA to ACN/0.1% TFA or Isopropanol/Water/0.1% TFA | Effective for removing hydrophobic materials.[9] |
| 50/50 Methanol/Deionized Water | A strong solvent for cleaning HILIC columns used in lipidomics.[9] |
Advanced Topics
Impact of Vials and Caps on Data Quality
The choice of sample vials and caps should not be overlooked as a potential source of analytical variability and carryover-like effects.
-
Vial Material: Glass vials are generally preferred for lipid analysis due to their inertness.[10] Polypropylene vials may be suitable for certain applications but can be a source of leachable compounds.[10]
-
Cap Septa: Polysiloxane polymers from vial septa can leach into the sample, especially with certain organic solvents, causing ion suppression and interfering peaks.[4][5] Using PTFE-lined or other low-bleed septa is recommended.
Experimental Workflow for Carryover Assessment
The following diagram outlines a standard experimental workflow for the quantitative assessment of sample carryover.
Calculation of Percent Carryover:
Percent carryover can be calculated using the following formula:
% Carryover = (Peak Area in Post-Blank 1 / Peak Area in High-Concentration Standard) * 100
Acceptance Criteria:
Regulatory guidelines often state that the carryover peak in the first post-blank should be less than 20% of the peak area at the lower limit of quantification (LLOQ).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. FAQ On HPLC Vials, GC Vials, And LC/MS Vials - Blogs - News [alwsci.com]
Technical Support Center: Cholesteryl Docosapentaenoate Sample Storage and Handling
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Cholesteryl docosapentaenoate samples to ensure their integrity and stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C in its pure form.[1][2] If the sample is dissolved in an organic solvent, storage at -80°C is recommended to minimize degradation.[2]
Q2: How should I handle this compound upon receiving it?
This compound is typically shipped on wet ice.[1] Upon receipt, it is crucial to immediately transfer the sample to the recommended storage conditions to maintain its stability.
Q3: What is the expected stability of this compound under proper storage conditions?
When stored at -20°C, this compound is stable for at least two years.[1] Some suppliers suggest a stability of up to three years for the pure form at -20°C.[2]
Q4: What solvent should I use to dissolve this compound?
This compound is often supplied in chloroform.[1] When preparing solutions, it is advisable to use high-purity organic solvents and store them in glass containers to prevent contamination from plasticizers.[3]
Troubleshooting Guide
Issue 1: My sample has degraded, what could be the cause?
Sample degradation can be attributed to several factors:
-
Improper Storage Temperature: Storing the sample at temperatures above -20°C can accelerate degradation.
-
Exposure to Oxygen and Light: this compound, being a polyunsaturated cholesteryl ester, is susceptible to oxidation. Exposure to air and light can initiate and propagate oxidative processes.[3]
-
Repeated Freeze-Thaw Cycles: Subjecting the sample to multiple freeze-thaw cycles can lead to physical and chemical degradation.[3][4] It is highly recommended to aliquot samples into single-use vials.[4]
-
Use of Plastic Containers: Storing lipid samples in plastic containers can lead to the leaching of plasticizers into the sample, compromising its purity.[3] Always use glass vials with Teflon-lined caps.
-
Enzymatic Activity: If working with biological samples, residual enzymatic activity can degrade the cholesteryl ester.[3] Flash freezing the sample in liquid nitrogen can help quench enzymatic activity.[3]
Issue 2: I observe unexpected peaks in my analytical chromatogram.
The presence of unexpected peaks could be due to:
-
Oxidation Products: Degradation due to oxidation can lead to the formation of various byproducts.
-
Contaminants from Solvents or Containers: Impurities from low-purity solvents or plastic containers can appear in your analysis.
-
Hydrolysis: If the sample has been exposed to moisture, hydrolysis of the ester bond can occur.
To troubleshoot, it is recommended to use fresh, high-purity solvents, analyze a solvent blank, and ensure proper storage and handling procedures have been followed.
Quantitative Data on Storage Conditions
| Parameter | Condition | Recommended | Not Recommended | Rationale |
| Storage Temperature (Pure Form) | Long-term | -20°C[1][2] | > -20°C | To ensure stability for ≥ 2 years.[1] |
| Storage Temperature (In Solvent) | Long-term | -80°C[2] | -20°C or higher | To minimize solvent evaporation and degradation. |
| Container Type | All forms | Glass with Teflon-lined caps | Plastic containers | To prevent leaching of contaminants.[3] |
| Atmosphere | Long-term storage | Inert gas (Argon or Nitrogen) | Air | To prevent oxidation.[3] |
| Freeze-Thaw Cycles | Sample usage | Aliquot to minimize | Repeated cycles | To prevent physical and chemical degradation.[3][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Samples
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or isopropanol) in a glass vial. b. Aliquot the stock solution into multiple glass vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature, exposure to light). c. At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot from each storage condition. d. Prepare the sample for analysis by diluting it to a suitable concentration with the mobile phase.
2. HPLC-MS Analysis: a. Column: Use a C18 reverse-phase column suitable for lipid analysis. b. Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and isopropanol with a small percentage of an additive like formic acid or ammonium formate to improve ionization. c. Mass Spectrometry: Employ a mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts of this compound. d. Quantification: Use an internal standard (e.g., a deuterated version of a similar cholesteryl ester) for accurate quantification. Create a calibration curve with known concentrations of a this compound standard.
3. Data Analysis: a. Integrate the peak area of this compound and the internal standard at each time point for each storage condition. b. Calculate the concentration of this compound remaining in each sample relative to the initial time point (t=0). c. Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound samples.
Caption: Key factors influencing the stability of this compound samples.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 3. Exploring Sample Storage Conditions for the Mass Spectrometric Analysis of Extracted Lipids from Latent Fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
Validation & Comparative
The Gold Standard for Cholesteryl Ester Quantification: A Comparative Guide to Deuterated Cholesteryl Docosapentaenoate as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesteryl esters, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of deuterated cholesteryl docosapentaenoate and other common internal standards used in mass spectrometry-based lipidomics.
The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the "gold standard" in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C). This mass difference allows for their differentiation from the endogenous analyte by the mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-behavior is crucial for correcting variations that can occur during extraction, derivatization, and ionization, ultimately leading to more accurate and precise quantification.[1]
In the analysis of cholesteryl esters, several types of internal standards are employed, with deuterated cholesteryl esters, ¹³C-labeled cholesteryl esters, and odd-chain cholesteryl esters being the most common. This guide will delve into a comparison of these alternatives, with a focus on the performance of deuterated this compound.
Comparison of Internal Standard Performance
The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and be present in the sample only through intentional addition. The following sections and tables summarize the performance characteristics of different internal standards for cholesteryl ester analysis.
Deuterated this compound vs. Alternative Internal Standards
While direct head-to-head comparative data for deuterated this compound against all other alternatives is limited in published literature, we can infer its performance based on studies utilizing similar deuterated cholesteryl esters and compare them to methods using other types of internal standards.
Key Performance Parameters:
| Parameter | Deuterated Cholesteryl Esters | ¹³C-Labeled Cholesteryl Esters | Odd-Chain Cholesteryl Esters |
| Co-elution with Analyte | Very close, with a potential for a slight shift in retention time in liquid chromatography. | Virtually identical co-elution with the native analyte. | Does not co-elute with endogenous even-chain cholesteryl esters. |
| Correction for Matrix Effects | Excellent. Closely mimics the ionization behavior of the analyte. | Excellent. Considered the most accurate for matrix effect correction due to identical chemical properties. | Good, but may not perfectly mimic the ionization behavior of all endogenous cholesteryl esters, especially those with different fatty acid chain lengths and degrees of saturation. |
| Isotopic Stability | Generally stable, but there is a theoretical potential for isotopic exchange in certain conditions. | Highly stable with negligible risk of isotope scrambling. | Not applicable (non-isotopic). |
| Commercial Availability & Cost | Generally more readily available and cost-effective than ¹³C-labeled counterparts. | Less common and typically more expensive to synthesize. | Readily available and generally the most cost-effective option. |
Quantitative Performance Data Summary:
The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of cholesteryl esters using different types of internal standards. The data is compiled from various studies and represents the expected performance.
| Performance Metric | Method Using Deuterated Cholesteryl Ester IS | Method Using Odd-Chain Cholesteryl Ester IS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix dependent, typically in the low ng/mL range. | Analyte and matrix dependent, typically in the low ng/mL range. |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15% |
| Precision (% CV) | Intra- and inter-day precision typically <15% | Intra- and inter-day precision typically <15% |
| Matrix Effect | Effectively compensated for, leading to high accuracy. | Generally well-compensated, but potential for minor analyte-dependent differences. |
Note: The performance of ¹³C-labeled internal standards is expected to be at least as good as, if not superior to, deuterated standards in terms of accuracy and precision due to their identical chromatographic behavior and high isotopic stability.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality quantitative data. Below are representative methodologies for the analysis of cholesteryl esters using a deuterated internal standard.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting lipids from plasma or serum samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of deuterated this compound (or other appropriate deuterated cholesteryl ester) internal standard solution.
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol to the plasma sample.
-
Vortex the tube vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean tube.
-
-
Sample Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Cholesteryl Esters
The following are typical LC-MS/MS parameters for the analysis of cholesteryl esters. Optimization is required for specific instruments and analytes.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of cholesteryl esters.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MS/MS Detection: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each cholesteryl ester analyte and the deuterated internal standard are monitored. A common product ion for cholesteryl esters is the cholesterol fragment at m/z 369.3.[2]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative analysis and the rationale for its effectiveness.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
References
A Comparative Guide to ¹³C-Labeled Internal Standards for Quantitative Cholesteryl Ester Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of cholesteryl esters is critical for understanding cardiovascular disease, metabolic disorders, and other physiological and pathological processes. This guide provides an objective comparison of internal standards for the quantitative analysis of cholesteryl esters using mass spectrometry, with a focus on the advantages of ¹³C-labeled standards and a practical overview of currently available alternatives. Experimental data and detailed protocols are provided to support the implementation of robust and reliable analytical methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based quantification, the use of internal standards (IS) is essential to correct for variability introduced during sample preparation, extraction, and analysis. Stable isotope-labeled internal standards are considered the gold standard because they share near-identical physicochemical properties with their endogenous counterparts, ensuring they behave similarly throughout the analytical workflow. For lipidomics, the two most common types of stable isotope-labeled standards are deuterated (²H-labeled) and carbon-13 (¹³C-labeled).
While both are effective, ¹³C-labeled standards offer distinct advantages for the highest degree of accuracy and precision in quantitative lipid analysis.
Comparison of Internal Standards: ¹³C-Labeled vs. Alternatives
The ideal internal standard for quantitative lipidomics should co-elute with the analyte, exhibit the same ionization efficiency, and be clearly distinguishable by mass.
| Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Odd-Chain Acyl Internal Standard |
| Chemical & Physical Properties | Nearly identical to the endogenous analyte. | Chemically similar, but the C-²H bond is slightly shorter and stronger than the C-¹H bond. | Structurally different from the endogenous even-chain cholesteryl esters. |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled analyte. | Often elutes slightly earlier than the unlabeled analyte in reverse-phase chromatography. | Elutes at a different retention time than the even-chain analytes. |
| Isotopic Stability | Highly stable, with no risk of isotope exchange. | Potential for back-exchange of deuterium with hydrogen from the solvent, especially if the label is in an exchangeable position. | Not applicable. |
| Mass Spectrometry | Provides a clean and predictable mass shift. | Provides a clear mass shift, but can be more complex to synthesize with high isotopic purity. | Easily distinguishable by mass from endogenous even-chain lipids. |
| Commercial Availability for Cholesteryl Esters | Limited for a wide range of specific cholesteryl esters. ¹³C-labeled cholesterol is more readily available. | A wider variety of deuterated cholesteryl ester standards are commercially available. | A good selection of odd-chain cholesteryl ester standards are commercially available. |
Key Takeaway: Due to their near-identical physicochemical properties and high isotopic stability, ¹³C-labeled internal standards are the superior choice for accurate quantification. However, their limited commercial availability for a wide range of cholesteryl esters necessitates the use of alternatives like deuterated or odd-chain standards.
Commercially Available ¹³C-Labeled Cholesterol Standards
| Product Name | Supplier | Catalog Number |
| Cholesterol (3,4-¹³C₂, 99%) | Cambridge Isotope Laboratories | CLM-804 |
| Cholesterol (2,3,4-¹³C₃, 99%) | Cambridge Isotope Laboratories | CLM-9139 |
| Cholesterol-3,4-¹³C₂ | Sigma-Aldrich | 488585 |
| Cholesterol-25,26,26,26,27,27,27-¹³C₇ | Sigma-Aldrich | 749478 |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of cholesteryl esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. It is important to note that many published methods utilize deuterated or odd-chain cholesteryl ester internal standards due to the limited availability of their ¹³C-labeled counterparts.
| Parameter | Performance | Reference |
| Linearity | Correlation coefficient (r²) > 0.99 | [1] |
| Limit of Detection (LOD) | 0.7–21 pg/mL | [1] |
| Limit of Quantification (LOQ) | 3.0 pg/mL | [1] |
| Intra-day Precision (%RSD) | < 8.1% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Recovery | 82-114% | [1] |
Experimental Protocols
A robust and reproducible experimental protocol is crucial for accurate cholesteryl ester quantification. The following is a generalized workflow for the analysis of cholesteryl esters in biological samples using LC-MS/MS and ¹³C-labeled internal standards.
Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for extracting lipids from various biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
¹³C-labeled internal standard(s)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: For solid samples (e.g., tissues), homogenize in an appropriate buffer on ice.
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma), add a pre-determined amount of the ¹³C-labeled internal standard mixture. This should be done at the earliest stage to account for variations throughout the entire workflow.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be approximately 20 times the sample volume.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Add 0.9% NaCl solution, equivalent to 20% of the total volume, to induce phase separation. Vortex briefly.
-
Centrifugation: Centrifuge the sample at low speed (e.g., 2,000 x g) for 10 minutes to separate the layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of isopropanol:acetonitrile.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic cholesteryl esters, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺ or [M+H]⁺) to a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.3).
-
¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the ¹³C-labeled internal standard and varying concentrations of the unlabeled cholesteryl ester analytes.
-
Peak Area Ratio: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the corresponding ¹³C-labeled internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the standards to generate a calibration curve. Determine the concentration of the cholesteryl esters in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of cholesteryl esters using ¹³C-labeled internal standards.
Caption: Comparison of chromatographic behavior of different internal standards relative to the endogenous analyte.
References
Comparative Analysis of Cholesteryl Docosapentaenoate in Atherosclerotic Plaques: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cholesteryl Docosapentaenoate (CDP) and other major cholesteryl esters found in atherosclerotic plaques. While direct quantitative data for CDP is limited in existing literature, this document synthesizes available information on the composition of cholesteryl esters in plaques, outlines detailed experimental protocols for their analysis, and visualizes key pathways involved in their accumulation.
Quantitative Comparison of Cholesteryl Esters in Atherosclerotic Plaques
Cholesteryl esters are the primary lipid components of atherosclerotic plaques, contributing significantly to the formation of the necrotic core.[1] The composition of these esters reflects the fatty acid environment and metabolic processes within the plaque. While comprehensive quantitative data for all cholesteryl ester species are not always available in a single study, the following table summarizes representative data for the most abundant cholesteryl esters identified in human atherosclerotic plaques.
It is important to note that while the presence of docosapentaenoic acid (DPA), the fatty acid component of CDP, has been documented in the cholesteryl ester fraction of human plaques, specific quantitative levels of this compound are not as frequently reported as those of more common esters.
| Cholesteryl Ester | Representative Concentration (mg/g of tissue) | Method of Analysis | Reference |
| Cholesteryl Oleate | 3.3 | Raman Spectroscopy | [1] |
| Cholesteryl Linoleate | 3.4 | Raman Spectroscopy | [1] |
| Cholesteryl Palmitate | 1.9 | Raman Spectroscopy | [1] |
| This compound | Data not consistently reported in comparative studies | GC-MS / LC-MS/MS | - |
Note: The concentrations can vary significantly depending on the stage and location of the atherosclerotic plaque.
Experimental Protocols for Comparative Analysis
A robust comparative analysis of cholesteryl esters in atherosclerotic plaques requires meticulous experimental procedures. The following protocols outline the key steps from sample preparation to final quantification.
Protocol 1: Extraction of Lipids from Atherosclerotic Plaque Tissue
This protocol is adapted from established methods for lipid extraction from tissues.
Materials:
-
Atherosclerotic plaque tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh the frozen or fresh plaque tissue sample (typically 10-50 mg).
-
Wash the tissue with ice-cold PBS to remove any blood contaminants.
-
Add the tissue to a homogenizer tube with a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer the homogenate to a glass vial and agitate for 20 minutes at room temperature.
-
Add 0.25 volumes of PBS to the homogenate to induce phase separation.
-
Centrifuge the mixture at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
Protocol 2: Quantification of Cholesteryl Esters using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual cholesteryl ester species.
Materials:
-
Dried lipid extract from Protocol 1
-
Internal standards (e.g., deuterated cholesteryl esters)
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., acetonitrile, isopropanol, water with formic acid and ammonium formate)
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Add a known amount of internal standard mixture to the reconstituted sample.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different cholesteryl ester species using a reverse-phase C18 column with a suitable gradient of mobile phases.
-
Detect and quantify the individual cholesteryl esters using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each cholesteryl ester of interest, including this compound.
-
Calculate the concentration of each cholesteryl ester by comparing its peak area to that of the corresponding internal standard.
Signaling Pathways and Experimental Workflows
Foam Cell Formation and the Role of Cholesteryl Esters
The accumulation of cholesteryl esters within macrophages is a critical event in the formation of foam cells, a hallmark of atherosclerosis. The following diagram illustrates the key steps in this process.
Caption: Macrophage transformation into a foam cell.
Experimental Workflow for Comparative Cholesteryl Ester Analysis
The following diagram outlines a typical workflow for the comparative analysis of cholesteryl esters in atherosclerotic plaques.
Caption: Workflow for cholesteryl ester analysis.
References
Cholesteryl Docosapentaenoate vs. Cholesteryl Arachidonate in Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of cholesteryl esters in inflammatory processes is a burgeoning field of study, with specific molecules demonstrating divergent effects that are largely dictated by their constituent fatty acids. This guide provides a comparative analysis of two such cholesteryl esters: Cholesteryl Docosapentaenoate (CDP), an ester of an omega-3 fatty acid, and Cholesteryl Arachidonate (CA), an ester of an omega-6 fatty acid. While direct comparative studies are limited, this document synthesizes available data on their fatty acid precursors and the known biological activities of the cholesteryl esters themselves to offer a detailed comparison of their likely roles in inflammation.
Core Comparison at a Glance
| Feature | This compound (CDP) | Cholesteryl Arachidonate (CA) |
| Primary Inflammatory Role | Inferred to be Anti-inflammatory | Pro-inflammatory [1][2][3] |
| Key Signaling Pathway | Likely modulates pathways that antagonize pro-inflammatory signaling, similar to other omega-3 fatty acids. | Hydrolysis product (arachidonic acid) activates the NF-κB pathway [1][2][3]. |
| Effect on Inflammatory Markers | Expected to decrease pro-inflammatory cytokines (e.g., IL-6, TNF-α) and C-reactive protein (CRP)[4]. | Precursor to prostaglandins and leukotrienes, which are potent inflammatory mediators[5][6]. |
| Mechanism of Action | The docosapentaenoic acid (DPA) moiety is a precursor to anti-inflammatory resolvins and competes with arachidonic acid for metabolic enzymes[7]. | The arachidonic acid (AA) moiety is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing pro-inflammatory eicosanoids[5][6]. |
In-Depth Analysis
This compound (CDP): An Inferred Anti-inflammatory Profile
Direct experimental data on the inflammatory role of this compound is not yet abundant. However, its properties can be largely inferred from its omega-3 fatty acid component, docosapentaenoic acid (DPA). DPA is an elongated metabolite of eicosapentaenoic acid (EPA) and serves as an intermediate in the synthesis of docosahexaenoic acid (DHA).
Studies have shown that red blood cell DPA content is inversely correlated with C-reactive protein (CRP), a key marker of systemic inflammation[4]. Omega-3 fatty acids, including DPA, are known to exert anti-inflammatory effects through several mechanisms:
-
Competition with Arachidonic Acid: DPA competes with arachidonic acid for the same metabolic enzymes (COX and LOX), thereby reducing the production of pro-inflammatory eicosanoids[7].
-
Production of Pro-resolving Mediators: DPA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation[7].
-
Modulation of Gene Expression: Omega-3 fatty acids can influence the expression of inflammatory genes by modulating the activity of transcription factors like NF-κB[8].
Given these properties of DPA, it is highly probable that CDP serves as a storage and transport form of this anti-inflammatory fatty acid, delivering it to tissues where it can be released to counteract inflammatory processes.
Cholesteryl Arachidonate (CA): A Pro-inflammatory Mediator
In contrast to CDP, there is direct evidence implicating Cholesteryl Arachidonate in pro-inflammatory signaling. CA is a major component of lipid droplets in various cell types, including cancer cells, where its metabolism has been shown to fuel inflammatory pathways.
A key study demonstrated that the hydrolysis of CA by the enzyme lysosomal acid lipase (LIPA) releases arachidonic acid, which in turn promotes the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[1][2][3]. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The arachidonic acid released from CA is a well-established pro-inflammatory molecule that serves as the primary substrate for the biosynthesis of eicosanoids, including:
-
Prostaglandins: Produced via the COX pathway, these mediators are involved in vasodilation, fever, and pain.
-
Leukotrienes: Produced via the LOX pathway, these molecules are potent chemoattractants for immune cells.
Therefore, the storage of arachidonic acid in the form of CA represents a readily available pool of pro-inflammatory precursors.
Signaling Pathways
Cholesteryl Arachidonate (CA) Pro-inflammatory Signaling
The hydrolysis of Cholesteryl Arachidonate by LIPA initiates a pro-inflammatory cascade through the release of arachidonic acid and subsequent activation of the NF-κB pathway.
Caption: Pro-inflammatory signaling cascade initiated by Cholesteryl Arachidonate.
Inferred Anti-inflammatory Action of this compound (CDP)
The anti-inflammatory effects of the DPA component of CDP are thought to arise from its ability to compete with arachidonic acid and through the production of pro-resolving mediators.
Caption: Opposing roles of CDP (inferred) and CA in inflammation.
Experimental Protocols
The following is a representative protocol for a cell-based assay to compare the effects of CDP and CA on macrophage activation.
Objective: To determine the effects of this compound and Cholesteryl Arachidonate on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CDP) and Cholesteryl Arachidonate (CA), complexed to bovine serum albumin (BSA)
-
BSA (as a vehicle control)
-
ELISA kits for human TNF-α and IL-6
-
Cell culture plates (24-well)
Methodology:
-
Macrophage Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.
-
Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the adherent macrophages with sterile phosphate-buffered saline (PBS) and replace the medium with fresh RPMI-1640 containing 2% FBS. Allow the cells to rest for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of CDP and CA complexed with BSA. Prepare a BSA-only vehicle control.
-
Pre-treat the differentiated macrophages with CDP (e.g., 10, 25, 50 µM), CA (e.g., 10, 25, 50 µM), or vehicle control for 24 hours.
-
-
Inflammatory Challenge:
-
After the pre-treatment period, stimulate the macrophages with 100 ng/mL LPS for 6 hours. Include a non-LPS-stimulated control for each treatment group.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the cells in each well.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the cytokine levels between the different treatment groups.
-
Conclusion
The available evidence strongly suggests that this compound and Cholesteryl Arachidonate play opposing roles in the regulation of inflammation. While CA has been shown to be a direct precursor for pro-inflammatory signaling via the NF-κB pathway, the properties of CDP are inferred from its anti-inflammatory fatty acid component, DPA.
For researchers in drug development, these findings highlight the potential for targeting the metabolism of specific cholesteryl esters as a novel therapeutic strategy for inflammatory diseases. The development of inhibitors for enzymes like LIPA, which releases pro-inflammatory arachidonic acid, could offer a targeted approach to reducing inflammation. Conversely, strategies to increase the cellular content of CDP could promote inflammatory resolution. Further direct comparative studies are essential to fully elucidate the distinct roles of these molecules and to validate their potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Proinflammatory effects of arachidonic acid in a lipopolysaccharide-induced inflammatory microenvironment in 3T3-L1 adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of long-chain polyunsaturated fatty acids, eicosapentaenoic and docosahexaenoic, in the regulation of gene expression during the development of obesity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS/MS Method for Cholesteryl Docosapentaenoate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as Cholesteryl Docosapentaenoate (ChE-DPA) is critical for understanding metabolic pathways and disease pathogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high selectivity and sensitivity. This guide provides a comparative overview of a validated LC-MS/MS method for ChE-DPA quantification, supported by experimental data and detailed protocols.
Comparison of Methodological Approaches
The quantification of cholesteryl esters, including polyunsaturated species like ChE-DPA, presents analytical challenges due to their hydrophobicity and poor ionization efficiency.[1][2] Various LC-MS/MS strategies have been developed to address these issues, primarily differing in sample preparation, chromatographic separation, and ionization techniques.
| Feature | Method A: Reversed-Phase LC-ESI-MS/MS | Alternative Approach: Normal-Phase LC-APCI-MS/MS |
| Sample Preparation | Simple liquid-liquid or solid-phase extraction. Derivatization is generally not required.[3] | Lipid extraction followed by potential derivatization to enhance ionization. |
| Chromatography | Utilizes C18 or similar reversed-phase columns for separation based on hydrophobicity.[3] | Employs silica-based normal-phase columns, separating based on polarity. |
| Ionization | Electrospray Ionization (ESI), often with ammonium adduct formation ([M+NH4]+) for enhanced sensitivity of neutral lipids.[4] | Atmospheric Pressure Chemical Ionization (APCI), which is effective for nonpolar compounds and often produces a characteristic dehydrated cholesterol fragment ion [M-H2O+H]+ at m/z 369.[4][5] |
| Throughput | High-throughput is achievable with optimized gradients.[3] | Can be lower throughput due to the solvents used and column equilibration times. |
| Selectivity | High selectivity is achieved through chromatographic separation and specific precursor-product ion transitions in MS/MS. | Good selectivity, particularly for isomeric species. |
Experimental Protocols
Below are detailed experimental protocols for a representative reversed-phase LC-ESI-MS/MS method for the quantification of cholesteryl esters.
Sample Preparation: Lipid Extraction
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Drying and Reconstitution: Transfer the organic phase containing the lipids to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
Liquid Chromatography (LC)
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH4]+ for this compound (m/z calculated based on specific DPA isomer) |
| Product Ion | m/z 369.3 (characteristic dehydrated cholesterol fragment)[4] |
| Collision Energy | Optimized for the specific instrument and analyte (typically 15-30 eV) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation and Performance Characteristics
A robust LC-MS/MS method must be validated to ensure data quality and reliability. The following table summarizes typical performance characteristics for the quantification of cholesteryl esters.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% for intra- and inter-day precision |
| Recovery | 85-115% |
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for ChE-DPA quantification.
Signaling Pathway
Caption: Biosynthesis of this compound.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC and GC-MS Methods for Cholesteryl Ester Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cholesteryl esters is paramount for understanding lipid metabolism and its role in various disease states. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting a summary of their performance data, detailed experimental protocols, and a workflow diagram to assist in methodological selection and implementation.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for structural confirmation. The following tables summarize the typical validation parameters for each method in the context of cholesteryl ester and cholesterol analysis, providing a clear comparison of their quantitative performance.
Table 1: Performance Characteristics of HPLC Methods for Cholesteryl Ester Analysis
| Performance Metric | HPLC | Key Observations |
| Linearity (r²) | ≥ 0.998 | Demonstrates excellent linearity over a range of concentrations. |
| Accuracy (% Recovery) | 93.33 - 106.3%[1][2] | Provides high accuracy with excellent recovery rates. |
| Precision (%RSD) | < 8%[3] | Shows good precision with low intra-day and inter-day variability. |
| Limit of Detection (LOD) | 1.49 - 5 µg/mL[1][4] | Suitable for samples with moderate to high concentrations of cholesteryl esters. |
| Limit of Quantification (LOQ) | 2.72 - 7 µg/mL[1][4] |
Table 2: Performance Characteristics of GC-MS Methods for Cholesteryl Ester Analysis
| Performance Metric | GC-MS | Key Observations |
| Linearity (r²) | > 0.98 - > 0.99[5] | Both methods demonstrate excellent linearity. |
| Accuracy (% Bias) | 75.9 - 125.1%[5] | Both techniques provide high accuracy. |
| Precision (%RSD) | 1.1 - 9.8%[5] | Both methods show good precision. |
| Limit of Detection (LOD) | 0.001 - 0.19 ng/mL[1] | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity. |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL for CEs | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[5] |
Experimental Workflows
The selection of an analytical method is also influenced by the complexity of the experimental workflow. The following diagram illustrates the key stages in the analysis of cholesteryl esters by both HPLC and GC-MS.
Experimental workflows for HPLC and GC-MS analysis.
Experimental Protocols
Accurate and reproducible quantification of cholesteryl esters necessitates meticulous experimental protocols. Below are representative methodologies for both HPLC and GC-MS analysis.
HPLC Method for Cholesteryl Ester Analysis
This protocol is adapted from methodologies for the analysis of cholesterol and its esters in biological samples.[3][6]
-
Lipid Extraction:
-
Homogenize the tissue or cell sample.
-
Extract total lipids using a modified Bligh and Dyer method with a mixture of chloroform and methanol.[7][8]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) (Optional):
-
To separate cholesteryl esters from other lipid classes, the dried lipid extract can be reconstituted in a nonpolar solvent and applied to a silica SPE cartridge.
-
Elute nonpolar compounds like cholesteryl esters with hexane.[9]
-
Elute free cholesterol and other sterols with a more polar solvent mixture (e.g., 30% isopropanol in hexane).[9]
-
Dry the eluted fractions.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract (or the cholesteryl ester fraction from SPE) in the mobile phase.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.[3]
-
Quantification: Use an internal standard, such as cholesteryl heptadecanoate, for accurate quantification.[3]
-
GC-MS Method for Cholesteryl Ester Analysis
This protocol is based on established methods for the analysis of sterols by GC-MS, which requires derivatization to increase volatility.[5][10]
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the HPLC method.
-
-
Saponification:
-
To analyze the fatty acid composition of cholesteryl esters, the ester bond must be cleaved through saponification.
-
Add methanolic KOH to the dried lipid extract and heat to hydrolyze the esters.
-
-
Derivatization:
-
After saponification and extraction of the resulting free fatty acids and cholesterol, derivatization is necessary for GC analysis.
-
For cholesterol and other sterols, a common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which forms volatile trimethylsilyl (TMS) ethers.[10]
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at an initial temperature and ramp up to a final temperature to elute all compounds of interest.[5]
-
Injector: Splitless injection is often used for trace analysis.
-
MS Detector: Electron Impact (EI) ionization is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.[5]
-
Quantification: Use a deuterated internal standard, such as d7-cholesterol, for accurate quantification.
-
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the analysis of cholesteryl esters, each with its own set of advantages and disadvantages.
-
HPLC is often simpler in terms of sample preparation, as it does not typically require derivatization.[1] This can lead to higher throughput, which is advantageous in clinical or quality control settings.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level detection and for complex matrices where interferences may be a concern.[1] The mass spectral data also provides a higher degree of confidence in compound identification.
The selection of the most appropriate method will depend on the specific research question, the nature of the samples, and the available instrumentation. For high-throughput analysis where sensitivity is not the primary concern, HPLC is a robust option. For studies requiring high sensitivity, definitive identification, and detailed structural information, GC-MS is the recommended technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Research Portal [scholarship.miami.edu]
- 9. lipidmaps.org [lipidmaps.org]
- 10. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cholesteryl Docosapentaenoate and Cholesteryl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two distinct cholesteryl esters: Cholesteryl Docosapentaenoate (CDP) and Cholesteryl Oleate (CO). While both are esters of cholesterol, the fatty acid component—docosapentaenoic acid (DPA) in CDP and oleic acid in CO—dramatically influences their physiological and pathophysiological roles. This comparison synthesizes available experimental data to highlight their contrasting effects on lipid metabolism, inflammation, and cellular signaling, with a focus on implications for cardiovascular disease.
Executive Summary
Cholesteryl oleate is widely recognized for its pro-atherogenic properties. It is a major component of lipid deposits in atherosclerotic plaques, contributing to macrophage foam cell formation and promoting a pro-inflammatory environment within the arterial wall. In contrast, while direct experimental data on this compound is limited, the well-documented biological activities of its constituent fatty acid, docosapentaenoic acid (DPA), suggest that CDP likely possesses anti-inflammatory and cardio-protective properties. DPA is known to inhibit platelet aggregation, reduce inflammation, and contribute to favorable lipid profiles. This guide will delve into the experimental evidence supporting these contrasting biological activities.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the biological activities of this compound (inferred from DPA data) and Cholesteryl Oleate.
| Biological Activity | This compound (Inferred from DPA) | Cholesteryl Oleate |
| Atherosclerosis | Potentially anti-atherogenic | Pro-atherogenic[1] |
| Inflammation | Anti-inflammatory | Pro-inflammatory[1][2] |
| Lipid Metabolism | Reduces triglycerides, may modulate cholesterol levels | Promotes accumulation of cholesteryl esters in lipoproteins |
| Platelet Aggregation | Inhibitory[3][4][5] | No direct inhibitory effect |
| Macrophage Foam Cell Formation | Likely inhibitory | Promotes formation |
| Endothelial Cell Activation | Likely inhibitory | May contribute to activation |
| Cellular and Molecular Effects | This compound (Inferred from DPA) | Cholesteryl Oleate |
| Key Enzyme Interactions | Substrate for ACAT, but may be less preferred than oleic acid. | Preferred substrate for ACAT2, leading to its enrichment in VLDL and LDL. |
| Signaling Pathway Modulation | Inhibits NF-κB and MAPK pathways.[6] | Activates PKCζ/ERK1/2 pathway in cancer cells. |
| Lipoprotein Composition | Incorporation into lipoproteins may confer protective properties. | Enrichment in LDL is associated with increased atherogenicity. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Macrophage Foam Cell Formation Assay
This protocol is designed to assess the potential of cholesteryl esters to induce the transformation of macrophages into foam cells, a key event in early atherosclerosis.
-
Cell Culture:
-
Culture human monocyte-derived macrophages (THP-1 cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Lipid Loading:
-
Prepare lipid-loading media by dissolving this compound or Cholesteryl Oleate in a suitable solvent (e.g., ethanol) and then incorporating it into the culture medium to a final concentration of 50 µg/mL. A vehicle control (medium with solvent) should be included.
-
Incubate the differentiated macrophages with the lipid-loading media for 24-48 hours.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the intracellular lipid droplets with a filtered 0.5% Oil Red O solution in isopropanol for 30 minutes.
-
Wash with water to remove excess stain.
-
Elute the stain from the cells using isopropanol and quantify the absorbance at 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulation.
-
-
Data Analysis:
-
Compare the absorbance values of cells treated with this compound, Cholesteryl Oleate, and the vehicle control.
-
Endothelial Cell Activation Assay
This protocol measures the expression of adhesion molecules on the surface of endothelial cells, a marker of endothelial activation and a critical step in the inflammatory process of atherosclerosis.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium (EGM-2) supplemented with growth factors.
-
-
Treatment:
-
Treat confluent HUVEC monolayers with this compound or Cholesteryl Oleate (e.g., 25 µg/mL) for 24 hours. Include a vehicle control.
-
As a positive control for inflammation, treat a set of cells with tumor necrosis factor-alpha (TNF-α, 10 ng/mL).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of VCAM-1 and ICAM-1 staining using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Compare the fluorescence intensity between the different treatment groups.
-
Platelet Aggregation Assay
This protocol assesses the ability of cholesteryl esters to modulate platelet aggregation, a key process in thrombosis.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.
-
-
Aggregation Measurement:
-
Pre-incubate PRP with this compound, Cholesteryl Oleate (e.g., 10 µM), or a vehicle control for 10 minutes at 37°C in an aggregometer.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Monitor the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. An increase in light transmittance indicates platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each treatment condition.
-
Compare the aggregation responses in the presence of the cholesteryl esters to the control.
-
Signaling Pathways
The distinct biological activities of this compound and Cholesteryl Oleate are rooted in their differential modulation of key cellular signaling pathways.
Cholesteryl Oleate: Pro-Inflammatory and Pro-Atherogenic Signaling
Cholesteryl oleate accumulation within macrophages is a hallmark of atherosclerosis. This accumulation can trigger pro-inflammatory signaling cascades. In the context of cancer, Cholesteryl Oleate has been shown to promote cell proliferation and invasion through the activation of the Protein Kinase C zeta (PKCζ) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway.
Caption: Pro-inflammatory and pro-proliferative signaling pathway of Cholesteryl Oleate.
This compound: Inferred Anti-Inflammatory and Anti-Thrombotic Signaling
Based on the known activities of DPA, this compound is hypothesized to exert its effects through pathways that suppress inflammation and platelet activation. DPA competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory eicosanoids and the generation of anti-inflammatory mediators. This competitive inhibition is a key mechanism for its anti-thrombotic and anti-inflammatory effects.
Caption: Inferred anti-inflammatory and anti-thrombotic signaling of this compound.
Conclusion
The available evidence strongly suggests that this compound and Cholesteryl Oleate possess opposing biological activities with significant implications for cardiovascular health. Cholesteryl Oleate is clearly implicated in the pathogenesis of atherosclerosis through its pro-inflammatory and lipid-accumulating effects. Conversely, based on the robust anti-inflammatory and anti-thrombotic properties of DPA, this compound is likely to be a beneficial molecule, potentially offering protection against cardiovascular disease.
Further direct experimental investigation into the biological effects of this compound is warranted to confirm these inferred activities and to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future research endeavors.
References
- 1. Macrophages and Their Role in Atherosclerosis: Pathophysiology and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose Tissue Macrophages and Atherogenesis – A Synergy With Cholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid and docosahexaenoic acid are antagonists at the thromboxane A2/prostaglandin H2 receptor in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid and docosapentanoic acid incorporation into human platelets after 24 and 72 hours: inhibitory effects on platelet reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effect of Docosahexaenoic Acid on Cytokine-Induced Adhesion Molecule Expression in Human Retinal Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cholesteryl Docosapentaenoate Measurements
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no publicly available, dedicated inter-laboratory comparison studies or proficiency testing programs specifically for the measurement of Cholesteryl Docosapentaenoate (CE 22:5). This guide provides a framework for establishing such a comparison by outlining recommended experimental protocols and key performance indicators based on established methods for cholesteryl ester analysis. This document is intended to facilitate the standardization of CE 22:5 quantification across different laboratories, a crucial step for reliable data in clinical research and drug development.
I. Proposed Framework for an Inter-Laboratory Comparison
An inter-laboratory comparison for this compound should be designed to assess the accuracy and reproducibility of measurements across different sites. A central organizing body would be responsible for preparing and distributing standardized samples, collecting results, and performing statistical analysis.
Key Steps:
-
Preparation of a Standard Reference Material: A bulk quantity of human plasma or serum with a known concentration of endogenous this compound, or a well-characterized spiked sample, should be prepared. The homogeneity and stability of this material must be thoroughly assessed.
-
Participant Recruitment: A sufficient number of laboratories with experience in lipidomics and mass spectrometry should be recruited to ensure statistical power.
-
Distribution of a Standardized Protocol: While laboratories may use their own validated methods, a standardized protocol for sample preparation and analysis should be provided as a reference to minimize variability.
-
Data Submission and Analysis: Laboratories would submit their quantitative results for this compound. The data would be statistically analyzed to determine the consensus mean, standard deviation, and coefficient of variation among the participating laboratories.
II. Recommended Experimental Protocol for this compound Quantification
The following protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of cholesteryl esters in biological matrices.[1][2][3][4]
1. Sample Preparation (Lipid Extraction)
A robust lipid extraction method is critical for accurate quantification. The Folch or a modified Bligh-Dyer extraction are commonly used.[5]
-
Internal Standard: Prior to extraction, spike the plasma/serum sample with a known amount of a suitable internal standard, such as a deuterated or ¹³C-labeled this compound or a structurally similar, non-endogenous cholesteryl ester (e.g., cholesteryl heptadecanoate).[2]
-
Extraction:
-
To 50 µL of plasma, add the internal standard.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 5 minutes.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of 2:1 v/v chloroform:methanol).[1]
-
2. Liquid Chromatography (LC)
Reverse-phase chromatography is typically used to separate cholesteryl esters.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from ~40% B to 100% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-60 °C.
3. Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) in positive mode is commonly used for the detection of cholesteryl esters.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For this compound, the ammonium adduct [M+NH₄]⁺ is typically monitored.
-
Product Ion: A characteristic fragment ion corresponding to the neutral loss of the fatty acid and ammonia is used for quantification.
-
Dwell Time: 50-100 ms per transition.
III. Data Presentation for Inter-Laboratory Comparison
The results of an inter-laboratory comparison should be summarized in a clear and concise table. This table should include the performance characteristics of each laboratory's method as well as the overall statistics for the comparison.
Table 1: Template for Summarizing Inter-Laboratory Comparison Data for this compound
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Consensus Mean | %CV |
| Quantitative Results (µg/mL) | ||||||
| Sample A | ||||||
| Sample B | ||||||
| Method Performance | ||||||
| Precision | ||||||
| Intra-assay %CV | ||||||
| Inter-assay %CV | ||||||
| Accuracy | ||||||
| % Bias from Reference | ||||||
| Sensitivity | ||||||
| LLOQ (µg/mL) | ||||||
| Linearity | ||||||
| R² of Calibration Curve | ||||||
| Matrix Effect (%) |
-
%CV: Coefficient of Variation
-
LLOQ: Lower Limit of Quantification
-
R²: Coefficient of Determination
This structured approach will allow for a clear and objective comparison of the performance of different laboratories in the measurement of this compound, ultimately leading to more reliable and reproducible data in the field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Cholesteryl Ester Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is crucial for understanding lipid metabolism and its role in various diseases. Certified Reference Materials (CRMs) are the cornerstone of ensuring the reliability and comparability of these measurements. This guide provides a comprehensive comparison of available CRMs and the analytical methods used for cholesteryl ester analysis, supported by experimental data and detailed protocols.
Comparison of Certified Reference Materials for Cholesteryl Ester Analysis
The selection of an appropriate CRM is critical for method validation and quality control. CRMs for cholesteryl ester analysis can be categorized into two main types: pure standards of individual cholesteryl esters and matrix-based materials that mimic biological samples.
| Certified Reference Material | Supplier | Type | Certified Value(s) | Key Features |
| SRM 911c Cholesterol | NIST | Pure Standard | Mass Fraction: 99.2% ± 0.4%[1] | High-purity crystalline cholesterol for calibrating analytical procedures.[1] |
| SRM 1951a Frozen Human Serum | NIST | Matrix (Human Serum) | Total Cholesterol (Level I & II), Triglycerides (Level I & II) | Intended for evaluating the accuracy of clinical procedures for total cholesterol and triglycerides in human serum. |
| Cholesteryl Benzoate CRM | Briti Scientific | Pure Standard | Purity by GC: ≥95% | Certified under ISO 17034 and ISO/IEC 17025. |
| Cholesteryl Oleate | LGC Standards | Pure Standard | Not explicitly certified as a CRM with a metrologically traceable value, but provided as a high-purity reference material. | High-purity standard for identification and calibration.[1] |
| Cholesteryl Palmitate | Pharmaffiliates | Reference Standard | Not explicitly certified as a CRM with a metrologically traceable value. | Used as a reference standard in various analytical applications.[2] |
| Deuterated Cholesteryl Ester Internal Standards | Avanti Polar Lipids, Cayman Chemical | Pure Standard | N/A (used for internal standardization) | Isotopically labeled standards for accurate quantification by mass spectrometry.[3][4] |
Comparison of Analytical Methods for Cholesteryl Ester Analysis
The choice of analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and the availability of instrumentation. The three primary methods for cholesteryl ester analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.
| Analytical Method | Principle | Sample Preparation | Performance Characteristics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of cholesteryl esters by gas chromatography followed by detection and quantification by mass spectrometry. | Requires saponification to release free cholesterol, followed by extraction and derivatization to increase volatility.[5][6] | Accuracy: High, often used as a reference method.[5] Precision: Good, with CVs typically below 5%. LOD/LOQ: Low, in the picomole range. Throughput: Lower, due to extensive sample preparation.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of cholesteryl esters by liquid chromatography followed by detection and quantification by mass spectrometry. | Can be performed with or without derivatization. Direct analysis of intact cholesteryl esters is possible.[7][8] | Accuracy: High, comparable to GC-MS. Precision: Excellent, with CVs often below 10%. LOD/LOQ: Very low, in the femtomole to picomole range.[7] Throughput: Higher than GC-MS, especially with UHPLC systems.[8] |
| Enzymatic Assays | Enzymatic hydrolysis of cholesteryl esters to free cholesterol, which is then quantified through a series of coupled enzymatic reactions leading to a colorimetric or fluorometric signal.[9] | Minimal sample preparation, typically involving dilution of the sample. | Accuracy: Can be variable depending on the kit and matrix effects; reported bias can range from -9.9% to +10.7% compared to reference methods.[10] Precision: Good, with intra- and inter-day CVs generally below 15%.[11][12] LOD/LOQ: Moderate, typically in the low micromolar range. Throughput: High, suitable for automated platforms.[13] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for the analysis of cholesteryl esters using different analytical techniques.
Protocol 1: GC-MS Analysis of Total Cholesteryl Esters (as Cholesterol)
This protocol is based on the principle of saponification to hydrolyze cholesteryl esters to free cholesterol, followed by derivatization and GC-MS analysis.
1. Internal Standard Spiking:
-
To 100 µL of serum or plasma, add a known amount of a suitable internal standard, such as deuterated cholesterol (e.g., cholesterol-d7).
2. Saponification:
-
Add 1 mL of 1 M ethanolic potassium hydroxide to the sample.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.
3. Extraction:
-
After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
4. Derivatization:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
5. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 10 minutes.
-
MS Detection: Use electron ionization (EI) and monitor characteristic ions for cholesterol-TMS derivative (e.g., m/z 458, 368, 329) and the internal standard.
Protocol 2: LC-MS/MS Analysis of Intact Cholesteryl Esters
This protocol allows for the direct analysis of individual cholesteryl ester species without derivatization.
1. Internal Standard Spiking:
-
To 50 µL of serum or plasma, add a mixture of deuterated cholesteryl ester internal standards (e.g., cholesteryl oleate-d7, cholesteryl palmitate-d7).
2. Protein Precipitation and Lipid Extraction:
-
Add 500 µL of isopropanol to the sample.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the extract into the LC-MS/MS system.
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the nonpolar cholesteryl esters.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the precursor-to-product ion transitions specific to each cholesteryl ester and its corresponding internal standard (e.g., monitoring the neutral loss of the fatty acid or the formation of the cholesterol fragment ion at m/z 369.3).[14]
Protocol 3: Enzymatic Assay for Total and Free Cholesterol
This protocol describes a typical procedure for a commercially available enzymatic assay kit.
1. Sample Preparation:
-
Dilute serum or plasma samples with the assay buffer provided in the kit.
2. Standard Curve Preparation:
-
Prepare a series of cholesterol standards of known concentrations using the provided stock solution.
3. Assay Procedure:
-
For Total Cholesterol: Add the diluted samples and standards to a 96-well plate. Add the reaction mix containing cholesterol esterase and cholesterol oxidase.
-
For Free Cholesterol: In a separate set of wells, add the diluted samples and standards. Add a reaction mix that does not contain cholesterol esterase.
-
Incubate the plate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
4. Measurement:
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
5. Calculation:
-
Determine the concentration of total and free cholesterol in the samples from the standard curve.
-
Calculate the concentration of cholesteryl esters by subtracting the free cholesterol concentration from the total cholesterol concentration.
Visualizing Workflows and Decision-Making
Diagrams can effectively illustrate complex experimental processes and logical relationships, aiding in both planning and communication.
Caption: A typical experimental workflow for cholesteryl ester analysis.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. Cholesteryl Oleate | TRC-C432553-100MG | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Robust 9-Minute GC Analysis of Cholesterol [restek.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 10. Evaluation of accuracy of 20 different test kits for the enzymic determination of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of an Enzymatic Method for Total Cholesterol Analysis Using Whole Blood Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Ionization Efficiency of Cholesteryl Esters in ESI-MS
The analysis of cholesteryl esters (CEs) by electrospray ionization-mass spectrometry (ESI-MS) is fundamental for lipidomic studies in various fields, including clinical research and drug development. However, the inherent nonpolar nature of CEs presents a challenge for efficient ionization. This guide provides a comparative analysis of different strategies to enhance the ionization efficiency of CEs in ESI-MS, supported by experimental data and detailed protocols for researchers and scientists.
Factors Influencing Cholesteryl Ester Ionization Efficiency
The ionization efficiency of cholesteryl esters in ESI-MS is critically dependent on the formation of adduct ions. Due to their low polarity, CEs do not readily protonate to form [M+H]⁺ ions. Instead, their detection is facilitated by the formation of adducts with cations such as ammonium (NH₄⁺), sodium (Na⁺), or lithium (Li⁺). The choice of adduct-forming reagent significantly impacts signal intensity and fragmentation patterns, which are crucial for both qualitative and quantitative analysis.
Furthermore, the structure of the fatty acyl chain, particularly the degree of unsaturation, can influence ionization efficiency. Studies have suggested that cholesteryl esters with more double bonds in their fatty acid chains may exhibit higher ionization efficiency[1].
Comparative Analysis of Ionization Strategies
The selection of an appropriate ionization strategy is paramount for the sensitive and reliable quantification of CEs. Below is a comparison of commonly employed adducts for CE analysis in ESI-MS.
Table 1: Comparison of Adducts for Cholesteryl Ester Analysis in ESI-MS
| Adduct Ion | Adduct Formed | Typical Signal Intensity | Key Fragmentation Pathway | Advantages | Disadvantages |
| Ammonium | [M+NH₄]⁺ | Moderate to Strong[2][3] | Predominant cholestane cation fragment (m/z 369.3)[4] | Widely used, provides a characteristic fragment for identification.[4] | May produce only moderate MS/MS fragmentation.[5] |
| Sodium | [M+Na]⁺ | Strong[2][3] | Neutral loss of cholestane (NL 368.5)[5] | Enhanced ionization, specific fragmentation useful for quantification.[5] | Can lead to complex spectra if multiple adducts are formed. |
| Lithium | [M+Li]⁺ | Enhanced[4] | Yields both a lithiated fatty acyl fragment and the cholestane fragment.[4] | Enhanced ionization and lipid class-specific fragmentation.[4] | Requires addition of a lithium salt, which may not be compatible with all LC-MS systems. |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the analysis of cholesteryl esters by ESI-MS.
1. Lipid Extraction
A standard lipid extraction is the initial step for isolating CEs from biological matrices.
-
Materials: Chloroform, Methanol, Water (LC-MS grade).
-
Procedure:
-
Homogenize the sample (e.g., cells, tissue) in a mixture of chloroform and methanol (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform with the chosen adduct-forming reagent).
-
2. Direct Infusion ESI-MS/MS for Ionization Efficiency Comparison
Direct infusion is a common method to assess the ionization efficiency of different adducts without chromatographic separation.
-
Sample Preparation:
-
Prepare a stock solution of a specific cholesteryl ester standard (e.g., cholesteryl oleate) in a suitable solvent like methanol.
-
Create separate dilutions of the stock solution, each containing a different adduct-forming reagent:
-
Include an internal standard, such as a deuterated or odd-chain cholesteryl ester, for normalization.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Infusion Flow Rate: 3-5 µL/min[5]
-
Spray Voltage: 3.5 - 4.5 kV
-
Sheath and Auxiliary Gas Flow: Optimize for stable spray.
-
MS Scan Mode: Full scan to observe the different adducts, followed by MS/MS (product ion scan) of the precursor ions of interest.
-
Collision Energy: Typically 25-35 eV for fragmentation[4].
-
3. LC-MS/MS for Quantitative Analysis
For the analysis of complex mixtures, liquid chromatography is used to separate different CE species before detection by MS.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of solvents such as water, methanol, and isopropanol, often with an additive like ammonium acetate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
-
Mass Spectrometry:
-
The same ESI source parameters as for direct infusion can be used as a starting point.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Neutral Loss scans are often employed for quantification. For example, a neutral loss scan of 368.5 Da is specific for cholesteryl esters forming sodiated or lithiated adducts[4][5]. For ammoniated adducts, monitoring the transition to the m/z 369 fragment is common.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the ionization efficiency of different cholesteryl ester adducts.
Caption: Workflow for comparing CE ionization efficiency.
Conclusion
The choice of adduct-forming cation is a critical parameter in the ESI-MS analysis of cholesteryl esters. While ammoniated adducts are widely used, lithiated and sodiated adducts can offer enhanced ionization efficiency and provide valuable, specific fragmentation patterns for improved quantification and identification[4][5]. Researchers should carefully consider the goals of their analysis when selecting an ionization strategy. For broad screening, ESI is generally more effective than APCI, as it can ionize a wider range of CE species[2][3][6]. Optimization of ESI source parameters is also crucial to minimize in-source fragmentation and ensure accurate quantification[7][8]. The protocols and comparative data presented in this guide provide a solid foundation for developing robust and sensitive methods for cholesteryl ester analysis in a research setting.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Cholesteryl docosapentaenoate levels in healthy vs. diseased patient cohorts
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative levels of cholesteryl docosapentaenoate in healthy versus diseased patient cohorts, supported by experimental data and detailed methodologies.
This compound, an ester of cholesterol and the omega-3 fatty acid docosapentaenoic acid (DPA), is a lipid molecule implicated in various physiological and pathological processes. Its levels in circulation are considered a potential biomarker for several diseases. This guide provides a comparative overview of this compound levels in different patient cohorts, details the experimental protocols for its quantification, and illustrates the key metabolic pathways involved.
Quantitative Data Summary
Direct quantitative data for this compound across different diseases is limited in publicly available literature. However, studies on closely related cholesteryl esters of other long-chain omega-3 fatty acids, such as docosahexaenoic acid (DHA), provide valuable insights. The following table summarizes the findings from a case-control study on serum cholesteryl ester-DHA levels in Alzheimer's Disease, which serves as a proxy for understanding the potential alterations of this compound.
| Disease Cohort | Analyte | Patient Group (Mean ± SD) | Healthy Control Group (Mean ± SD) | Fold Change (Patient vs. Control) | p-value | Reference |
| Alzheimer's Disease | Cholesteryl Ester-DHA (% of total fatty acids) | 1.13 ± 0.44 | 2.13 ± 0.63 | 0.53 | <0.001 | [1] |
Data for Cholesteryl Ester-Docosahexaenoic Acid (DHA), a structurally similar cholesteryl ester, is presented due to the limited availability of direct quantitative data for this compound.
Experimental Protocols
The quantification of this compound and other cholesteryl esters in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cholesteryl Ester Analysis
This method allows for the sensitive and specific quantification of various cholesteryl ester species, including this compound, in plasma or serum.
1. Sample Preparation (Lipid Extraction):
-
To 50 µL of plasma or serum, add an internal standard solution containing a known amount of a deuterated cholesteryl ester standard (e.g., cholesteryl-d7 heptadecanoate).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 200 µL of water and vortex again for 30 seconds.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the LC mobile phase for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound, this would involve monitoring the transition from its protonated molecule [M+H]+ to a characteristic fragment ion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Analysis
GC-MS is another powerful technique for the analysis of cholesteryl esters, which typically involves a saponification step to release the fatty acids.
1. Sample Preparation (Saponification and Derivatization):
-
To 100 µL of plasma or serum, add an internal standard (e.g., a fatty acid not typically found in plasma).
-
Add 1 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the mixture at 80°C for 10 minutes to saponify the cholesteryl esters, releasing the fatty acids.
-
Cool the sample and add 1 mL of 14% boron trifluoride in methanol.
-
Heat again at 80°C for 2 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to separate the different FAMEs.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
Data Acquisition: Full scan mode to identify the different FAMEs based on their mass spectra and retention times. Quantification is performed using selected ion monitoring (SIM) of characteristic ions for the docosapentaenoate methyl ester and the internal standard.
Signaling Pathways and Experimental Workflows
The formation of cholesteryl esters in the plasma is a critical step in reverse cholesterol transport, primarily catalyzed by the enzyme lecithin-cholesterol acyltransferase (LCAT).
Caption: Cholesterol Esterification by LCAT on an HDL Particle.
The diagram above illustrates the enzymatic reaction catalyzed by LCAT. Free cholesterol and lecithin (a type of phospholipid containing a fatty acid, such as DPA) on the surface of a high-density lipoprotein (HDL) particle bind to LCAT. The enzyme then transfers the fatty acid from lecithin to cholesterol, forming a cholesteryl ester and lysolecithin. The newly formed, more hydrophobic cholesteryl ester moves to the core of the HDL particle. This process is crucial for the maturation of HDL particles and the transport of cholesterol from peripheral tissues back to the liver.
Caption: General workflow for comparative lipidomics analysis.
References
A Researcher's Guide to Comparing Cholesteryl Ester Profiles: Statistical Analysis and Experimental Approaches
For researchers, scientists, and drug development professionals investigating the intricate role of cholesteryl esters in health and disease, a robust analytical approach is paramount. This guide provides a comprehensive comparison of statistical methodologies and experimental techniques for analyzing cholesteryl ester profiles, complete with supporting data and detailed protocols.
Data Presentation: Comparing Statistical Analysis Methods
| Statistical Method/Model | Accuracy | Precision | Recall/Sensitivity | F1-Score | ROC-AUC | Strengths | Weaknesses |
| Univariate Analysis (e.g., t-test, ANOVA) | - | - | - | - | - | Simple to implement and interpret for single lipid species. | Prone to high false discovery rates with large datasets; ignores correlations between lipids.[5] |
| Logistic Regression (LR) | ~91.4%[1] | - | - | - | 0.809 - 0.93[1] | Interpretable, provides odds ratios for individual lipids. | Assumes a linear relationship between predictors and the outcome. |
| Partial Least Squares - Discriminant Analysis (PLS-DA) | - | - | - | - | - | Effective for handling multicollinearity in lipidomics data. | Can be prone to overfitting; interpretation can be complex.[5] |
| Random Forest (RF) | ~75.9% - 91.4%[1][3] | - | - | ~80.4%[4] | 0.825[3] | Handles non-linear relationships and interactions well; provides feature importance. | Can be a "black box," making interpretation difficult. |
| Support Vector Machines (SVM) | - | - | - | - | - | Effective in high-dimensional spaces, particularly when the number of samples is small. | Less interpretable compared to regression models. |
| AdaBoost | ~81.5%[3] | - | ~85.2%[3] | ~82.1%[3] | 0.875[3] | Can achieve high accuracy by combining weak classifiers. | Sensitive to noisy data and outliers. |
| Explainable Boosting Machine (EBM) | ~87.0%[4] | - | ~87.7%[4] | ~87.1%[4] | 0.918[4] | Provides both high accuracy and interpretability of individual feature contributions. | A newer method, less widely adopted than other models. |
Experimental Protocols
Accurate and reproducible experimental data is the foundation of any statistical analysis. Here, we detail the methodologies for the primary and alternative techniques for cholesteryl ester profile analysis.
Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used technique for the comprehensive analysis of cholesteryl ester profiles.
1. Lipid Extraction:
-
Start with plasma, serum, tissue homogenates, or cell lysates.
-
For plasma or serum, dilute the sample (e.g., 1:100 to 1:200) with an appropriate assay diluent.[6]
-
For tissues, homogenize the sample in a suitable buffer.[7]
-
Perform a liquid-liquid extraction using a solvent system such as isopropanol or a chloroform/methanol mixture.[8][9]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
2. Chromatographic Separation:
-
Use a reversed-phase column (e.g., C18) for separation.[8][9]
-
Employ a mobile phase gradient, for example, acetonitrile and isopropanol.[8] A common isocratic elution uses a 50:50 (v/v) mixture of acetonitrile and isopropanol.[10]
-
Set a flow rate appropriate for the column dimensions (e.g., 1.5 mL/min).[11]
3. Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source, typically in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) for identification and quantification of individual cholesteryl ester species.
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a more accessible alternative to LC-MS, though with lower sensitivity and specificity.
1. Sample Preparation:
-
Follow the same lipid extraction protocol as for LC-MS.
-
For total cholesterol determination, a saponification step may be included to hydrolyze cholesteryl esters to free cholesterol.
2. HPLC Separation:
-
Use a reversed-phase C18 column.[11]
-
An isocratic mobile phase of propan-2-ol in acetonitrile (e.g., 17:83, v/v) can be used for separation.[11]
-
Maintain a constant flow rate (e.g., 1.5 mL/min).[11]
3. UV Detection:
-
Set the UV detector to a wavelength between 205 nm and 212 nm for optimal detection of cholesterol and its esters.[11][12]
Alternative Method 2: Enzymatic Assays
Enzymatic assays are suitable for quantifying total cholesteryl esters and are amenable to high-throughput screening.
1. Sample Preparation:
-
Extract lipids from the biological sample as described for LC-MS.
-
Resuspend the dried lipid extract in a suitable buffer.
2. Enzymatic Reaction:
-
To measure total cholesteryl esters, first hydrolyze the esters to free cholesterol using cholesterol esterase.[6][13]
-
The resulting cholesterol is then oxidized by cholesterol oxidase, which produces hydrogen peroxide.[6][13]
-
The hydrogen peroxide is detected via a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).[6][13]
3. Quantification:
-
Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength.
-
Determine the cholesteryl ester concentration by comparing the signal to a standard curve prepared with known concentrations of a cholesteryl ester standard.
Mandatory Visualization
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
References
- 1. Machine learning approaches for biomarker discovery to predict large-artery atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Novel Lipidomic Biomarker for Hepatocyte Carcinoma Diagnosis: Advanced Boosting Machine Learning Techniques Integrated with Explainable Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. dc.etsu.edu [dc.etsu.edu]
- 13. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity and Range of Cholesteryl Docosapentaenoate Assays: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of specific cholesteryl esters like Cholesteryl Docosapentaenoate (CDPE), selecting an appropriate quantification method is a critical first step. This guide provides a comparative overview of two prevalent analytical techniques for assessing CDPE levels: Liquid Chromatography-Mass Spectrometry (LC-MS) and Fluorometric Assays. The focus is on two key performance characteristics: linearity and analytical range.
Performance Comparison: LC-MS vs. Fluorometric Assay
The choice between LC-MS and a fluorometric assay for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of their typical performance characteristics for cholesteryl ester analysis.
Disclaimer: Specific performance data for this compound assays is not widely published. The following data is based on published results for general cholesteryl ester assays and serves as a representative comparison.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Fluorometric Assay |
| Linearity (R²) | > 0.995[1] | > 0.999[2] |
| Analytical Range | ≥ 4 orders of magnitude[1] | 0.12 - 30 µmol/L (Kit dependent) |
| Lower Limit of Quantification (LLOQ) | 0.5–2 ng/mL[1] | ~0.1 µM (Kit dependent) |
| Specificity | High (discriminates between different cholesteryl esters) | Moderate (measures total cholesteryl esters) |
| Throughput | Lower | Higher |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) for Cholesteryl Ester Quantification
LC-MS offers high specificity and sensitivity for the quantification of individual cholesteryl ester species, including this compound.
1. Sample Preparation (Lipid Extraction):
-
Homogenize tissue samples or lyse cells in a suitable solvent, typically a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Add an internal standard (e.g., a deuterated version of the analyte) to the extraction solvent to correct for extraction efficiency and matrix effects.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).[3]
2. LC Separation:
-
Use a reverse-phase C18 column for separation.[1]
-
Employ a gradient elution with a mobile phase consisting of two solvents, for example:
-
Solvent A: Water/Methanol with an additive like ammonium formate.
-
Solvent B: Isopropanol/Acetonitrile with an additive.
-
-
The gradient is programmed to increase the proportion of the organic solvent (Solvent B) over time to elute the hydrophobic cholesteryl esters.[3]
3. Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to perform Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z transition of this compound and the internal standard. This provides high selectivity and sensitivity.[3]
4. Linearity and Range Assessment:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Spike the calibration standards into a matrix similar to the samples to be analyzed (e.g., plasma from a control animal).
-
Analyze the standards using the developed LC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the linearity by calculating the coefficient of determination (R²) of the calibration curve. The analytical range is the concentration range over which the assay is linear, accurate, and precise.
References
A Comparative Guide to the Analysis of Polyunsaturated Fatty Acid-Containing Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for lipids containing polyunsaturated fatty acids (PUFAs). Below, we delve into the experimental data, detailed protocols, and the signaling pathways where these molecules play a crucial role.
Method Comparison: At a Glance
The analysis of PUFA-containing lipids primarily relies on three powerful techniques: Gas Chromatography (GC), Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical goals.
| Feature | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds. For fatty acids, derivatization to fatty acid methyl esters (FAMEs) is required. | Separates compounds based on their physicochemical properties, followed by mass-to-charge ratio detection for identification and quantification. | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. |
| Sample Type | Fatty acid profiles of total lipids or separated lipid classes. | Broad range of lipid classes including phospholipids, triglycerides, and free fatty acids.[1] | Pure compounds or complex mixtures. |
| Derivatization | Mandatory (methylation).[2][3] | Not required.[1] | Not required.[4] |
| Sensitivity | High, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[5][6] | Very high, capable of detecting a wide range of lipids at low concentrations.[7][8] | Moderate to low.[4] |
| Specificity | High resolution for isomeric separation.[9] | High, especially with tandem MS (MS/MS) for structural elucidation.[10] | High, provides detailed structural information.[4] |
| Throughput | High, especially with modern autosamplers. | High, particularly with Ultra-High-Performance Liquid Chromatography (UHPLC). | Lower, as acquisition times can be longer. |
| Quantification | Highly quantitative with internal standards.[3] | Quantitative, often requiring deuterated internal standards for accuracy. | Inherently quantitative without the need for specific standards.[4] |
| Key Advantage | Excellent for fatty acid compositional analysis.[2] | Versatility for analyzing a wide array of lipid classes and providing detailed structural information.[7] | Non-destructive and provides unambiguous structural elucidation and quantification.[4] |
| Key Disadvantage | Requires derivatization, which can introduce artifacts.[11] | Matrix effects can suppress ion signals, affecting quantification.[10] | Lower sensitivity compared to MS-based methods.[4] |
Quantitative Performance Data
The following tables summarize key performance metrics for the different analytical techniques. Data has been compiled from various studies to provide a comparative overview.
Table 1: Gas Chromatography (GC)
| Parameter | Typical Value | Comments |
| Limit of Detection (LOD) | < 0.01 µg/mL for some fatty acids.[10] | Varies depending on the detector (FID or MS) and the specific fatty acid. |
| Limit of Quantification (LOQ) | < 0.1 µg/mL for some fatty acids.[10] | Generally, a factor of 3-10 higher than the LOD. |
| Linearity (R²) | > 0.99.[11] | Excellent linearity over a wide concentration range. |
| Recovery | 97.8% - 108.3%.[10] | Dependant on the efficiency of the extraction and derivatization steps. |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Typical Value | Comments |
| Limit of Detection (LOD) | 0.01 to 0.14 pg for some derivatized FAHFAs.[12] | Highly dependent on the lipid class, ionization efficiency, and mass analyzer. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range. | Method-dependent and analyte-dependent. |
| Linearity (R²) | > 0.99. | Good linearity is achievable with appropriate internal standards. |
| Recovery | 80 - 120% is a typical target range.[13] | Influenced by the extraction method and matrix effects. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Typical Value | Comments |
| Limit of Detection (LOD) | ~2 µg/mL for short-chain fatty acids.[10] | Significantly higher than MS-based methods. |
| Limit of Quantification (LOQ) | ~4 µg/mL for short-chain fatty acids.[10] | Higher than MS-based methods. |
| Linearity (R²) | Not applicable in the same way as chromatographic methods. | Quantification is based on the direct relationship between signal intensity and molar concentration. |
| Recovery | Not applicable as it's a non-destructive, direct measurement technique. | Sample preparation can still influence the final result. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical methods.
Lipid Extraction: A General Starting Point
Most analyses begin with the extraction of lipids from the biological matrix. The Folch and Bligh-Dyer methods are classic protocols.
Modified Folch Method
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the lipid extract.[14]
Gas Chromatography (GC-FID) Protocol for Fatty Acid Methyl Ester (FAME) Analysis
This protocol is suitable for determining the fatty acid composition of a sample.
1. Derivatization (Methylation):
-
To the extracted lipid sample, add a solution of boron trifluoride in methanol (14% BF₃/MeOH).[15]
-
Add hexane and heat the mixture at 100°C for 1 hour in a sealed tube.[15]
-
After cooling, add water to stop the reaction and allow the phases to separate.[15]
-
The upper hexane layer containing the FAMEs is collected for GC analysis.[15]
2. GC-FID Analysis:
-
Column: Use a polar capillary column suitable for FAME separation (e.g., Omegawax 250).[15]
-
Injector Temperature: 250°C.[8]
-
Detector Temperature (FID): 280°C.[8]
-
Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp to 175°C at 10°C/min, hold for 10 minutes, then ramp to 210°C at 5°C/min, hold for 5 minutes, and finally ramp to 230°C at 5°C/min and hold for 5 minutes.[8]
-
Carrier Gas: Helium.[8]
-
Injection: Inject 1 µL of the FAMEs in hexane.
UPLC-QTOF-MS Protocol for Lipidomics
This protocol allows for the comprehensive analysis of various lipid classes.
1. Sample Preparation:
-
Perform lipid extraction using a suitable method like the Folch or Bligh-Dyer method.
-
Reconstitute the dried lipid extract in a solvent compatible with reverse-phase chromatography, such as methanol/isopropanol.
2. UPLC-QTOF-MS Analysis:
-
Column: A C18 reverse-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water with modifiers like ammonium formate and formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile with the same modifiers.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.
-
Mass Spectrometry: Operate the QTOF mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation to aid in structural identification.
Signaling Pathways and Experimental Workflows
PUFAs are precursors to a vast array of signaling molecules that regulate inflammation and other physiological processes. Understanding these pathways is critical for drug development and research.
Eicosanoid and Docosanoid Synthesis Pathways
Eicosanoids (derived from 20-carbon PUFAs like arachidonic acid) and docosanoids (derived from 22-carbon PUFAs like docosahexaenoic acid) are key lipid mediators. Their synthesis is initiated by the release of PUFAs from cell membranes by phospholipases.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyunsaturated Fatty Acids and Their Derivatives: Therapeutic Value for Inflammatory, Functional Gastrointestinal Disorders, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role and Detection Methods of Long-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. science-share.com [science-share.com]
- 9. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 10. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Explanation of Recovery and Linearity [quansysbio.com]
- 14. researchgate.net [researchgate.net]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Intervals for Cholesteryl Docosapentaenoate in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for establishing reference intervals for Cholesteryl Docosapentaenoate (CDP), a key cholesteryl ester in human plasma. Understanding the normal physiological range of this lipid molecule is crucial for various research applications, including disease biomarker discovery and the development of therapeutic interventions targeting lipid metabolism.
Introduction to this compound
Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid.[1] CDP is a specific cholesteryl ester containing docosapentaenoic acid (DPA), a 22-carbon omega-3 polyunsaturated fatty acid. While the roles of other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-studied, the significance of DPA and its esterified form, CDP, is an emerging area of interest in lipid research.
Challenges in Establishing Reference Intervals
Establishing a definitive reference interval for CDP in human plasma is challenging due to several factors, including:
-
Lack of Standardization: Methodologies for quantifying individual cholesteryl esters can vary significantly between laboratories.
-
Population Variability: Age, sex, diet, and genetic factors can all influence plasma lipid profiles.
-
Data Scarcity: While numerous studies report on the fatty acid composition of total cholesteryl esters, few provide absolute concentrations for specific molecules like CDP.
Comparative Analysis of Methodologies
The quantification of CDP in human plasma primarily relies on chromatographic techniques coupled with mass spectrometry. The two main approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. |
| Sample Preparation | Requires derivatization to increase the volatility of cholesteryl esters. This is a multi-step and time-consuming process. | Can often analyze cholesteryl esters directly, although derivatization may be used to enhance ionization efficiency. |
| Throughput | Generally lower throughput due to longer run times and complex sample preparation. | Higher throughput capabilities, making it suitable for larger cohort studies. |
| Sensitivity & Specificity | High sensitivity and specificity, particularly with selected ion monitoring (SIM). | Excellent sensitivity and specificity, especially with tandem mass spectrometry (MS/MS). |
| Instrumentation | Widely available in analytical laboratories. | Increasingly common, with a variety of instrument configurations available. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cholesteryl Ester Analysis
This protocol provides a general workflow for the analysis of cholesteryl esters using GC-MS.
Methodology Details:
-
Lipid Extraction: Lipids are extracted from plasma using a solvent system such as chloroform/methanol (Folch method).
-
Saponification and Derivatization: The cholesteryl ester fraction is isolated, and the fatty acids are cleaved from the cholesterol backbone through saponification. The released fatty acids are then derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.
-
GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the DPA methyl ester to that of a known internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact Cholesteryl Ester Analysis
This protocol outlines a general workflow for the direct analysis of intact cholesteryl esters using LC-MS.
Methodology Details:
-
Protein Precipitation and Lipid Extraction: Proteins in the plasma sample are precipitated using a solvent like isopropanol, and the lipids are extracted.
-
LC-MS/MS Analysis: The lipid extract is injected into a liquid chromatograph for separation, typically using a reversed-phase column. The separated cholesteryl esters are then ionized and detected by a tandem mass spectrometer. This allows for the direct measurement of the intact CDP molecule, providing high specificity.
Reference Interval Data for this compound
Directly reported reference intervals for this compound in healthy adult human plasma are not widely available in the literature. However, an estimated range can be derived from existing data on total cholesteryl ester concentrations and the fatty acid composition of the cholesteryl ester fraction.
A study on Japanese preadolescents reported total plasma cholesteryl ester levels of 871 ± 153 pmol/μL for boys and 862 ± 96 pmol/μL for girls .[2] While this provides a valuable reference point, it is important to note that these values are for a younger population and may differ in adults.
Another study analyzing the fatty acid composition of serum cholesteryl esters in healthy Dutch volunteers did not provide absolute concentrations but reported the proportions of various fatty acids. To establish a reference interval for CDP, it is recommended to measure both the total cholesteryl ester concentration and the percentage of docosapentaenoic acid within that fraction in a well-defined healthy adult cohort.
Conclusion
Establishing a robust reference interval for this compound in human plasma is essential for advancing research in lipid metabolism and related diseases. While direct reference values are currently scarce, this guide provides a framework for researchers to approach this challenge. Both GC-MS and LC-MS are powerful analytical techniques for quantifying cholesteryl esters, with LC-MS offering the advantage of direct analysis of the intact molecule and higher throughput. Future studies focusing on the absolute quantification of individual cholesteryl esters, including CDP, in large and diverse healthy adult populations are crucial for establishing definitive reference intervals. This will ultimately enable a more accurate interpretation of CDP levels in clinical and research settings.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Docosapentaenoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Cholesteryl Docosapentaenoate.
This compound should be handled as a chemical waste product and disposed of following all applicable local, state, and federal regulations. It is crucial to prevent its release into the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Ventilation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, such as regular trash or other chemical waste, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Keep the waste in a dedicated, sealed, and properly labeled container.
-
-
Container Management:
-
Use a chemically compatible and leak-proof container for waste collection.
-
The container must be clearly labeled with the full chemical name: "Waste this compound".
-
Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels as the primary absorbent for large spills.
-
Collection: Carefully collect the absorbed material and place it into a designated, sealed container for chemical waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, and PPE) as chemical waste.
Quantitative Safety Data
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key handling and safety information derived from available Safety Data Sheets for this compound and similar compounds.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat |
| Handling Area | Well-ventilated area, preferably a chemical fume hood |
| Waste Container | Sealed, properly labeled, chemically compatible container |
| Spill Containment | Use inert absorbent material |
| Environmental Release | Prevent discharge into drains and the environment |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
Caption: Decision Logic for this compound Disposal.
Personal protective equipment for handling Cholesteryl docosapentaenoate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Cholesteryl docosapentaenoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted for each specific procedure involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is contingent on the specific laboratory procedures and the potential for exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves is recommended.[5][6] | Prevents skin contact and contamination. Double-gloving provides an extra layer of protection. |
| Eye/Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a splash hazard.[5][7] | Protects eyes and face from accidental splashes of solutions or fine particles. |
| Body Protection | A disposable gown or a clean lab coat is required. For procedures with a higher risk of contamination, a long-sleeved, seamless gown that closes in the back is preferred.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working with the solid compound outside of a certified chemical fume hood, or whenever aerosols or dust may be generated.[5][8] The specific cartridge should be determined by a risk assessment. | Minimizes the risk of inhaling fine particles or aerosols. |
| Head/Hair Covers | Recommended to prevent contamination of the sample.[6][7] | Contains hair and prevents it from coming into contact with chemicals or experiments. |
Handling and Storage Procedures
Engineering Controls:
-
All work involving weighing, dissolving, or transferring the solid form of this compound should be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[5]
-
Use a disposable bench cover to contain any potential spills.[5]
Handling:
-
As an unsaturated lipid, this compound is susceptible to oxidation and may be hygroscopic.[4] It is recommended to bring the container to room temperature before opening to avoid condensation of moisture.[4]
-
If the compound is supplied in a solvent, use glass, stainless steel, or Teflon-lined equipment for transfers.[4] Avoid using plastic containers for storage of organic solutions as they can leach impurities.[4]
Storage:
-
Store this compound at -20°C in a tightly sealed, clearly labeled container.[1]
-
If dissolved in an organic solvent, it should be stored in a glass container with a Teflon-lined closure, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid materials (e.g., gloves, bench covers, weigh paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[5] |
| Liquid Waste | For small quantities (<50ml), absorb the liquid onto a non-combustible absorbent material like vermiculite or cat litter.[9] For larger quantities, collect in a designated hydrocarbon waste container.[9] All rinsate from cleaning glassware should also be collected as hazardous waste.[5] |
| Empty Containers | Original containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[5] |
All waste must be disposed of through a licensed waste contractor in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
